Phenethyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRKYQRZABURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173052 | |
| Record name | Phenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-82-4 | |
| Record name | Phenethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenylethylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W78MJV7AIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Reagent
Phenethyl isocyanate (PEI) is an aromatic organic compound featuring a phenylethyl group attached to a highly reactive isocyanate (-N=C=O) functional group.[1][2] This structural arrangement confers upon it a unique reactivity profile that has established it as a valuable reagent in synthetic organic chemistry and a pivotal building block in the development of novel therapeutic agents. Its utility stems from the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with a wide array of nucleophiles.[3]
This guide provides a comprehensive exploration of the core chemical properties of this compound, delving into its synthesis, reactivity, and applications. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical principles that govern its behavior and utility. We will explore its role as a mechanism-based inhibitor of cytochrome P450 enzymes and as a key intermediate in the synthesis of biologically active molecules, such as novel sulfonamide derivatives with antimicrobial properties.[1]
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1943-82-4 | [2][4][5] |
| Molecular Formula | C₉H₉NO | [2][4][5] |
| Molecular Weight | 147.17 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 210 °C (lit.) | [1][4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.522 (lit.) | [1][4] |
| Flash Point | 99-100 °C (212 °F) - closed cup | [7] |
| Solubility | Decomposes in water; Soluble in Chloroform, Ethyl Acetate (Slightly) | [1][7] |
| Synonyms | 2-Phenylethyl Isocyanate, (2-Isocyanatoethyl)benzene | [2] |
Synthesis of this compound: The Phosgenation Route
The most prevalent industrial and laboratory-scale synthesis of isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent.[8] This method, known as phosgenation, is a robust and high-yielding route to this compound from its precursor, phenethylamine.
The causality behind this choice of reactants lies in the high reactivity of phosgene as an acyl chloride equivalent and the nucleophilicity of the primary amine. The reaction proceeds through an intermediate carbamoyl chloride, which is then dehydrochlorinated at elevated temperatures to yield the final isocyanate product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is an illustrative example based on established chemical principles. All work involving phosgene or its equivalents must be conducted in a certified chemical fume hood with appropriate safety measures and personal protective equipment due to the extreme toxicity of phosgene.
-
Amine Salt Formation: Dissolve phenethylamine (1.0 eq) in a dry, inert solvent such as toluene. Saturate the solution with dry hydrogen chloride (HCl) gas to precipitate phenethylamine hydrochloride. This step is crucial as it protects the primary amine from side reactions with the isocyanate product that would form urea byproducts.[8][9]
-
Phosgenation (Low Temperature): Cool the slurry of the amine salt to 0-5 °C. Introduce a solution of phosgene (typically in a solvent like toluene, ~1.5-2.0 eq) dropwise while maintaining the low temperature. This initial step forms the intermediate N-phenethylcarbamoyl chloride.
-
Thermal Dehydrochlorination: Gradually heat the reaction mixture to reflux (approx. 110 °C for toluene). Continue refluxing for several hours while purging the system with an inert gas (e.g., nitrogen) to drive off the HCl gas formed, pushing the equilibrium towards the product.[9] The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the carbamoyl chloride carbonyl stretch and the appearance of the characteristic isocyanate (-N=C=O) peak around 2270-2250 cm⁻¹.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous characterization of the synthesized product is critical. The following data outlines the expected spectroscopic signatures for this compound.
| Technique | Key Signature / Expected Chemical Shift (δ) | Rationale |
| ¹H NMR (CDCl₃) | δ ~7.20-7.40 ppm (m, 5H, Ar-H ) | Aromatic protons of the phenyl ring. |
| δ ~3.50-3.60 ppm (t, 2H, -CH₂-NCO) | Methylene protons adjacent to the electron-withdrawing isocyanate group, deshielded. | |
| δ ~2.90-3.00 ppm (t, 2H, Ar-CH₂-) | Methylene protons adjacent to the phenyl group. | |
| ¹³C NMR (CDCl₃) | δ ~122-124 ppm (-N=C=O ) | Characteristic chemical shift for the isocyanate carbon. |
| δ ~126-138 ppm | Aromatic carbons. | |
| δ ~45 ppm (-C H₂-NCO) | Aliphatic carbon attached to the nitrogen. | |
| δ ~36 ppm (Ar-C H₂-) | Aliphatic carbon attached to the phenyl ring. | |
| IR Spectroscopy | ~2270-2250 cm⁻¹ (very strong, sharp) | Characteristic asymmetric stretching vibration of the -N=C=O group. This is the most definitive peak for confirming the presence of the isocyanate functionality. |
Chemical Reactivity: The Electrophilic Hub
The synthetic utility of this compound is dominated by the reactivity of the isocyanate group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. It readily reacts with nucleophiles containing active hydrogen atoms.[3]
Reaction with Amines: Formation of Ureas
The reaction with primary or secondary amines is rapid and typically exothermic, yielding substituted ureas. This reaction is fundamental to its use as a derivatizing agent and in the construction of complex molecular scaffolds.
Mechanism: The lone pair of the amine nitrogen attacks the electrophilic isocyanate carbon, leading to a zwitterionic intermediate that quickly undergoes proton transfer to yield the stable urea product.
Caption: Reaction of this compound with an amine to form a urea.
Reaction with Alcohols: Formation of Carbamates (Urethanes)
Alcohols react with this compound, usually in the presence of a catalyst (like a tertiary amine or a tin compound), to form carbamates, also known as urethanes. This reaction is a cornerstone of polyurethane chemistry.
Mechanism: The alcohol's oxygen atom attacks the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen completes the formation of the carbamate linkage.
Caption: Reaction of this compound with an alcohol.
Reaction with Water: A Cautionary Pathway
This compound is sensitive to moisture.[3][10] It reacts with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield phenethylamine and carbon dioxide gas. The newly formed phenethylamine can then react with a second molecule of this compound to produce an unwanted symmetrical di-substituted urea byproduct. This reactivity underscores the critical need for anhydrous conditions during its storage and use.[3]
Caption: Reaction pathway of this compound with water.
Safety and Handling: A Self-Validating System
The high reactivity of this compound necessitates stringent safety protocols. Adherence to these guidelines constitutes a self-validating system, ensuring both operator safety and reaction integrity.
Core Hazards:
-
Toxicity: Toxic if inhaled and harmful if swallowed.[6]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Sensitization: May cause allergic skin reactions and allergy or asthma-like symptoms if inhaled.[6]
-
Environmental: Toxic to aquatic life with long-lasting effects.[6]
Safe Handling Protocol
A systematic approach to handling is mandatory. The following workflow should be observed at all times.
Caption: Mandatory safe handling workflow for this compound.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert gas (e.g., nitrogen or argon) to prevent moisture ingress.[11] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, water, and alcohols.[10][12]
References
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate, NINGBO INNO PHARMCHEM CO.,LTD., [Link]
- Phenethyl Isocyan
- Phenethyl isocyan
- This compound CAS 1943-82-4, Home Sunshine Pharma, [Link]
- This compound | C9H9NO | CID 160602, PubChem - NIH, [Link]
- (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262, PubChem - NIH, [Link]
- Preparation of (phenyl ethyl isocyan
- Process for the preparation of isocyanates - US2875226A, Google P
Sources
- 1. This compound | 1943-82-4 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. フェネチルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS 1943-82-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.se [fishersci.se]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of Phenethyl Isocyanate from Phenethylamine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for converting phenethylamine to phenethyl isocyanate, a valuable reagent in organic synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of both classical and modern synthetic methodologies. The guide delves into the reaction mechanisms, provides step-by-step experimental protocols, and addresses critical safety considerations. Furthermore, it covers the analytical techniques essential for the purification and characterization of the final product, ensuring a self-validating system of protocols and analysis. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, reflecting field-proven insights and a commitment to scientific integrity.
Introduction: this compound - A Versatile Synthetic Intermediate
This compound (2-isocyanatoethyl)benzene, is a significant organic compound characterized by the highly reactive isocyanate group (-N=C=O) attached to a phenethyl moiety.[2] This functional group makes it a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles including alcohols, amines, and water to form carbamates, ureas, and other derivatives, respectively. Its utility is pronounced in the synthesis of novel sulfonamides with antimicrobial activities and as a mechanism-based inhibitor of cytochrome P450 enzymes.[1] The phenethyl structural motif is also a common feature in many biologically active molecules and pharmaceuticals.
This guide will explore the primary synthetic pathways to access this valuable compound from its corresponding amine, phenethylamine. We will begin with the traditional phosgene-based approach, followed by a detailed examination of safer, more modern alternatives utilizing triphosgene and phosgene-free methodologies.
Synthetic Methodologies
The conversion of a primary amine, such as phenethylamine, to an isocyanate involves the introduction of a carbonyl group and the subsequent elimination of two protons and a leaving group. The choice of reagent for this transformation significantly impacts the reaction conditions, safety profile, and overall efficiency.
The Phosgene-Based Approach: The Benchmark Method
The reaction of primary amines with phosgene (COCl₂) has long been the cornerstone of industrial isocyanate production.[1][3] The process is generally high-yielding and applicable to a wide range of amines. However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment.[1][3]
2.1.1. Reaction Mechanism
The reaction proceeds through a multi-step mechanism. Initially, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form a carbamoyl chloride intermediate. This intermediate is then dehydrochlorinated upon heating to yield the isocyanate. The overall process releases two equivalents of hydrogen chloride.
Diagram 1: Reaction Mechanism of Phenethylamine with Phosgene
Caption: Mechanism of this compound synthesis using phosgene.
2.1.2. Experimental Protocol
The following protocol is adapted from a literature procedure.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenethylamine | 121.18 | 40 g | 0.33 |
| Toluene (dry) | 92.14 | 500 mL | - |
| Hydrogen Chloride (gas) | 36.46 | To saturation | - |
| Phosgene (12.5% in benzene) | 98.92 | 500 mL | ~0.62 |
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve 40 g of phenethylamine in 300 mL of dry toluene.
-
Saturate the solution with dry hydrogen chloride gas until a heavy white precipitate of phenethylamine hydrochloride is formed.
-
Add an additional 200 mL of dry toluene to the suspension.
-
Carefully add 50 mL of a 12.5% solution of phosgene in benzene.
-
Heat the mixture to reflux for 10 minutes.
-
Slowly add the remaining 450 mL of the phosgene solution over a period of 30 minutes while maintaining reflux.
-
Continue to reflux the reaction mixture for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess phosgene in vacuo in a well-ventilated fume hood with appropriate scrubbing for toxic gases. This will leave a yellow oil.
-
Purify the crude product by vacuum distillation at 82-83 °C / 0.1 mm Hg to yield this compound.[4]
Safety Considerations:
-
Phosgene is extremely toxic and a potent pulmonary agent. All manipulations must be conducted in a certified chemical fume hood with a continuous monitoring system for phosgene. [5]
-
Appropriate personal protective equipment (PPE), including a full-face respirator with a phosgene-specific cartridge, chemical-resistant gloves, and a lab coat, is mandatory.
-
A neutralization solution (e.g., aqueous ammonia) should be readily available to quench any potential leaks.
The Triphosgene-Based Approach: A Safer Alternative
Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene.[6] It decomposes in situ to generate phosgene, thereby avoiding the handling of the hazardous gas.
2.2.1. Reaction Mechanism
Triphosgene thermally or catalytically decomposes to generate three equivalents of phosgene. The in situ generated phosgene then reacts with the amine via the same mechanism as described in the phosgene-based approach. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[7]
Diagram 2: Triphosgene as a Phosgene Source
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenethyl Isocyanate (CAS 1943-82-4): Properties, Reactivity, and Applications in Scientific Research
This guide provides a comprehensive technical overview of phenethyl isocyanate (CAS No. 1943-82-4), a versatile reagent with significant applications in organic synthesis, analytical chemistry, and drug development. We will delve into its fundamental properties, core reactivity, synthesis protocols, and critical applications, with a focus on providing actionable insights for researchers and scientists.
Core Chemical Identity and Physicochemical Properties
This compound, with the chemical formula C₉H₉NO, is an organic compound characterized by a phenethyl group attached to a highly reactive isocyanate functional group (-NCO).[1][2] This structure dictates its utility as a chemical intermediate in a wide array of synthetic transformations.[3] It is typically a colorless to yellow liquid under standard conditions.[4]
A summary of its key physicochemical properties is presented below for quick reference. The causality behind these properties, such as its high boiling point, is linked to its molecular weight and the polar isocyanate group. Its density being greater than water is also a key consideration for reaction workups.
| Property | Value | Source(s) |
| CAS Number | 1943-82-4 | [1] |
| Molecular Formula | C₉H₉NO | [1][5] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 210 °C (lit.) | [4] |
| 73-75 °C @ 3 Torr | [1] | |
| Density | 1.063 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.522 (lit.) | [4] |
| Flash Point | 100 °C (212 °F) - closed cup | |
| SMILES String | O=C=NCCc1ccccc1 | |
| InChI Key | HACRKYQRZABURO-UHFFFAOYSA-N | [1] |
Synthesis and Core Reactivity
Synthesis of this compound
The industrial and laboratory-scale synthesis of isocyanates like this compound typically involves the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent.[6] This process, known as phosgenation, is a robust method but requires stringent safety protocols due to the extreme toxicity of phosgene.
The reaction proceeds via an intermediate carbamoyl chloride, which is then dehydrochlorinated at elevated temperatures to yield the isocyanate.[6] An alternative approach involves forming a salt of the amine (e.g., the hydrochloride salt) before reacting it with phosgene to minimize the formation of urea byproducts.[6][7]
Illustrative Laboratory Protocol: Phosgenation of Phenethylamine [7]
-
Step 1: Amine Salt Formation: Dissolve phenethylamine (1.0 eq) in a dry, inert solvent such as toluene. Saturate the solution with dry hydrogen chloride (HCl) gas to precipitate phenethylamine hydrochloride. This step is crucial to protect the amine from reacting with the isocyanate product to form a urea.
-
Step 2: Phosgenation: Add a solution of phosgene (e.g., 20% in toluene) to the amine salt slurry.
-
Step 3: Thermal Treatment: The mixture is heated to reflux for several hours. During this phase, the intermediate carbamoyl chloride is converted to the final isocyanate product.
-
Step 4: Workup and Purification: After cooling, the reaction mixture is filtered to remove any solids. The solvent and excess phosgene are carefully removed under vacuum. The crude product, a yellow oil, is then purified by vacuum distillation to yield pure this compound.[7]
Core Reactivity: The Electrophilic Nature of the Isocyanate Group
The utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is readily attacked by nucleophiles containing active hydrogen atoms, such as amines, alcohols, thiols, and even water.[8][9] These addition reactions are typically exothermic and form the basis of its applications in synthesis.[10][11]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Phenethyl Isocyanate Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 3. zyntex.com.tr [zyntex.com.tr]
- 4. This compound | 1943-82-4 [chemicalbook.com]
- 5. This compound - CAS - 1943-82-4 | Axios Research [axios-research.com]
- 6. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Phenethyl Isocyanate: A Technical Guide for Advanced Research and Development
Abstract: This document provides a comprehensive technical overview of phenethyl isocyanate (CAS 1943-82-4), a versatile reagent with significant applications in organic synthesis, medicinal chemistry, and drug development. We will delve into its core physicochemical properties, reactivity, established experimental protocols, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers and scientists, offering both theoretical insights and practical, field-proven methodologies to effectively utilize this compound in a laboratory setting.
Introduction: The Versatility of the Isocyanate Functional Group
This compound, also known as (2-isocyanatoethyl)benzene, belongs to the isocyanate class of organic compounds, characterized by the highly reactive –N=C=O functional group.[1][2] This inherent reactivity, particularly towards nucleophiles, makes it an invaluable tool for synthetic chemists. The phenethyl moiety provides a stable, aromatic scaffold that can be incorporated into larger molecular architectures, influencing properties such as lipophilicity and steric hindrance.
In the realm of drug development, this compound serves as a critical building block and a derivatizing agent.[3] Its ability to readily form stable urea, carbamate, and thiocarbamate linkages with amines, alcohols, and thiols, respectively, is exploited to modify drug-like molecules, create probes for target identification, and synthesize novel therapeutic candidates.[4] Understanding the nuances of its chemical behavior is paramount to harnessing its full potential in complex research applications.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [3][5][6] |
| Molecular Weight | 147.17 g/mol | [2][3][5][7] |
| CAS Number | 1943-82-4 | [1][5][6] |
| Appearance | Colorless to yellow liquid | [3][8] |
| Density | 1.063 g/mL at 25 °C | [3][7] |
| Boiling Point | 210 °C | [3][7] |
| Refractive Index | n20/D 1.522 | [7] |
| Flash Point | 100 °C (212 °F) - closed cup | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly). Decomposes in water. | [3][8] |
| Stability | Moisture Sensitive | [3][8] |
Synthesis, Reactivity, and Mechanistic Considerations
Synthesis
This compound is typically synthesized from its corresponding amine, phenethylamine. A common laboratory and industrial method involves the reaction of phenethylamine with phosgene or a phosgene equivalent. For instance, phenethylamine can be treated with a solution of phosgene in an inert solvent like toluene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.[9]
Core Reactivity
The carbon atom in the isocyanate group (–N=C=O) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, it is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility.
-
Reaction with Amines: Primary and secondary amines react rapidly with this compound to form substituted ureas. This is one of the most common and reliable reactions of isocyanates.
-
Reaction with Alcohols: Alcohols react to form carbamate esters (urethanes). This reaction is often catalyzed by tertiary amines or organotin compounds.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (phenethylamine) and carbon dioxide.[8] This is why it is crucial to use anhydrous conditions when working with isocyanates.[10]
The general workflow for the reaction of this compound with a nucleophile is a straightforward yet powerful method for chemical modification.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable reagent in several stages of the drug discovery pipeline.
-
Derivatization for SAR Studies: In medicinal chemistry, Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. This compound can be used to systematically modify amine or hydroxyl groups on a parent molecule, allowing researchers to probe how these changes affect biological activity.
-
Synthesis of Bioactive Molecules: The related compound, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been extensively studied for its cancer chemopreventive properties.[11][12] While distinct, the synthetic utility of this compound allows for the creation of analogous urea and carbamate compounds, which can be screened for a wide range of biological activities.[3]
-
Chemical Probe Synthesis: Isocyanates are used to append tags (like biotin or fluorescent labels) to small molecules.[4] This creates chemical probes that are essential for target identification and validation studies, helping to elucidate the mechanism of action of a drug candidate.[4]
Experimental Protocol: Synthesis of N-Butyl-N'-(2-phenylethyl)urea
This protocol provides a self-validating method for the synthesis of a substituted urea using this compound and a primary amine (n-butylamine). The causality behind each step is explained to ensure both success and understanding.
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Dissolve the isocyanate in anhydrous DCM (approx. 0.2 M concentration).
-
Rationale: Anhydrous conditions are critical to prevent the isocyanate from reacting with water, which would form phenethylamine as a byproduct and reduce yield.[8][10] The inert atmosphere prevents atmospheric moisture from entering the reaction.
-
-
Nucleophilic Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butylamine (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Rationale: The reaction is exothermic; initial cooling controls the reaction rate. A slight excess of the amine ensures the complete consumption of the limiting reagent (isocyanate).
-
-
Reaction Monitoring (Self-Validation Step 1):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting isocyanate, the amine, and the reaction mixture on a silica plate.
-
The disappearance of the this compound spot and the appearance of a new, more polar product spot indicate reaction completion.
-
Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.
-
-
Workup and Extraction:
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove any unreacted amine (as its salt) and other water-soluble impurities. Drying the organic layer removes residual water before solvent evaporation.
-
-
Purification and Characterization (Self-Validation Step 2):
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
-
Rationale: Chromatography separates the desired urea product from any side products or unreacted starting materials. Spectroscopic analysis provides definitive structural confirmation, ensuring the integrity of the final compound.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity and Hazards: It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]
-
Handling: Use only in a well-ventilated area.[13] Avoid contact with skin, eyes, and clothing.[13] Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents and acids.[10][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[13]
Conclusion
This compound is a potent and versatile chemical reagent with a well-defined reactivity profile centered on its electrophilic isocyanate group. Its utility in forming stable covalent bonds with a variety of nucleophiles makes it an indispensable tool for researchers in organic synthesis and drug discovery. By understanding its fundamental properties, adhering to rigorous, validated experimental protocols, and observing strict safety measures, scientists can effectively leverage this compound to advance their research objectives, from fundamental synthetic explorations to the development of novel therapeutic agents.
References
- This compound - CAS - 1943-82-4 - Axios Research. Axios Research. [Link]
- This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
- This compound | C9H9NO | CID 160602 - PubChem.
- Preparation of (phenyl ethyl isocyanate) - PrepChem.com. PrepChem.com. [Link]
- Phenethyl isothiocyan
- The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Cancer Screening and Prevention. [Link]
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1943-82-4 [chemicalbook.com]
- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - CAS - 1943-82-4 | Axios Research [axios-research.com]
- 7. 苯乙基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 1943-82-4 [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.se [fishersci.se]
- 11. Phenethyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 13. aksci.com [aksci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
phenethyl isocyanate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Phenethyl Isocyanate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (PEI) in organic solvents. As a crucial reagent in synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, a deep understanding of its solubility and reactivity is paramount for researchers, chemists, and drug development professionals. This document delineates the physicochemical properties of this compound, explores its solubility based on solvent polarity and functionality, and addresses the critical issue of its reactivity with protic solvents. A detailed, field-proven methodology for accurate solubility determination is provided, alongside essential safety and handling protocols.
Introduction: The Significance of this compound Solubility
This compound, with the chemical formula C₆H₅CH₂CH₂NCO, is a versatile chemical intermediate characterized by a highly reactive isocyanate functional group (-NCO) attached to a phenethyl backbone.[1][2] Its utility spans from the synthesis of ureas and urethanes to its role as a derivatizing agent for chiral separations and as a building block in complex molecule synthesis.[3]
The success of any chemical process involving this compound hinges on its behavior in the chosen reaction medium. Solvent selection is not merely a matter of dissolution; it dictates reaction kinetics, influences pathway selectivity, and impacts purification strategies. An improper solvent choice can lead to poor yields, unwanted side reactions, or complete reaction failure. This guide addresses the core principles governing the solubility of this compound, moving beyond simple miscibility to consider the critical interplay between the solute's structure and the solvent's properties.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [3] |
| Density | 1.063 g/mL at 25 °C | [2][3] |
| Boiling Point | 210 °C | [2][3] |
| Refractive Index | n20/D 1.522 | [2][3] |
| Flash Point | 99 - 100 °C | [2] |
Core Principles: Predicting Solubility Behavior
The solubility of this compound is governed by its distinct molecular structure: a nonpolar aromatic ring and ethyl chain, and a highly polar, electrophilic isocyanate group. This duality dictates its interactions with different solvent classes based on the "like dissolves like" principle.[5]
-
Nonpolar Moiety (C₆H₅CH₂CH₂-): The phenethyl group is hydrophobic and lipophilic. It promotes solubility in nonpolar and weakly polar solvents through van der Waals forces and π-π stacking interactions with aromatic solvents.
-
Polar Moiety (-N=C=O): The isocyanate group is highly polar and electrophilic. The carbon atom is susceptible to nucleophilic attack. This group's polarity allows for dipole-dipole interactions with polar aprotic solvents. However, its high reactivity is the dominant factor when considering polar protic solvents.
The interplay of these two moieties results in a nuanced solubility profile, which is further complicated by the compound's reactivity.
Solubility Profile of this compound
Based on its structure and available data, a qualitative solubility profile can be established. It is critical to distinguish between true solubility (dissolution without reaction) and reactivity (dissolution followed by a chemical transformation of the solute).
Solubility in Aprotic Solvents
Aprotic solvents, which lack O-H or N-H bonds, are generally the preferred choice for dissolving and reacting with this compound.[6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | The aromatic ring of the solvent engages in favorable π-π stacking with the phenyl group of the solute. Thermo Scientific confirms solubility in toluene.[4] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents possess moderate polarity capable of solvating the isocyanate group without reacting. ChemicalBook notes slight solubility in Chloroform.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | The ether oxygen can interact with the electrophilic carbon of the isocyanate group, promoting solvation without initiating a reaction under standard conditions. |
| Esters | Ethyl Acetate | Slightly Soluble | ChemicalBook reports slight solubility.[3] The polarity is sufficient for some interaction, but the overall compatibility is moderate. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | The high dielectric constants of these solvents effectively solvate the polar isocyanate group, leading to good solubility.[6] |
Reactivity and Instability in Protic Solvents
A critical consideration for anyone working with this compound is its high reactivity towards protic solvents.[7] These solvents contain acidic protons, typically in O-H or N-H bonds, which act as nucleophiles.[6] While this compound may initially appear to "dissolve," it is undergoing an irreversible chemical reaction.
-
Water: this compound decomposes in water.[3][4] The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to phenethylamine and carbon dioxide gas.[7]
-
Alcohols (e.g., Methanol, Ethanol): Alcohols readily react with the isocyanate group in an exothermic reaction to form stable urethane (carbamate) linkages.[7][8] Therefore, alcohols are unsuitable as inert solvents and should only be used as intentional reagents.
-
Amines (Primary/Secondary): These are highly nucleophilic and react rapidly with isocyanates to form substituted ureas.
This reactivity profile is a defining characteristic and is paramount to experimental design.
Caption: Logical workflow of solvent selection for this compound.
Methodology for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.[9][10]
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected aprotic organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)[2]
-
Selected anhydrous aprotic solvent (e.g., Toluene, HPLC grade)
-
Analytical balance (4-decimal place)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. "Excess" is critical; undissolved solute must be visible to ensure saturation.
-
Carefully pipette a precise volume (e.g., 5.00 mL) of the anhydrous solvent into each vial.
-
Tightly cap the vials immediately to prevent solvent evaporation and atmospheric moisture ingress.[11]
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to 25 °C (or the desired temperature).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Preparation & Dilution:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.
-
Dilute the filtered sample to the flask's mark with the same solvent. Record the final volume and total mass to accurately determine concentration.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in standard units, such as g/100 mL or mol/L.
-
The experiment should be performed in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Caption: Experimental workflow for quantitative solubility determination.
Safety and Handling Considerations
This compound is a hazardous substance and requires strict safety protocols.
-
Toxicity and Corrosivity: It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][12]
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms if inhaled.[1][13]
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield, is mandatory.[2][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[11]
Conclusion
The solubility of this compound is a critical parameter that is dictated by its dual-nature molecular structure and, most importantly, by the high reactivity of the isocyanate functional group. Aprotic solvents, ranging from nonpolar aromatic hydrocarbons to polar variants like THF and DMF, are suitable for creating stable solutions. In stark contrast, protic solvents such as water and alcohols are not inert media but reactive partners, leading to decomposition or the formation of new products. For accurate quantitative analysis, the isothermal shake-flask method, coupled with a validated analytical technique, provides a robust framework. A thorough understanding of these principles is essential for the safe and effective application of this compound in scientific research and development.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160602, this compound.
- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.
- Slideshare. (n.d.). Solubility experimental methods.pptx.
- G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics Discussions.
- University Name Redacted. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ResearchGate.
- Roberts, J. M., & Liu, Y. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.
- Occupational Safety and Health Administration. (n.d.). PHENYL ISOCYANATE.
- Alloprof. (n.d.). Measuring Solubility.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16741, Phenethyl isothiocyanate.
- Mázl, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389.
- Veeprho. (n.d.). This compound | CAS 1943-82-4.
- Patai, S. (Ed.). (1977). The Chemistry of Cyanates and Their Thio Derivatives. John Wiley & Sons. (Referenced abstractly in related ACS publications on isocyanate alcoholysis mechanisms, e.g., doi.org/10.1021/jo00940a027)
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Sources
- 1. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1943-82-4 [sigmaaldrich.com]
- 3. This compound | 1943-82-4 [chemicalbook.com]
- 4. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.se [fishersci.se]
Phenethyl Isocyanate: A Technical Guide to Safe Handling and Application for Research Professionals
Phenethyl isocyanate (PEI) is a valuable reagent in drug development and chemical synthesis, primarily utilized for its reactive isocyanate group that readily forms covalent bonds with nucleophiles. This reactivity, however, necessitates a comprehensive understanding of its associated hazards to ensure the safety of laboratory personnel. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind safety protocols, grounded in the chemical's reactivity and toxicological profile.
The Core Hazard Profile: Understanding the Reactivity of the Isocyanate Group
The high reactivity of the isocyanate functional group (-N=C=O) is the foundation of both its utility in synthesis and its primary hazards. This group is highly electrophilic and will readily react with any compound containing an active hydrogen, such as water, alcohols, and amines.[1][2] This reactivity profile dictates the stringent handling and storage procedures required for this chemical.
GHS Hazard Classification
This compound is classified as a hazardous substance, and its handling is governed by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The key hazards are summarized in the table below.[3][4]
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
The Critical Role of Moisture Sensitivity
One of the most critical handling considerations for this compound is its reactivity with water.[1] Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[2]
-
R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) → R-NH₂ (Amine) + CO₂ (Carbon Dioxide)
This reaction has two significant safety implications:
-
Pressure Buildup: The generation of CO₂ gas can lead to a dangerous pressure buildup in sealed containers, potentially causing them to rupture.[5]
-
Product Degradation: The reaction consumes the isocyanate, leading to the degradation of the starting material and the formation of amine impurities.
For this reason, this compound must be stored under inert gas (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[2]
Toxicological Mechanisms and Health Effects
The toxicity of this compound is multifaceted, ranging from acute corrosive effects to chronic respiratory sensitization. Understanding these mechanisms is key to appreciating the importance of the recommended personal protective equipment (PPE) and engineering controls.
Corrosive and Irritant Effects
Upon contact with biological tissues, the isocyanate group reacts with water and nucleophilic groups on proteins and other biomolecules, leading to cell damage and death. This explains its classification as a substance that causes severe skin burns and eye damage.[3][6]
Respiratory and Dermal Sensitization
Perhaps the most insidious health effect of isocyanates is their ability to act as sensitizers.[7] The mechanism is believed to involve the isocyanate acting as a hapten, covalently binding to endogenous proteins to form a new antigen.[8] This new antigen can then trigger an immune response, leading to sensitization.
-
Initial Exposure: An individual may be exposed to this compound without any immediate allergic reaction.
-
Sensitization: The immune system may become sensitized to the isocyanate-protein conjugate.
-
Subsequent Exposure: Upon subsequent exposure, even to minute quantities, a sensitized individual can experience a severe allergic reaction, such as an asthma attack.
Symptoms of respiratory sensitization include wheezing, shortness of breath, and coughing. Skin sensitization can result in allergic contact dermatitis. It is crucial to note that once an individual is sensitized to an isocyanate, they may also exhibit cross-reactivity to other isocyanates.[8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the significant hazards of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: The laboratory should have adequate general ventilation.
-
Isolation: If possible, isolate the work area where isocyanates are used and post warning signs.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[4][9] | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Standard disposable gloves may not be sufficient.[10] | Prevents skin contact, which can lead to burns and sensitization. |
| Skin and Body Protection | A lab coat and, for larger quantities or risk of splashing, chemical-resistant coveralls or an apron.[11] | Minimizes the risk of skin contact. |
| Respiratory Protection | A full-face or half-face respirator with organic vapor cartridges is often required, especially if there is a risk of exceeding exposure limits.[10] | Essential for preventing inhalation, which can lead to acute toxicity and respiratory sensitization. |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is essential for ensuring safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures: First Aid and Spill Management
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[7]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management Protocol
In the event of a spill, the primary objectives are to contain the spill, neutralize the isocyanate, and protect personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum capacity.[9]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, a face shield, and protective clothing.
-
Containment: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial isocyanate spill absorbent. Do not use water.[5]
-
Neutralization: Prepare a neutralization solution. Two common formulations are:
-
Application: Slowly and carefully add the neutralization solution to the absorbed spill, working from the outside in. Be aware that the reaction may generate heat and gas (CO₂).[3]
-
Collection: Allow the mixture to react for at least one hour. Then, carefully scoop the mixture into an open-top container. Do not seal the container, as gas may still be evolving.[5]
-
Final Decontamination: Decontaminate the spill area with the neutralization solution, followed by a wash with soap and water.
-
Disposal: Label the waste container and arrange for disposal through a licensed hazardous waste contractor.[5]
Incompatible Materials and Hazardous Decomposition
To prevent dangerous reactions, this compound should be kept away from:
-
Water, Alcohols, Amines: Reacts to form CO₂ and ureas/urethanes.[1]
-
Strong Acids and Bases: Can catalyze vigorous polymerization.[9]
-
Strong Oxidizing Agents: May lead to a fire hazard.[9]
Upon thermal decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), hydrogen cyanide, and carbon monoxide.[8][9]
Conclusion
This compound is a potent chemical that requires a high level of respect and careful handling. By understanding the chemical principles behind its reactivity and toxicity, researchers can implement robust safety protocols that go beyond mere compliance. A proactive approach to safety, grounded in scientific integrity, is paramount to mitigating the risks associated with this valuable synthetic building block.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jin, Y., et al. (2012). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1228, 149-155.
- P.J. Barnes, et al. (2002). Mechanisms of isocyanate sensitisation. An in vitro approach. European Respiratory Journal, 19(5), 897-901.
- Centers for Disease Control and Prevention (CDC). (2014). Methyl Isocyanate. The National Institute for Occupational Safety and Health (NIOSH).
- Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate (ISO or A).
- Bello, D., et al. (2007). Review of the occupational exposure to isocyanates: Mechanisms of action. Journal of Occupational and Environmental Medicine, 49(6), 628-639.
- Covestro. (n.d.). Aliphatic Isocyanate Monomers Health and Safety.
- Reddit. (2021). Safety measures for working with isocyanate. r/chemistry.
- California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.
- Lakeland Industries. (2017). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
Sources
- 1. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. doxuchem.com [doxuchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. fsi.co [fsi.co]
- 6. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. Respiratory and other hazards of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
phenethyl isocyanate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Phenethyl Isocyanate
This guide provides a comprehensive examination of the spectral data for this compound (PEI), a significant reagent in synthetic chemistry and a molecule of interest for its biological activities.[1] As a bifunctional molecule containing both an aromatic ring and a highly reactive isocyanate group, its structural confirmation relies on the synergistic application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Molecular Structure and Overview
This compound (IUPAC Name: 2-isocyanatoethylbenzene) possesses the chemical formula C₉H₉NO.[2][3] Its structure consists of a phenyl group attached to an ethyl chain, which is in turn terminated by an isocyanate functional group. This unique arrangement dictates its chemical reactivity and is clearly elucidated by the spectroscopic methods detailed below.
Caption: Structure of this compound (C₉H₉NO).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
Experimental Protocol: A solution of this compound is prepared in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Data processing involves Fourier transformation, phase correction, and baseline correction.
Data Presentation & Interpretation: The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | Multiplet (m) | 5H | Aromatic protons (C₆H₅-) |
| ~ 3.60 | Triplet (t) | 2H | -CH₂-NCO |
| ~ 2.95 | Triplet (t) | 2H | C₆H₅-CH₂- |
-
Aromatic Protons (7.35 - 7.20 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons, which have very similar chemical environments.
-
Aliphatic Protons (3.60 and 2.95 ppm): The ethyl chain gives rise to two distinct signals, both appearing as triplets.
-
The triplet at ~3.60 ppm is assigned to the methylene protons adjacent to the electron-withdrawing isocyanate group (-CH₂-NCO), causing them to be deshielded and shifted downfield.[4]
-
The triplet at ~2.95 ppm corresponds to the benzylic protons (C₆H₅-CH₂-).
-
The triplet multiplicity for both signals is a direct result of spin-spin coupling with the two protons on the adjacent methylene group (n+1 rule, 2+1=3).
-
¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments within the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
Data Presentation & Interpretation: The spectrum shows six distinct signals, corresponding to the unique carbon atoms in this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | C1' (Quaternary aromatic) |
| ~ 128.8 | C3'/C5' or C2'/C6' (Aromatic CH) |
| ~ 128.7 | C2'/C6' or C3'/C5' (Aromatic CH) |
| ~ 126.8 | C4' (Aromatic CH) |
| ~ 122.5 | -N=C =O (Isocyanate) |
| ~ 45.0 | -C H₂-NCO |
| ~ 36.0 | C₆H₅-C H₂- |
-
Isocyanate Carbon (~122.5 ppm): The carbon of the isocyanate group is highly deshielded and appears as a characteristic peak in the downfield region of the spectrum.[5]
-
Aromatic Carbons (138.0 - 126.8 ppm): Four signals are observed for the six aromatic carbons. The signal at ~138.0 ppm is of lower intensity and corresponds to the quaternary carbon (C1') directly attached to the ethyl chain. The other three signals represent the two pairs of equivalent ortho/meta carbons and the unique para carbon.
-
Aliphatic Carbons (45.0 and 36.0 ppm): The two methylene carbons of the ethyl linker are clearly resolved in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups due to their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum of this compound can be obtained from a neat liquid sample placed between two NaCl or KBr plates (capillary cell) or by using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Presentation & Interpretation: The IR spectrum is dominated by a very strong and sharp absorption characteristic of the isocyanate group.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2270 | Very Strong, Sharp | Asymmetric stretch | -N=C=O (Isocyanate) |
| ~ 3080-3030 | Medium | C-H stretch | Aromatic C-H |
| ~ 2960-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~ 1605, 1495, 1455 | Medium to Weak | C=C stretch | Aromatic Ring |
-
The Isocyanate Signature (~2270 cm⁻¹): The most diagnostic feature of the spectrum is the intense, sharp absorption band around 2270 cm⁻¹.[6] This peak is due to the asymmetric stretching vibration of the -N=C=O cumulene system and is a definitive indicator of the isocyanate functionality. Its high intensity and unique position in a relatively clear region of the spectrum make it an unmistakable marker for this compound.
-
C-H Stretching (3080-2850 cm⁻¹): The spectrum shows absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H stretches and absorptions just below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl group.
-
Aromatic C=C Stretching (1605-1455 cm⁻¹): A series of bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound upon ionization, further confirming its structure.
Experimental Protocol: The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at a standard energy of 70 eV. The sample is introduced into the ion source where it is vaporized and bombarded with electrons.
Data Presentation & Interpretation: The mass spectrum provides the molecular weight and reveals characteristic fragmentation pathways.
| m/z | Proposed Fragment | Identity |
| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺) |
| 104 | [C₈H₈]⁺˙ | Styrene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
-
Molecular Ion (M⁺): The peak at m/z 147 corresponds to the mass of the intact this compound molecule, confirming its molecular formula of C₉H₉NO.[2][7]
-
Fragmentation Analysis: The primary fragmentation pathway under EI conditions is benzylic cleavage, a highly favorable process that leads to the formation of stable carbocations.
-
Formation of m/z 104: Cleavage of the C-C bond between the two methylene groups results in the loss of a ·CH₂NCO radical and the formation of the stable styrene radical cation ([C₈H₈]⁺˙) at m/z 104.
-
Formation of m/z 91: A subsequent or alternative fragmentation involves the loss of an ethylene molecule from the m/z 104 fragment or direct cleavage of the bond between the alpha and beta carbons relative to the ring, followed by rearrangement, to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is a classic and very common fragment for compounds containing a benzyl moiety.
-
Caption: Primary fragmentation pathway of this compound in EI-MS.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[8] It is classified as acutely toxic if inhaled and harmful if swallowed.[8][9] It causes severe skin burns, and eye damage, and may cause allergic skin reactions or asthma-like symptoms upon sensitization.[8][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][11][12]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents.[8][11]
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework. IR spectroscopy definitively identifies the crucial isocyanate functional group via its intense and characteristic absorption at ~2270 cm⁻¹. Mass spectrometry confirms the molecular weight and illustrates a predictable fragmentation pattern dominated by the formation of stable benzylic cations. This comprehensive spectral dataset serves as a reliable reference for the identification and quality control of this compound in any research or development setting.
References
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: (S)-(-)-1-Phenylethyl isocyanate.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: this compound.
- Jonkers, G., et al. (2015, July 25).
- ECHEMI. Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets.
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Phenylethyl isocyanate.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). (R)-(+)-1-Phenylethyl isocyanate.
- SpectraBase. (S)-(-)
- Google Patents. (1994).
- Ludwig, B.W., & Urban, M.W. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- MassBank. (2008, October 21).
- SpectraBase. Isocyanic acid, phenethyl ester - 1H NMR Spectrum. Wiley-VCH. [Link]
- Sivasankaran, S., et al. (2022, September 26).
- MDPI. (2024, January 22).
- SpectraBase. 4,4′-Methylenebis(phenyl isocyanate) - 13C NMR Spectrum. Wiley-VCH. [Link]
- NIST.
- Defence Research and Development Canada. (2006). 13C Solution NMR Spectra of Poly(ether)urethanes. [Link]
Sources
- 1. This compound | 1943-82-4 [chemicalbook.com]
- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. paint.org [paint.org]
- 7. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.se [fishersci.se]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Preserving Reactivity: A Technical Guide to the Stability and Storage of Phenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Phenethyl isocyanate (PEI) is a valuable reagent in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the phenethylcarbamoyl moiety. Its utility, however, is intrinsically linked to its high reactivity, which also predisposes it to degradation. This guide, intended for laboratory professionals, provides an in-depth understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.
The Chemical Nature of this compound: A Double-Edged Sword
This compound (C₆H₅CH₂CH₂NCO) is an aromatic isocyanate characterized by a highly electrophilic carbon atom within the isocyanate group (-N=C=O). This inherent reactivity is the foundation of its synthetic utility, allowing for facile reactions with a wide range of nucleophiles, including alcohols, amines, and water. However, this same reactivity makes it susceptible to degradation through several pathways, compromising its purity and efficacy over time.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.18 g/mol | Tokyo Chemical Industry Co., Ltd. |
| Appearance | Colorless to light yellow liquid | Tokyo Chemical Industry Co., Ltd. |
| Boiling Point | 210 °C (lit.) | Sigma-Aldrich[2] |
| Density | 1.063 g/mL at 25 °C (lit.) | Sigma-Aldrich[2] |
Mechanisms of Degradation: Understanding the Pathways to Instability
The primary routes of this compound degradation are hydrolysis, oligomerization (dimerization and trimerization), and reactions with other nucleophiles. Understanding these mechanisms is paramount to implementing effective storage and handling protocols.
Hydrolysis: The Ubiquitous Threat of Moisture
The most significant and common degradation pathway for this compound is its reaction with water.[3] This reaction proceeds through a multi-step mechanism, ultimately leading to the formation of an unstable carbamic acid, which then decomposes to 2-phenethylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce a stable, insoluble urea derivative (N,N'-diphenethylurea).
Caption: Hydrolysis of this compound.
The presence of even trace amounts of moisture in the storage container or atmosphere can initiate this degradation cascade, leading to a loss of the active isocyanate and the formation of insoluble byproducts that can complicate reactions and analyses.
Oligomerization: Dimerization and Trimerization
In the absence of other nucleophiles, this compound can react with itself to form dimers and trimers. This process is often catalyzed by bases, heat, or light.
-
Dimerization: Two molecules of this compound can react to form a uretdione, a four-membered ring structure. This reaction is typically reversible upon heating.
-
Trimerization: Three molecules of this compound can cyclize to form a highly stable isocyanurate ring (a tri-2,4,6-trione). This reaction is often catalyzed by tertiary amines, phosphines, or certain metal compounds and is generally irreversible under normal conditions.
Caption: Oligomerization of this compound.
The formation of these oligomers reduces the concentration of the desired monomeric isocyanate and can lead to the formation of insoluble precipitates.
Recommended Storage Conditions: A Proactive Approach to Preservation
To mitigate the degradation pathways discussed above, stringent storage conditions are essential. The following recommendations are based on a synthesis of information from safety data sheets and chemical suppliers.[3]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Reduces the rate of all chemical reactions, including oligomerization and reactions with trace contaminants. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, opaque glass | Prevents ingress of moisture and air. Opaque glass protects from light, which can catalyze degradation. |
| Environment | Cool, dry, well-ventilated area | Minimizes exposure to ambient moisture and heat. Good ventilation is a critical safety measure. |
| Incompatible Materials | Segregate from water, acids, bases, alcohols, amines, and strong oxidizing agents | Prevents accidental contact and subsequent vigorous or hazardous reactions. |
Experimental Protocols: Best Practices for Handling and Use
Adherence to proper handling procedures is as crucial as maintaining optimal storage conditions. The following protocols are designed to preserve the integrity of this compound during use.
Protocol for Aliquoting and Dispensing
-
Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.
-
Ensure the work area is dry and, if possible, work in a glove box or under a gentle stream of an inert gas (nitrogen or argon).
-
-
Dispensing:
-
Use a clean, dry syringe or cannula to withdraw the required amount of the reagent.
-
If using a syringe, ensure it is purged with an inert gas before use.
-
Immediately after dispensing, flush the container headspace with an inert gas before tightly resealing.
-
-
Cleaning:
-
Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand).
-
Decontaminate the spill area with a solution of 5% aqueous sodium carbonate or a commercial isocyanate neutralization solution. Avoid using alcohols or water alone for cleanup as this will generate carbon dioxide and potentially cause splashing.
-
Caption: Recommended Handling Workflow for this compound.
Long-Term Stability and Shelf-Life Considerations
While specific long-term stability data for this compound is not extensively published, general guidelines for isocyanates suggest that when stored under the recommended conditions, the material should remain stable for at least one to two years. However, the actual shelf-life will be highly dependent on the frequency of container opening and the rigor of the handling procedures.
For critical applications, it is advisable to:
-
Purchase smaller quantities to minimize the storage time and the number of times the primary container is opened.
-
Re-test the purity of the material (e.g., by titration of the -NCO content or by spectroscopic methods) if it has been stored for an extended period or if there is any suspicion of degradation (e.g., presence of solid precipitates).
-
Consider implementing an internal stability testing program, potentially using accelerated stability studies under elevated temperature and humidity to predict long-term stability, in line with ICH guidelines for pharmaceutical substances.[4]
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. Its inherent reactivity, while synthetically advantageous, necessitates a thorough understanding of its degradation pathways and the implementation of stringent storage and handling protocols. By controlling exposure to moisture, heat, light, and incompatible materials, and by employing meticulous handling techniques, researchers can ensure the integrity and reactivity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.
References
- European Medicines Agency. (2013, July 13). Stability testing of existing active substances and related finished products.
- World Journal of Pharmaceutical Research. (2018, November 15). A REVIEW ON STABILITY TESTING OF PHARMACEUTICAL PRODUCTS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160602, this compound.
- ResearchGate. (2025, August 10). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate.
- Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.
- ResearchGate. (2025, August 6). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry.
- PubMed. (2019, December 24). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine.
- Parameter Generation & Control. (2021, May 24). Accelerated Shelf Life Testing - An Overview.
- Cawood Scientific. (n.d.). Isocyanates.
- DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.
- ERA Waters. (n.d.). DETERMINATION OF PRODUCT SHELF LIFE AND ESTABLISHMENT OF EXPIRATION DATES by Will McHale.
- ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
- ResearchGate. (2024, February 15). Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates.
- PubMed Central. (n.d.). Mass Spectrometry of Polyurethanes.
- Impactfactor. (2023, March 25). Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption.
- Google Patents. (n.d.). US5109034A - Storage stable solid isocyanate compositions, preparation, and method of use thereof.
- ResearchGate. (n.d.). Stability of Isocyanates Sampled in Fire Smokes.
- National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Phenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenethyl Isocyanate
This compound, with the chemical formula C9H9NO, is an organic compound featuring a phenylethyl group attached to a highly reactive isocyanate functional group (-N=C=O).[1][2][3] This structural arrangement makes it a valuable intermediate in a wide array of synthetic applications.[4] Notably, it serves as a crucial reagent in the synthesis of novel sulfonamide derivatives with potential antimicrobial activities and functions as a mechanism-based inhibitor of cytochrome P450 enzymes in both rat and human models.[2][4] Its utility extends to the development of various bioactive molecules, making a thorough understanding of its synthesis and characterization paramount for researchers in medicinal chemistry and drug development.[5]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its complete characterization.
PART 1: Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several methods, with the most prevalent being the reaction of phenethylamine with phosgene or its derivatives. An alternative, though less common for this specific compound, is the Curtius rearrangement.
The Phosgenation of Phenethylamine
The reaction of a primary amine, such as phenethylamine, with phosgene (COCl2) is a well-established and industrially significant method for producing isocyanates.[6][7] The reaction can be performed using gaseous phosgene or liquid-phase phosgene equivalents like diphosgene or triphosgene, which are often preferred in laboratory settings due to their comparative ease of handling.[7]
Mechanism:
The reaction proceeds in a stepwise manner. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form an N-substituted carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by heat or a base, yields the final isocyanate product.
Diagram of the Phosgenation of Phenethylamine:
Caption: Reaction pathway for the synthesis of this compound via phosgenation.
Experimental Considerations:
The phosgenation reaction is typically carried out in an inert solvent, such as toluene or o-dichlorobenzene.[8][9] The reaction can be performed at low temperatures initially to form the carbamoyl chloride, followed by heating to facilitate the elimination of HCl.[9] The use of a tertiary base can also be employed to scavenge the HCl produced.[7]
Protocol for Synthesis via Phosgenation:
A detailed protocol for the synthesis of this compound from phenethylamine and phosgene has been described.[8] The procedure involves the following key steps:
-
Preparation of Phenethylamine Hydrochloride: Phenethylamine is dissolved in dry toluene, and the solution is saturated with dry hydrogen chloride gas to precipitate phenethylamine hydrochloride.[8] This step is crucial as the hydrochloride salt is less reactive towards the newly formed isocyanate, minimizing side reactions like urea formation.[9]
-
Phosgenation: A solution of phosgene in a suitable solvent (e.g., benzene or toluene) is added to the suspension of phenethylamine hydrochloride.[8]
-
Reaction and Reflux: The reaction mixture is refluxed for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate.[8]
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[8]
Table 1: Example Reaction Parameters for Phosgenation
| Parameter | Value | Reference |
| Starting Material | Phenethylamine | [8] |
| Reagent | Phosgene (12.5% in benzene) | [8] |
| Solvent | Dry Toluene | [8] |
| Reaction Time | 4 hours (reflux) | [8] |
| Purification | Vacuum Distillation | [8] |
| Boiling Point | 82-83 °C at 0.1 mmHg | [8] |
The Curtius Rearrangement
The Curtius rearrangement offers a phosgene-free alternative for the synthesis of isocyanates. This method involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.
Mechanism:
The synthesis begins with the conversion of a carboxylic acid (3-phenylpropanoic acid in this case) to its corresponding acyl chloride, followed by reaction with sodium azide to form the acyl azide. Upon heating, the acyl azide undergoes rearrangement, where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of a molecule of nitrogen gas.
Diagram of the Curtius Rearrangement:
Caption: Synthetic pathway for this compound via the Curtius rearrangement.
Experimental Considerations:
The Curtius rearrangement is generally a high-yielding reaction. However, care must be taken when handling acyl azides as they can be explosive. The reaction is typically performed in an inert solvent, and the temperature is carefully controlled during the rearrangement step.
PART 2: Comprehensive Characterization of this compound
The unambiguous identification and purity assessment of synthesized this compound require a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
2.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for the identification of the isocyanate functional group. The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band in the region of 2275-2250 cm⁻¹, which corresponds to the asymmetric stretching vibration of the -N=C=O group. Other expected absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the aromatic C=C stretching (around 1600 and 1450 cm⁻¹).
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the structure of the phenylethyl group. For this compound, one would expect to see a multiplet in the aromatic region (typically 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring. The two methylene groups (-CH₂CH₂-) will appear as two distinct triplets, with the one adjacent to the isocyanate group being more downfield due to the electron-withdrawing effect of the nitrogen.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the isocyanate group, typically in the range of 120-130 ppm. The aromatic carbons will appear in the region of 125-140 ppm, and the two aliphatic carbons of the ethyl chain will also be present at distinct chemical shifts.
2.1.3 Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 147.17 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 147.[1] Common fragmentation patterns may involve the loss of the isocyanate group or cleavage of the ethyl chain.
Chromatographic Analysis
2.2.1 Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), is an excellent technique for assessing the purity of this compound and for separating it from any starting materials or byproducts.[10] The retention time of the compound is a characteristic property under specific GC conditions.
2.2.2 High-Performance Liquid Chromatography (HPLC):
HPLC can also be employed for the analysis of isocyanates, often after derivatization to more stable and easily detectable compounds.[11] This is particularly useful for quantifying the isocyanate in complex mixtures.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Result |
| FTIR | Strong, sharp peak at ~2270 cm⁻¹ (-N=C=O stretch) |
| ¹H NMR | Aromatic multiplet (~7.3 ppm), two triplets for -CH₂CH₂- |
| ¹³C NMR | Isocyanate carbon (~125 ppm), aromatic carbons (~125-140 ppm) |
| Mass Spec. | Molecular ion peak at m/z = 147 |
| GC | Single peak indicating high purity |
PART 3: Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1][12][13]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][14] It can cause severe skin burns, eye damage, and may cause allergic or asthmatic symptoms upon inhalation.[1][13]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[12][13] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[12][15][16]
-
Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14][15]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The phosgenation of phenethylamine remains the most direct and widely used synthetic route. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the final product. Due to its hazardous nature, strict adherence to safety protocols during its synthesis, handling, and storage is imperative. For researchers and professionals in drug development, a solid understanding of these principles is fundamental to the successful and safe utilization of this versatile chemical intermediate.
References
- How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.).
- How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.).
- Phenylethyl isocyanate - AK Scientific, Inc. (n.d.).
- Phenylethyl isocyanate - Apollo Scientific. (2022-09-16).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Preparation of (phenyl ethyl isocyanate) - PrepChem.com. (n.d.).
- Exploring Phenethyl Isothiocyanate: Properties, Applications, and Manufacturing. (n.d.).
- US3641094A - Preparation of isocyanates - Google Patents. (n.d.).
- Isocyanic acid, p-nitrophenyl ester - Organic Syntheses Procedure. (n.d.).
- Phenethyl isothiocyanate(2257-09-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- (R)-(+)-1-Phenylethyl isocyanate(33375-06-3) 1 H NMR - ChemicalBook. (n.d.).
- Phenethyl isothiocyanate synthesis - ChemicalBook. (n.d.).
- Common Name: PHENYL ISOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.).
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.).
- (S)-(-)-1-Phenylethyl isocyanate - SpectraBase. (n.d.).
- General approach to prepare polymers bearing pendant isocyanate groups. (2020-07-28).
- Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration - OSHA. (n.d.).
- Phenyl isocyanate(103-71-9) 13C NMR spectrum - ChemicalBook. (n.d.).
- This compound | C9H9NO | CID 160602 - PubChem - NIH. (n.d.).
- US2875226A - Process for the preparation of isocyanates - Google Patents. (n.d.).
- This compound | 1943-82-4 - ChemicalBook. (2025-09-25).
- This compound 98 1943-82-4 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022-09-26).
- An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry | American Laboratory. (2009-06-18).
- (PDF) A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (2025-08-06).
- Phenyl isocyanate | C7H5NO | CID 7672 - PubChem. (n.d.).
- CAS No : 1943-82-4 | Product Name : this compound | Pharmaffiliates. (n.d.).
- This compound | CAS 1943-82-4 - Veeprho. (n.d.).
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler - The Analytical Scientist. (n.d.).
- Quality Control of Isocyanates | Metrohm. (n.d.).
- Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry - MDPI. (2024-01-22).
- (R)-(+)-1-Phenylethyl isocyanate - PubChem. (n.d.).
- phenyl isocyanate - MassBank. (2008-10-21).
- This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals. (n.d.).
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.).
- Synthesis of Phenyl Isocyanide, a very smelly chemical - YouTube. (2018-03-13).
- 6 - Organic Syntheses Procedure. (n.d.).
- Chiral Synthesis of (S)-1-phenylethyl isothiocyanate: Application Notes and Protocols - Benchchem. (n.d.).
Sources
- 1. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1943-82-4 [chemicalbook.com]
- 3. フェネチルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. innospk.com [innospk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 12. aksci.com [aksci.com]
- 13. fishersci.se [fishersci.se]
- 14. nbinno.com [nbinno.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. nj.gov [nj.gov]
An In-depth Technical Guide on the Electrophilicity of the Carbonyl Carbon in Phenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl isocyanate (PEITC) is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry, largely due to the electrophilic nature of its isocyanate functional group. This guide provides a comprehensive technical overview of the electrophilicity of the carbonyl carbon within this compound. We will delve into the electronic structure that governs its reactivity, explore its reactions with various nucleophiles, and discuss the factors that modulate its electrophilic character. Furthermore, this guide will present established experimental protocols for synthesizing derivatives of this compound and for spectroscopically monitoring its reactions, offering field-proven insights for laboratory applications.
Introduction: The Isocyanate Functional Group - A Hub of Reactivity
The isocyanate functional group (-N=C=O) is a cornerstone of modern organic chemistry, renowned for its versatile reactivity.[1] At the heart of this reactivity lies the carbonyl carbon, which exhibits significant electrophilicity. This inherent electronic characteristic makes isocyanates, including this compound, highly susceptible to attack by a wide array of nucleophiles.[2] The products of these reactions, primarily ureas and carbamates, are integral scaffolds in numerous pharmaceuticals and functional materials.
This compound, specifically, has garnered attention in drug development for its presence in naturally occurring compounds with anticancer properties and its utility as a synthetic intermediate.[3][4] Understanding and controlling the electrophilicity of its carbonyl carbon is paramount for designing novel therapeutics and developing efficient synthetic methodologies.
Electronic Structure and Electrophilicity of the Carbonyl Carbon
The electrophilicity of the carbonyl carbon in this compound arises from a combination of inductive and resonance effects within the -N=C=O group. The two adjacent double bonds create a unique electronic environment.[5] The carbon atom is positioned between two highly electronegative atoms, nitrogen and oxygen, which strongly withdraw electron density, inducing a significant partial positive charge on the carbon.[5][6]
This pronounced positive character makes the carbonyl carbon an excellent electrophile, readily accepting electron pairs from nucleophiles.[7] Resonance structures can be drawn to illustrate this charge separation, with a contributor depicting a positive charge on the carbon and a negative charge on the oxygen, further emphasizing its electrophilic nature.[7]
The phenethyl group (C6H5CH2CH2-), being an alkyl group, has a mild electron-donating inductive effect. Compared to aromatic isocyanates, where the aromatic ring can delocalize the nitrogen's lone pair and enhance the carbonyl carbon's electrophilicity through resonance, the phenethyl group in an aliphatic isocyanate slightly reduces this electrophilicity.[8] However, the inherent reactivity of the isocyanate group ensures that the carbonyl carbon remains a potent electrophilic center.
Reactivity Profile with Nucleophiles
The highly electrophilic carbonyl carbon of this compound readily reacts with a variety of nucleophiles.[2] The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[9]
Reaction with Amines to Form Ureas
The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas.[2] This reaction is a cornerstone of many synthetic pathways in drug discovery and materials science. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the carbonyl carbon.[1]
-
Mechanism: The reaction proceeds through a nucleophilic addition mechanism, forming a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable urea product.[10]
Reaction with Alcohols to Form Carbamates (Urethanes)
Alcohols react with this compound to form carbamates, also known as urethanes.[2] This reaction is fundamental to the production of polyurethanes. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile.[1] This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate.[11][12]
Reaction with Water
This compound reacts with water in a two-step process. The initial nucleophilic attack of water on the carbonyl carbon forms an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to yield a primary amine (phenethylamine) and carbon dioxide.[2][13] The newly formed amine can then react with another molecule of this compound to form a symmetrically disubstituted urea.[14]
Reaction with Thiols to Form Thiocarbamates
Thiols react with this compound in a manner analogous to alcohols, forming thiocarbamates. The sulfur atom of the thiol group acts as the nucleophile.[1] Similar to the reaction with alcohols, this process is often catalyzed to enhance the reaction rate.[10]
Factors Influencing Electrophilicity
The electrophilicity of the carbonyl carbon in isocyanates can be modulated by several factors:
-
Electronic Effects of Substituents: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the carbonyl carbon by further polarizing the N=C=O bond.[8][9] Conversely, electron-donating groups decrease electrophilicity.[9]
-
Steric Hindrance: Bulky substituents on the nitrogen atom or on the approaching nucleophile can sterically hinder the attack on the carbonyl carbon, thereby reducing the reaction rate.[10]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar solvents can stabilize the charged transition state, potentially accelerating the reaction.[15]
-
Catalysis: As mentioned, catalysts such as tertiary amines and organometallic compounds can significantly increase the rate of reaction with weaker nucleophiles like alcohols and thiols.[11][12]
Experimental Protocols
Synthesis of N-Phenethyl-N'-phenylurea
This protocol describes a standard procedure for the synthesis of a urea derivative from this compound and an amine.
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In-situ Spectroscopic Monitoring of Isocyanate Reactions
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of isocyanate reactions.[16]
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[16]
Procedure:
-
Set up the reaction as described in the synthesis protocol in a vessel that can accommodate the ATR probe.
-
Insert the ATR probe directly into the reaction mixture.[16]
-
Collect spectra at regular intervals throughout the reaction.
-
Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching band, which appears around 2250-2275 cm⁻¹.[13]
-
Simultaneously, monitor the appearance of the product bands, such as the urea C=O stretch (around 1630-1680 cm⁻¹) or the urethane C=O stretch (around 1700-1730 cm⁻¹).[13]
-
This real-time data allows for the determination of reaction kinetics and endpoint.[16]
Data Presentation
Table 1: Characteristic Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| Isocyanate (-N=C=O) | 2250 - 2275 |
| Urea (C=O) | 1630 - 1680 |
| Urethane (C=O) | 1700 - 1730 |
| Amine (N-H) | 3300 - 3500 |
Visualizations
Caption: Generalized mechanism of nucleophilic addition to this compound.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The electrophilicity of the carbonyl carbon is the defining characteristic of this compound's reactivity. This inherent property, governed by the electronic structure of the isocyanate group, allows for a diverse range of chemical transformations with various nucleophiles. For researchers and professionals in drug development, a thorough understanding of this electrophilicity and the factors that influence it is crucial for the rational design of synthetic routes and the development of novel bioactive molecules. The experimental protocols and analytical techniques outlined in this guide provide a practical framework for harnessing the synthetic potential of this compound in the laboratory.
References
- Benchchem. Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide.
- Wikipedia.
- Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
- ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
- Benchchem.
- Brown, W. E., et al. (2011). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Link]
- Mettler Toledo.
- ResearchGate.
- ScienceDirect.
- PubMed. This compound is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. [Link]
- PubChem.
- Hu, R., et al. (2015). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC. [Link]
- MDPI.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- The Journal of Biomedical Research.
- D'Amore, A., & Grassia, L. (2022).
- ResearchGate.
- Tiwari, L., et al. (2018).
- Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
- Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- ScienceDirect. Reactions of isocyanates with active hydrogen compounds. [Link]
- Arabian Journal of Chemistry. An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]
- European Patent Office.
- ResearchGate.
- ResearchGate.
- Wikipedia. Phosgene. [Link]
- Docta Complutense. What defines electrophilicity in carbonyl compounds. [Link]
- Chemistry LibreTexts. Carbonyls are Electrophiles. [Link]
- Mora-Fuentes, J. P., et al. (2024). What defines electrophilicity in carbonyl compounds. PMC. [Link]
- ResearchGate.
- University of South Wales. Studies on the reactivity of isocyanates and isothiocyanates with palladium-imidoyl complexes. [Link]
- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
- PubMed. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. [Link]
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. This compound | 1943-82-4 [chemicalbook.com]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 10. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 13. paint.org [paint.org]
- 14. data.epo.org [data.epo.org]
- 15. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 16. mt.com [mt.com]
An In-depth Technical Guide to the Reaction Kinetics of Phenethyl Isocyanate with Primary Amines
This guide provides a comprehensive analysis of the reaction kinetics between phenethyl isocyanate and primary amines. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple procedural outlines to explore the fundamental principles, influencing factors, and practical methodologies that govern this critical chemical transformation. Our focus is on delivering field-proven insights grounded in established scientific literature to ensure both technical accuracy and practical applicability.
Introduction: The Significance of Urea Formation
The reaction of an isocyanate with a primary amine to form a substituted urea is a cornerstone of synthetic chemistry. This transformation is characterized by its high efficiency, rapid rate, and the stability of the resulting urea linkage. These attributes have made it indispensable in a multitude of applications, from the synthesis of polyurea polymers to the sophisticated art of bioconjugation in drug discovery.
This compound, as an aliphatic isocyanate, serves as a crucial model and reagent. Understanding the kinetics of its reaction with primary amines is paramount for controlling reaction outcomes, optimizing process parameters, and designing novel molecular architectures. This guide will dissect the reaction mechanism, elucidate the rate-determining factors, and provide robust experimental protocols for kinetic analysis.
The Reaction Mechanism: A Nucleophilic Addition Pathway
The formation of a urea from this compound and a primary amine proceeds via a well-established nucleophilic addition mechanism. The reaction is typically uncatalyzed and proceeds rapidly.[1] The core of this transformation lies in the inherent electrophilicity of the central carbon atom in the isocyanate group (-N=C=O).[2]
The mechanism unfolds in two conceptual steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the isocyanate group.
-
Proton Transfer: This attack forms a transient, zwitterionic intermediate which rapidly rearranges. A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the final, stable urea product.
This process is highly exothermic, releasing approximately 24 kcal/mol.[1]
Caption: Generalized mechanism for the reaction of an isocyanate with a primary amine.
Fundamental Kinetics and Rate Law
The reaction between this compound and a primary amine generally adheres to second-order kinetics. The rate is first-order with respect to the concentration of the isocyanate and first-order with respect to the concentration of the amine.[3]
Rate = k[R-NCO][R'-NH₂]
Where:
-
k is the second-order rate constant.
-
[R-NCO] is the concentration of this compound.
-
[R'-NH₂] is the concentration of the primary amine.
The reaction involving primary aliphatic amines is exceptionally fast, often reaching completion in seconds to minutes at room temperature without the need for a catalyst.[4] This high reactivity distinguishes it from reactions with other nucleophiles like alcohols or water, which are comparatively slower and frequently require catalysis.[1][5] For instance, the relative reaction rate of a primary aliphatic amine with an isocyanate can be thousands of times faster than that of a primary alcohol.[1]
Key Factors Influencing Reaction Kinetics
The rate of urea formation is highly sensitive to the molecular structure of the reactants, the choice of solvent, and the reaction temperature. A thorough understanding of these factors is essential for experimental control.
Structural Effects of Reactants
-
Isocyanate Structure: The reactivity of the isocyanate is governed by the electronic and steric nature of its substituent. While this compound is an aliphatic isocyanate, it's useful to compare it to aromatic variants. Aromatic isocyanates are generally more reactive than aliphatic ones because electron-withdrawing aromatic rings enhance the electrophilicity of the carbonyl carbon.[1] Conversely, bulky groups near the -NCO moiety introduce steric hindrance, which can significantly decrease the reaction rate.[1]
-
Amine Structure: The nucleophilicity of the amine is the primary determinant of its reactivity.
-
Basicity: Primary aliphatic amines are strong bases and potent nucleophiles, leading to very high reaction rates.[1] Aromatic amines are less basic due to the delocalization of the nitrogen's lone pair into the aromatic system, making them substantially less reactive.[1]
-
Steric Hindrance: Increased steric bulk on the amine, particularly at the α-carbon, will impede its approach to the isocyanate, slowing the reaction. For this reason, primary amines are more reactive than secondary amines, which are in turn more reactive than tertiary amines (which do not react to form ureas but can act as catalysts).[6][7]
-
Solvent Effects
The choice of solvent can modulate the reaction rate, although the effect is often less pronounced than for slower isocyanate reactions. The reaction generally proceeds faster in polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) compared to nonpolar solvents like toluene or hexane.[8][9] This is because polar solvents can help stabilize the charge separation in the transition state. However, solvents capable of hydrogen bonding (like alcohols) can complex with the amine, potentially reducing its nucleophilicity and slowing the rate.
Temperature Dependence
As with most chemical reactions, the rate of the isocyanate-amine reaction increases with temperature. This relationship is described by the Arrhenius equation, where the rate constant is exponentially dependent on the activation energy and temperature. Given the exothermic nature of the reaction, careful temperature control is crucial in large-scale preparations to prevent thermal runaways.
Experimental Protocol: Kinetic Analysis via In-Situ FTIR Spectroscopy
Due to the rapid nature of this reaction, traditional analytical methods involving offline sampling (e.g., titration or chromatography) are often impractical.[4] In-situ (real-time) monitoring is the preferred approach, with Fourier-Transform Infrared (FTIR) spectroscopy being a particularly powerful tool.[10] The distinct, strong absorbance of the isocyanate group's asymmetric stretch at ~2275-2250 cm⁻¹ provides an ideal spectroscopic handle for monitoring its consumption.
Self-Validating Experimental Workflow
This protocol is designed to be self-validating by ensuring precise control over variables and providing continuous data for robust kinetic modeling.
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
Step-by-Step Methodology
-
Reagent and Solvent Preparation (Trustworthiness Pillar):
-
Rationale: The isocyanate group reacts readily with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.[1] The presence of moisture is a critical experimental flaw that consumes the reactant and complicates kinetics.
-
Procedure: Use anhydrous grade solvents (e.g., Toluene, Tetrahydrofuran). Prepare stock solutions of this compound and the primary amine of interest at known concentrations (e.g., 0.1 M). Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Instrumentation Setup:
-
Rationale: An in-situ probe allows for data collection directly from the reacting medium without disturbing the system.
-
Procedure: Equip a temperature-controlled reaction vessel with a magnetic stirrer and an in-situ FTIR probe (e.g., Mettler-Toledo ReactIR). Set the reaction temperature as desired (e.g., 25°C).
-
-
Data Acquisition:
-
Rationale: A background spectrum of the initial solution is essential to subtract solvent and amine absorbances, isolating the isocyanate signal.
-
Procedure: a. Add the primary amine solution to the reaction vessel and begin stirring. b. Submerge the FTIR probe and collect a background spectrum once the system is thermally equilibrated. c. Initiate the reaction by rapidly injecting a stoichiometric amount of the this compound solution. Simultaneously, begin time-course data collection, acquiring a full spectrum every 5-10 seconds. d. Continue data collection until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared.
-
-
Kinetic Analysis (Authoritative Grounding):
-
Rationale: The Beer-Lambert law provides a direct relationship between the measured absorbance and the concentration of the species of interest. Fitting this data to the appropriate integrated rate law yields the rate constant.
-
Procedure: a. Extract the absorbance data for the isocyanate peak maximum (~2270 cm⁻¹) at each time point. b. Convert absorbance to concentration using a calibration curve or by normalizing the initial absorbance to the known initial concentration of isocyanate. c. For a second-order reaction with 1:1 stoichiometry, the integrated rate law is: 1/[A] - 1/[A]₀ = kt . d. Plot 1/[Isocyanate] versus time . The data should yield a straight line. e. The slope of this line is the second-order rate constant, k .
-
Representative Kinetic Data
The following table summarizes representative kinetic data for reactions of isocyanates with primary amines to illustrate the magnitude of the rate constants and the influence of structure.
| Isocyanate | Amine | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |
| Phenyl Isocyanate | n-Butylamine | Toluene | 25 | ~ 1.2 |
| Phenyl Isocyanate | Aniline | Benzene | 25 | ~ 8.2 x 10⁻³ |
| Aliphatic Isocyanate | Aliphatic Amine | Aprotic | 25 | Typically > 1 |
Note: Data is compiled and representative from various sources studying isocyanate-amine kinetics. The reaction of this compound (an aliphatic isocyanate) with a primary aliphatic amine is expected to be very rapid, with a rate constant on the order of >1 M⁻¹s⁻¹ in a non-polar aprotic solvent.[4][11]
Applications in Drug Development and Bioconjugation
The rapid and specific reaction between isocyanates and amines is a powerful tool in the pharmaceutical sciences.
-
High-Throughput Synthesis: The reliability of urea formation allows for the rapid, parallel synthesis of large libraries of urea-containing compounds, which are a common motif in biologically active molecules.[12]
-
Chemical Tagging and Probe Synthesis: Isocyanate-mediated strategies are used to append chemical tags—such as fluorescent labels, affinity probes, or photo-crosslinkers—onto drug-like small molecules that contain nucleophilic amine groups.[13] This enables studies on target identification and mechanism of action.
-
Linker Chemistry: The stability of the urea bond makes it an attractive linker for conjugating payloads to targeting moieties. For example, in the development of Antibody-Drug Conjugates (ADCs), isocyanates can be used to link cytotoxic drugs to primary amine groups (e.g., lysine residues) on the antibody surface.
Conclusion
The reaction of this compound with primary amines is a fundamentally important transformation characterized by high speed and a predictable, second-order kinetic profile. The reaction rate is primarily dictated by the nucleophilicity of the amine, with primary aliphatic amines exhibiting exceptionally high reactivity that typically obviates the need for catalysis. For researchers in materials science and drug discovery, a command of the principles outlined in this guide—from the core mechanism to the influence of solvent and structure—is essential for harnessing this reaction to its full potential. The use of modern analytical techniques, particularly in-situ FTIR, provides the robust, high-quality data required for precise kinetic characterization and, ultimately, for the rational design and optimization of chemical processes.
References
- Catalysts. (n.d.). Poliuretanos.
- Catalysis of Urethane Systems. (n.d.). Turkchem.
- Iwakura, Y., & Okada, H. (1960). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 38(11), 2481-2487.
- Reaction of Isocyanates with amines. (n.d.). ResearchGate.
- Baker, J. W., & Gaunt, J. (1949). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry, 14(1), 116-124.
- Isocyanate Reactions. (n.d.). Poliuretanos.
- Iwakura, Y., & Okada, H. (1960). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Journal of Chemistry.
- Effect of solvent properties on reaction of isocyanates with mercaptans. (n.d.). ResearchGate.
- Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1166-1171.
- of the reaction between. (n.d.). AUB ScholarWorks.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (n.d.). ResearchGate.
- Isocyanate Reactions. (n.d.). Mettler Toledo.
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326-1328.
- Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. (2021). ACS Omega.
- The relative rates of isocyanate reaction against different hydrogen-active compounds. (n.d.). ResearchGate.
- Camacho López, C. O., Fejes, Z., & Viskolcz, B. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 135-148.
- Isocyanate-based multicomponent reactions. (2022). National Institutes of Health.
- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate.
- Montgomery, K. N., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Chemical Biology.
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (n.d.). ResearchGate.
- Dherange, B. D., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10245-10251.
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction of Phenethyl Isocyanate with Alcohols: Mechanism and Core Principles for Carbamate Synthesis
This guide provides a comprehensive technical overview of the reaction between phenethyl isocyanate and alcohols, a fundamental transformation in organic chemistry that yields valuable carbamate compounds. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, field-proven experimental insights, and a robust protocol for practical application.
Section 1: The Nucleophilic Addition Mechanism - A Stepwise Deconstruction
The reaction of an isocyanate with an alcohol to form a carbamate (also known as a urethane) is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O) and the nucleophilic character of the oxygen atom in the alcohol's hydroxyl group (-OH).
The isocyanate functional group is a cumulative system, meaning it has two double bonds originating from the central carbon atom. This arrangement results in a linear geometry and a significant polarization of the bonds. The high electronegativity of the oxygen and nitrogen atoms renders the central carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles.
The reaction proceeds via the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.[1] This is the rate-determining step of the reaction.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate. In this intermediate, the oxygen from the alcohol is bonded to the isocyanate carbon, and a negative charge develops on the isocyanate oxygen, while the alcohol oxygen bears a positive charge.[2]
-
Proton Transfer: A rapid proton transfer then occurs from the positively charged oxygen of the alcohol moiety to the nitrogen atom of the isocyanate group.[1] This step is often facilitated by other alcohol molecules acting as a proton shuttle, a concept that will be explored further.
-
Carbamate Formation: The final product, a stable carbamate, is formed.
This mechanism is depicted in the following diagram:
Caption: General mechanism of this compound reaction with an alcohol.
The Role of Alcohol Concentration and Multimolecular Intervention
Early kinetic studies suggested that the reaction is first-order in both alcohol and isocyanate.[3] However, more detailed investigations have revealed a more complex scenario, particularly concerning the role of the alcohol. There is substantial evidence that the alcohol can act as its own catalyst through self-association.[4]
At higher concentrations, alcohols form hydrogen-bonded clusters, such as dimers and trimers. These alcohol aggregates are more potent nucleophiles and also facilitate the proton transfer step in the mechanism.[4] The reaction rate has been shown to increase with higher alcohol concentrations due to the greater prevalence of these more reactive multimolecular species.[4] This "multimolecular intervention" is a key insight for optimizing reaction conditions; running the reaction with the alcohol as the solvent or in high concentration can significantly accelerate carbamate formation.[4]
Steric and Electronic Effects on Reactivity
The rate of the isocyanate-alcohol reaction is sensitive to both steric and electronic factors.
-
Steric Hindrance: The structure of the alcohol plays a crucial role. Primary alcohols are more reactive towards isocyanates than secondary alcohols, and tertiary alcohols are significantly less reactive.[4] This is due to the increased steric bulk around the hydroxyl group, which hinders the nucleophilic attack on the isocyanate carbon. Similarly, bulky isocyanates will react more slowly than less hindered ones.
-
Electronic Effects: The electrophilicity of the isocyanate's carbonyl carbon is influenced by the electronic nature of its substituent. Electron-withdrawing groups on the phenethyl ring would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups would decrease the reaction rate.
Section 2: Experimental Protocol - Synthesis of Ethyl Phenethylcarbamate
This section provides a detailed, self-validating protocol for the reaction of this compound with ethanol to synthesize ethyl phenethylcarbamate. This protocol is adapted from established methodologies for studying isocyanate-alcohol kinetics and provides a solid foundation for practical application.[3]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₉H₉NO | 147.18 | ≥98% | Sigma-Aldrich |
| Ethanol, Anhydrous | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Toluene, Anhydrous | C₇H₈ | 92.14 | ≥99.8% | VWR Chemicals |
| Dibutylamine | (C₄H₉)₂NH | 129.24 | ≥99% | Acros Organics |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 0.1 N (standardized) | J.T. Baker |
| Bromophenol Blue | C₁₉H₁₀Br₄O₅S | 669.96 | ACS Reagent | Alfa Aesar |
Step-by-Step Experimental Workflow
The following diagram outlines the key stages of the synthesis and monitoring process.
Sources
Methodological & Application
Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using Phenethyl Isocyanate (PEIC) Derivatization and HPLC
Abstract
This comprehensive guide details a robust and sensitive method for the quantitative analysis of amino acids using pre-column derivatization with phenethyl isocyanate (PEIC) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We provide an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols for sample preparation and derivatization, validated HPLC conditions, and key performance characteristics. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable alternative to classical ion-exchange methods for amino acid analysis in complex biological matrices.
Introduction: The Rationale for Amino Acid Derivatization
Amino acid analysis is a cornerstone of biochemical and clinical research, food science, and pharmaceutical development.[1] These analyses are critical for assessing the nutritional value of foods, diagnosing metabolic disorders, and quantifying protein and peptide biopharmaceuticals.[2][3]
Direct analysis of amino acids by RP-HPLC with UV detection is challenging for two primary reasons:
-
Poor Chromatographic Retention: Amino acids are small, highly polar, zwitterionic molecules that exhibit poor retention on traditional non-polar stationary phases like C18.[2]
-
Lack of a Strong Chromophore: With the exception of aromatic amino acids (Tyr, Trp, Phe), most amino acids do not possess a suitable chromophore for sensitive detection by UV-Vis spectrophotometry at wavelengths where common solvents do not interfere.[3]
To overcome these limitations, a derivatization step is employed. Pre-column derivatization chemically modifies the amino acids before they are introduced into the HPLC system.[4] An ideal derivatizing agent reacts with amino acids to form a single, stable product that is less polar and possesses a strong UV-absorbing or fluorescent tag.
This compound (PEIC), and its close analogue phenyl isothiocyanate (PITC), are highly effective derivatizing reagents for this purpose.[5][6] They react with the primary and secondary amine groups of amino acids to form stable, hydrophobic derivatives that are easily separated by RP-HPLC and detected with high sensitivity.[7]
Principle of PEIC Derivatization
This compound reacts with the nucleophilic amino group of an amino acid under basic conditions. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group. This reaction forms a stable N-phenethylcarbamoyl (PEIC) amino acid derivative.
Causality of Reaction Conditions:
-
Basic pH: The derivatization reaction must be carried out at a basic pH. This ensures that the amino group (-NH₃⁺) is deprotonated to its free amine form (-NH₂), which is the active nucleophile required for the reaction. A common choice is a mixture containing a volatile base like triethylamine or pyridine.[8]
-
Quantitative Reaction: The reaction proceeds rapidly and quantitatively at room temperature for both primary and secondary amino acids (e.g., Proline), a distinct advantage over reagents like o-phthaldialdehyde (OPA) which only react with primary amines.[7][9]
Below is a diagram illustrating the general reaction mechanism.
Caption: General reaction of an amino acid with PEIC.
Detailed Protocols and Methodologies
This section provides a self-validating protocol. Each step is designed for reproducibility and accuracy.
Sample Preparation from Biological Matrices
Accurate analysis begins with meticulous sample preparation to remove interfering substances, primarily proteins.[10]
Protocol: Protein Precipitation for Plasma/Serum Samples
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 20 µL of 20% sulfosalicylic acid (w/v).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]
-
Carefully collect the clear supernatant, which contains the free amino acids, for the derivatization step. Using an acid like sulfosalicylic acid is a common and effective deproteinization method.[11]
Insight: Why use acid precipitation? It is a rapid and efficient method to denature and remove high-molecular-weight proteins that would otherwise foul the HPLC column and interfere with the analysis. Ultrafiltration is an alternative for LC-MS applications.[10]
Derivatization Protocol
Reagent Preparation:
-
Coupling Buffer: Prepare a solution of ethanol, water, and pyridine in a 2:2:1 ratio (v/v/v).
-
Derivatization Reagent: Prepare a solution of ethanol, water, pyridine, and PEIC in a 31.7:31.7:31.7:5.0 ratio (v/v/v/v). This formulation is adapted from highly successful PITC protocols.[8] Note: Prepare this reagent fresh daily and handle PEIC in a fume hood as it is a hazardous chemical.
Step-by-Step Derivatization:
-
Transfer a 20 µL aliquot of the amino acid standard or the protein-free sample supernatant into a clean reaction vial.
-
Add 20 µL of the Coupling Buffer. Mix thoroughly.
-
Add 50 µL of the Derivatization Reagent to the vial.
-
Cap the vial, vortex for 20-30 seconds, and let the reaction proceed at room temperature for 1 hour in the dark.[8]
-
After the reaction is complete, remove the solvent and excess reagent by drying the sample completely in a vacuum concentrator (e.g., SpeedVac). This step is critical to prevent reagent peaks from obscuring the chromatogram.[7]
Sample Clean-up and Reconstitution
-
To the dried derivative, add 400 µL of n-hexane. Vortex gently for 10 seconds and allow the phases to separate. This step helps remove any remaining non-polar byproducts.[12]
-
Carefully discard the upper n-hexane layer.
-
Repeat the n-hexane wash one more time.
-
After the final wash, dry the sample again under vacuum to remove any residual n-hexane.
-
Reconstitute the dried PEIC-amino acid derivatives in 100 µL of the initial mobile phase (see Section 4.1).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[12]
The entire experimental workflow is summarized in the diagram below.
Caption: Overall workflow for PEIC derivatization and HPLC analysis.
HPLC Method and Performance
HPLC Operating Conditions
The increased hydrophobicity of the PEIC-derivatives makes them ideal for separation on a reversed-phase column.[8]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol:Water (60:20:20 v/v/v) |
| Gradient Elution | A time-based gradient increasing the percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 38-45 °C |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 10-20 µL |
Source: These conditions are based on established protocols for the separation of analogous PITC derivatives, which elute effectively under these parameters.[7][11][12]
Method Validation and Performance
A properly validated method ensures trustworthy and reproducible results.[13] Key validation parameters should be assessed according to ICH guidelines.[13]
| Validation Parameter | Typical Performance Characteristics |
| Specificity | Excellent peak resolution with no interference from endogenous matrix components. Retention times are highly reproducible (<1% RSD).[11] |
| Linearity | Wide linear range (e.g., 10 to 1000 nmol/cm³) with a correlation coefficient (r²) > 0.999.[13][14] |
| Accuracy | High recovery rates, typically between 93-109% for most amino acids.[14] |
| Precision | Intra-day and inter-day precision (RSD) is typically below 5%.[11][14] |
| Sensitivity (LOD/LOQ) | Detection limits can routinely reach the low picomole level (<10 pmol), allowing for analysis of small sample volumes.[5] |
Insight: Automating the derivatization process using an autosampler can significantly improve precision by ensuring reaction times are identical for every sample, which is crucial for labile derivatives.[15][16]
Conclusion
Pre-column derivatization of amino acids with this compound is a powerful technique that enables sensitive and reliable quantification by RP-HPLC. The method is applicable to a wide range of biological samples and offers a robust alternative to traditional ion-exchange chromatography. By converting polar, non-chromophoric amino acids into stable, hydrophobic derivatives with a strong UV tag, this approach allows for excellent chromatographic separation and detection. The detailed protocols and validation insights provided in this note serve as a comprehensive resource for any laboratory aiming to implement this valuable analytical method.
References
- Heinrikson, R. L., & Meredith, S. C. (1984).
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
- Laczko, R., et al. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Jajić, I., Krstović, S., & Abramović, B. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- Zheng, L., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Analytical Methods in Chemistry. [Link]
- ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. [Link]
- Bio-Synthesis Inc. (n.d.).
- Pickering Laboratories. (n.d.). Amino Acids Analysis.
- WuXi AppTec. (2024). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.
- Shimadzu. (2018).
- Cohen, S. A., & Strydom, D. J. (1988).
- Aitken, A., & Learmonth, M. (2002).
- Farheen, S., et al. (2018). Analysis of amino acids by high performance liquid chromatography.
- Godel, H., Graser, T., Földi, P., Pfaender, P., & Fürst, P. (1984). Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples.
- Rohmah, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 15. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jbt.abrf.org [jbt.abrf.org]
Application Notes & Protocols for the Chiral Separation of Amines using Phenethyl Isocyanate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phenethyl isocyanate (PEI) as a derivatizing agent for the chiral separation of primary and secondary amines. This indirect method, which involves the formation of diastereomeric urea derivatives, allows for enantiomeric separation on standard achiral chromatographic columns, offering a robust and cost-effective alternative to specialized chiral stationary phases.[1][2]
The accurate quantification of enantiomers is paramount in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[3] Regulatory bodies worldwide increasingly mandate the analysis of stereoisomeric composition, making reliable chiral separation methods essential for drug safety and efficacy.[4]
Principle of the Method: Diastereomeric Derivatization
Chiral amines react with an enantiomerically pure chiral derivatizing agent, such as (R)-(+)-1-phenethyl isocyanate or (S)-(-)-1-phenethyl isocyanate, to form stable diastereomeric urea derivatives. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, allowing for their separation by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]
The fundamental reaction involves the nucleophilic addition of the amine to the electrophilic isocyanate group, forming a stable urea linkage.[6][7] The choice of the PEI enantiomer ((R) or (S)) will determine the elution order of the resulting diastereomers but will not affect the resolution between them.
Diagram of the Derivatization Workflow
Caption: Workflow of the derivatization of a racemic amine with (R)-phenethyl isocyanate.
Experimental Protocols
This section details the step-by-step protocols for the derivatization of chiral amines with this compound and their subsequent analysis by HPLC.
-
(R)-(+)-1-Phenethyl isocyanate (PEI), >99% enantiomeric excess
-
(S)-(-)-1-Phenethyl isocyanate (PEI), >99% enantiomeric excess
-
Amine sample (racemic or enantiomerically enriched)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Pyridine or Triethylamine (TEA) (optional, as catalyst)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block)
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation of Amine Solution: Accurately weigh and dissolve the amine sample in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.
-
Preparation of PEI Solution: Prepare a solution of (R)-(+)- or (S)-(-)-phenethyl isocyanate in anhydrous acetonitrile. A 2 to 5-fold molar excess of PEI relative to the amine is recommended to ensure complete derivatization.
-
Reaction: In a clean, dry vial, mix the amine solution with the PEI solution. If the reaction is slow, a small amount of a tertiary amine catalyst like pyridine or triethylamine (approximately 0.1 equivalents) can be added.
-
Incubation: Seal the vial and vortex briefly. Incubate the reaction mixture at a controlled temperature. Typical conditions range from room temperature to 70°C for 15 to 60 minutes.[8] Reaction completion can be monitored by thin-layer chromatography (TLC) or a test injection into the HPLC system.
-
Quenching (Optional): If excess isocyanate interferes with the chromatography, a small amount of a primary amine (e.g., benzylamine) or an alcohol (e.g., methanol) can be added to quench the unreacted PEI.
-
Dilution: After the reaction is complete, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Logical Flow of the Chiral Separation Process
Caption: Logical progression from sample preparation to final analysis.
The following is a starting point for method development. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary for optimal resolution.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and increase the percentage of B over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 5-20 µL |
Table 1: Typical HPLC conditions for the separation of PEI-derivatized amines.
Method Validation
For use in regulated environments, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][9] Key validation parameters include:
-
Specificity: The ability to resolve and quantify the analyte in the presence of other components.
-
Linearity: The linear relationship between the analyte concentration and the detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure the use of anhydrous solvents, as water will react with the isocyanate. A molar excess of PEI is crucial.
-
Poor Resolution: Optimize the HPLC mobile phase composition and gradient. A different achiral stationary phase may also be explored.
-
Enantiomeric Purity of PEI: The enantiomeric purity of the this compound used is critical. Any impurity will lead to the formation of the other diastereomer, resulting in an inaccurate determination of the enantiomeric ratio.
-
Racemization: Ensure that the derivatization conditions are mild enough to prevent racemization of the amine analyte.
Conclusion
Derivatization with this compound is a powerful and versatile technique for the chiral separation of amines. By converting enantiomers into diastereomers, this method allows for their separation on readily available achiral columns, providing a reliable and cost-effective solution for enantiomeric purity determination in research and industrial settings.
References
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification. Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC. PubMed.
- Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection. PubMed.
- Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PubMed Central.
- Chiral Separation Techniques. Chemist Library.
- Enantioselective complexation of 1-phenylethanol with chiral compounds bearing urea moiety. ResearchGate.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network.
- Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate.
- Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health.
- Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I. Restek.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PubMed.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Semantic Scholar.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PubMed Central.
- Basics of chiral HPLC. Sigma-Aldrich.
- The determination of the stereoisomers of a multifunctional B-adrenoceptor agent by chiral derivatization and HPLC. ResearchGate.
- Chiral HPLC Separations. Phenomenex.
- Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. PubMed.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [discover.restek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Note: Synthesis of N,N-Disubstituted-N'-Phenethylureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the synthesis of N,N-disubstituted-N'-phenethylureas via the reaction of phenethyl isocyanate with secondary amines. The urea functional group is a critical scaffold in medicinal chemistry, found in numerous therapeutic agents.[1] Understanding and mastering its synthesis is therefore paramount for professionals in drug discovery and development. This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses potential side reactions and optimization strategies, and outlines methods for product purification and characterization. Crucially, it emphasizes the stringent safety protocols required when handling highly reactive isocyanate reagents.
Introduction: The Significance of the Urea Moiety
The urea linkage is a privileged structure in drug design due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[2] This motif is present in a wide array of approved drugs, including potent kinase inhibitors used in oncology (e.g., Sorafenib) and HIV-1 protease inhibitors.[1][3] The reaction between an isocyanate and an amine is one of the most direct and efficient methods for constructing this vital functional group.[4][5]
This compound, in particular, serves as a valuable building block, introducing a phenethyl group that can confer desirable pharmacokinetic properties or engage in hydrophobic or π-stacking interactions within a target's binding site. The reaction with secondary amines leads to the formation of trisubstituted ureas, which offer a scaffold with modulated polarity and metabolic stability compared to their primary amine-derived counterparts.
Reaction Mechanism and Kinetics
The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic addition. The isocyanate group (–N=C=O) features a highly electrophilic central carbon atom, made so by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[6]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the this compound.[6]
-
Proton Transfer: This attack forms a transient, zwitterionic tetrahedral intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen then occurs, yielding the stable, neutral urea product.
The reaction is typically fast and exothermic, proceeding readily at room temperature without the need for a catalyst.[5] However, tertiary amines can be used to catalyze the reaction, particularly if less reactive amines are employed.[7][8] The reaction kinetics are generally first-order with respect to the amine, the isocyanate, and the catalyst, if present.[8] The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the phenyl ring and diminished by electron-donating groups.[6]
Experimental Protocol: Synthesis of N,N-Diethyl-N'-phenethylurea
This section provides a representative, step-by-step protocol for the synthesis of a model compound, N,N-diethyl-N'-phenethylurea.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Moisture sensitive. Store under inert gas. |
| Diethylamine | ≥99.5% | Commercial | Volatile and corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use a dry solvent to prevent side reactions. |
| Sodium Bicarbonate (Sat. Soln.) | Reagent | - | For aqueous workup. |
| Brine (Sat. NaCl Soln.) | Reagent | - | For aqueous workup. |
| Magnesium Sulfate (Anhydrous) | Reagent | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Hexanes & Ethyl Acetate | HPLC Grade | Commercial | For chromatography elution. |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Nitrogen or Argon inlet
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of N,N-diethyl-N'-phenethylurea.
Step-by-Step Procedure
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethylamine (1.0 eq.) in anhydrous dichloromethane (DCM). In a separate, dry addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical. Isocyanates readily react with water, which would lead to the formation of an unwanted symmetrical N,N'-diphenethylurea byproduct.[9]
-
-
Reaction Addition: Cool the flask containing the diethylamine solution to 0 °C using an ice bath. Slowly add the this compound solution dropwise from the addition funnel over 15-20 minutes with vigorous stirring.
-
Causality: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate, dissipate heat, and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the this compound starting material.
-
Aqueous Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Causality: The bicarbonate wash neutralizes any potential acidic impurities.
-
-
Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: The brine wash helps to remove residual water from the organic phase, and the drying agent removes the final traces of moisture before solvent evaporation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the pure N,N-diethyl-N'-phenethylurea.[10]
-
Causality: Chromatography effectively separates the desired product from any unreacted starting materials or non-polar/polar byproducts.
-
Optimization and Troubleshooting: Side Reactions
While the reaction is generally high-yielding and clean, awareness of potential side reactions is crucial for optimization and troubleshooting.
-
Reaction with Water: As mentioned, moisture is the primary enemy. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to yield phenethylamine.[9][11] This newly formed primary amine can then react with another molecule of this compound to produce the undesired symmetrical urea, 1,3-bis(2-phenylethyl)urea.
-
Mitigation: Use flame- or oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
-
-
Biuret Formation: The N-H proton of the newly formed urea product is weakly acidic and can react with another molecule of isocyanate, especially if the isocyanate is used in excess or at elevated temperatures. This leads to the formation of a biuret structure.[11]
-
Mitigation: Use a 1:1 or slight excess of the amine stoichiometry. Avoid high reaction temperatures unless necessary for unreactive amines.
-
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized N,N-diethyl-N'-phenethylurea.
| Technique | Expected Observations for N,N-Diethyl-N'-phenethylurea |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenethyl group (~7.2-7.4 ppm), the methylene protons adjacent to the phenyl group and the urea nitrogen, the quartet and triplet for the ethyl groups, and a broad singlet for the N-H proton.[3] |
| ¹³C NMR | A signal for the urea carbonyl carbon (~155-158 ppm), aromatic carbon signals, and aliphatic signals for the phenethyl and diethyl groups.[3] |
| FT-IR | A strong C=O (urea carbonyl) stretching vibration around 1630-1660 cm⁻¹, an N-H stretching band around 3300-3400 cm⁻¹, and C-H stretching bands.[3] |
| Mass Spec (ESI-MS) | The protonated molecular ion [M+H]⁺ should be observed. MS/MS fragmentation may show a characteristic cleavage of the C-N bond, resulting in the elimination of a diethyl isocyanate moiety.[12] |
Safety and Handling of Isocyanates
CRITICAL: Isocyanates are highly toxic, potent respiratory and skin sensitizers, and lachrymators. [13] Exposure can lead to severe asthma, and sensitized individuals may have a severe reaction to even minute concentrations.[14] All work with this compound must be conducted with strict adherence to safety protocols.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with robust ventilation to prevent inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate films; thin latex gloves are unsuitable).[11]
-
Eye Protection: Use safety goggles and a full-face shield.[15]
-
Lab Coat: A fully buttoned lab coat is mandatory. Consider a disposable suit for larger-scale work.
-
Respiratory Protection: For anything other than small-scale manipulations in a certified fume hood, an air-purifying respirator with an organic vapor cartridge is required. For spraying applications or in case of spills, a supplied-air respirator is necessary.[16]
-
-
Handling: Isocyanates are moisture-sensitive and should be stored under an inert atmosphere.[17]
-
Waste Disposal: Quench any residual isocyanate by slowly adding it to a stirred solution of aqueous sodium bicarbonate or a dilute solution of a high-boiling-point alcohol (like isopropanol) in an appropriate solvent. Dispose of all waste according to institutional and local regulations.
References
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Bar, G., et al. (2023).
- ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Iconic Research And Engineering Journals. [Link]
- MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 11021-11025. [Link]
- van der Meel, L., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2883. [Link]
- ResearchGate. (n.d.). Synthesis optimization of urea derivatives.
- Khan, I., et al. (2016). Synthesis, characterization and urease inhibition, in vitro anticancer and antileishmanial studies of Ni(II) complexes with N,N,N'-trisubstituted thioureas. Inorganica Chimica Acta, 443, 156-165. [Link]
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- Al-Hourani, B. J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(26), 18783-18817. [Link]
- Pathan, S. A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
- Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]
- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. [Link]
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Shkir/14f09a909618a803f295b9a89601d52033c41530]([Link]
- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5521-5524. [Link]
- Frost, J. H., et al. (1965). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of Organic Chemistry, 30(1), 207-209. [Link]
- Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]
- Cotarca, L., et al. (2004). Preparation of Mono, Di, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S Dimethyl Dithiocarbonate. Synthesis, 2004(17), 2835-2843. [Link]
- ResearchGate. (n.d.). 1H-NMR Analysis spectral interpretation data.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. theusajournals.com [theusajournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
Phenethyl Isocyanate (PEI) for Covalent Protein Modification: An Application Guide for Structural Biology and Drug Discovery
Introduction
Covalent modification is a powerful tool in the arsenal of biochemists and drug developers, enabling the stable labeling of proteins to probe their structure, function, and interactions. Phenethyl isocyanate (PEI), a reactive electrophilic compound, has emerged as a valuable reagent for these studies. PEI forms stable, covalent bonds primarily with nucleophilic amino acid residues on a protein's surface. Its principal targets are the primary amines of lysine side chains and the protein's N-terminus, resulting in a carbamoyl linkage[1][2][3]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using this compound in protein modification studies. Key applications covered include protein structural probing, mapping of ligand binding sites, and its conceptual use as a warhead in the design of targeted covalent inhibitors.
Principle and Mechanism: The Chemistry of Carbamoylation
The utility of this compound lies in the reactivity of its isocyanate group (-N=C=O). This functional group is an electrophile that readily reacts with nucleophiles present on protein surfaces. The most favorable reaction occurs with unprotonated primary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus[2][3].
The reaction, known as carbamoylation, proceeds via a nucleophilic addition mechanism. The amine nitrogen attacks the central carbon of the isocyanate group, leading to the formation of a stable N,N'-disubstituted urea (carbamoyl) linkage. This modification results in a mass increase of 147.17 Da per modification event[4]. While other nucleophilic residues like cysteine, tyrosine, and serine can also react with isocyanates, the modification of primary amines is generally more favorable under physiological or slightly alkaline pH conditions[5][6][7]. The reaction with water, leading to hydrolysis of the isocyanate, is a competing side reaction that must be managed through careful control of experimental conditions[3][8][9].
Core Applications & Methodologies
Application 1: Protein Structural Probing and Surface Mapping
PEI can be used as a chemical footprinting reagent to identify solvent-accessible regions of a protein. Residues on the protein's exterior are more likely to be modified by PEI, whereas residues buried within the protein core or at protein-protein interfaces are shielded. By identifying the modified sites using mass spectrometry, a map of the protein's surface topology can be generated. This approach is analogous to other footprinting methods like Fast Photochemical Oxidation of Proteins (FPOP)[10][11].
Workflow for Protein Surface Mapping with PEI
Caption: General workflow for PEI-based protein surface mapping.
Application 2: Mapping Ligand and Protein Binding Interfaces
Differential labeling with PEI is a powerful technique for identifying binding sites. The experiment is performed in parallel on the target protein in the absence and presence of a binding partner (e.g., a small molecule inhibitor, substrate, or another protein). Residues at the binding interface will be protected from PEI modification in the presence of the ligand. By comparing the modification patterns between the two conditions, protected residues can be identified, thereby mapping the interaction site[12][13][14].
Workflow for Differential Labeling to Map Binding Sites
Caption: Workflow for mapping binding interfaces using differential PEI labeling.
Application 3: Development of Targeted Covalent Inhibitors
The isocyanate moiety can serve as a "warhead" for targeted covalent inhibitors (TCIs)[15][16]. By incorporating the this compound group into a molecule that has affinity for a specific protein target, a highly potent and selective inhibitor can be developed. The ligand first binds non-covalently to the target site, and then the proximate isocyanate group reacts with a nearby nucleophilic residue, forming a permanent covalent bond. This strategy can lead to enhanced potency and prolonged duration of action compared to non-covalent counterparts[16]. While PEI itself is a general labeling agent, its chemistry is relevant to the design of more complex covalent drugs[17][18].
Experimental Protocols
Protocol 1: General Procedure for PEI Modification of a Protein
This protocol describes a general method for labeling a target protein with PEI to determine the degree and sites of modification.
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at a concentration of 1-5 mg/mL in a non-amine-containing buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). Buffers containing primary amines like Tris or glycine will compete for reaction with PEI and must be avoided.
-
PEI Stock: Prepare a fresh 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or acetonitrile (ACN). Safety Note: Isocyanates are toxic, volatile, and moisture-sensitive. Handle in a chemical fume hood with appropriate personal protective equipment (PPE)[9][19].
-
-
Labeling Reaction:
-
Place the protein solution (e.g., 100 µL of 1 mg/mL protein) in a microcentrifuge tube.
-
Add the desired molar excess of PEI. A 10- to 50-fold molar excess of PEI over the protein is a good starting point for optimization. For example, for a 20 µM protein solution, add PEI from the stock to a final concentration of 200 µM (10-fold excess).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a primary amine-containing buffer to a final concentration of 50-100 mM. A 1 M Tris-HCl pH 8.0 stock is convenient for this purpose. The added amine will scavenge any unreacted PEI.
-
Incubate for an additional 15-20 minutes.
-
-
Sample Preparation for Analysis:
-
To remove excess reagent and buffer exchange for mass spectrometry analysis, use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.
-
The sample is now ready for intact mass analysis or proteolytic digestion.
-
Protocol 2: Differential Labeling for Binding Site Mapping
This protocol outlines the comparative labeling of a protein in the presence and absence of a ligand.
-
Sample Setup:
-
Prepare two identical aliquots of the target protein in the non-amine reaction buffer (e.g., 50 µL each).
-
Sample A (Apo): Add buffer/vehicle equivalent to the volume of ligand to be added to Sample B.
-
Sample B (Holo): Add the ligand to a final concentration sufficient to ensure >95% binding saturation (typically 5-10 times the dissociation constant, Kd).
-
Incubate both samples for 30 minutes at room temperature to allow for binding equilibrium.
-
-
Parallel Labeling:
-
Add an identical molar excess of PEI (e.g., 20-fold) to both Sample A and Sample B.
-
Incubate both reactions under identical conditions (room temperature, 1 hour).
-
-
Quenching and Processing:
-
Quench both reactions simultaneously by adding a Tris buffer stock.
-
Combine the samples if using an isotopic labeling strategy for quantitative mass spectrometry, or process them in parallel.
-
Proceed with buffer exchange/desalting.
-
-
Analysis:
-
Digest both samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by quantitative LC-MS/MS[20].
-
Compare the peptide modification levels between the Apo and Holo samples. Peptides showing a significant reduction in modification in the Holo sample are indicative of the binding site.
-
Analytical Characterization
Mass spectrometry (MS) is the primary analytical technique for characterizing PEI-modified proteins[21][22][23][24].
-
Intact Protein Analysis: Analyzing the modified protein by electrospray ionization mass spectrometry (ESI-MS) allows for the determination of the overall degree of modification. Each PEI addition results in a mass shift of +147.17 Da. The resulting mass spectrum will show a distribution of species corresponding to the unmodified protein and protein with 1, 2, 3, or more PEI modifications.
-
Peptide Mapping by LC-MS/MS: To identify the specific sites of modification, the protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Modified peptides are identified by a mass shift of +147.17 Da.
-
MS/MS fragmentation of the modified peptide will pinpoint the exact amino acid residue (typically lysine or the N-terminus) that has been carbamoylated.
-
Key Considerations and Optimization
Successful protein modification with PEI requires careful optimization of several parameters.
| Parameter | Recommendation | Rationale & Causality |
| Buffer System | Use non-nucleophilic buffers (Phosphate, HEPES, Bicarbonate). | Buffers with primary amines (e.g., Tris, Glycine) will react with PEI, quenching the reagent and reducing labeling efficiency[25]. |
| pH | pH 7.5 - 8.5 | This pH range ensures that a significant fraction of lysine ε-amino groups (pKa ~10.5) and N-terminal α-amino groups (pKa ~8.0) are deprotonated and thus nucleophilic, while minimizing PEI hydrolysis, which is faster at higher pH[3]. |
| PEI:Protein Ratio | Start with 10-50 fold molar excess. | A low ratio may result in insufficient labeling, while a very high ratio can lead to protein precipitation or non-specific modifications. This must be empirically determined. |
| Reaction Time | 30 - 60 minutes. | Isocyanate reactions are typically rapid. Longer times may not increase specific labeling but can increase the risk of protein denaturation or aggregation. |
| PEI Stock | Prepare fresh in anhydrous solvent (DMF, ACN). | PEI is highly sensitive to moisture and will hydrolyze upon exposure to water, rendering it inactive[3][9]. |
| Controls | Always include a "no PEI" control. | This is critical to ensure that observed changes in protein function or structure are due to the PEI modification and not other experimental conditions. |
Conclusion
This compound is a versatile and effective reagent for the covalent modification of proteins. Its specific reactivity towards primary amines makes it a valuable tool for a range of applications, from mapping protein surfaces and ligand binding sites to providing a chemical basis for the design of targeted covalent inhibitors. By carefully controlling reaction conditions and employing robust analytical methods like mass spectrometry, researchers can gain significant insights into protein structure and function.
References
- Verheul, M. K., et al. (2020). Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. Clinical and Experimental Rheumatology.
- Verheul, M. K., et al. (2020). Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. Clinical and Experimental Rheumatology.
- MtoZ Biolabs. (n.d.). Carbamylation Analysis Service. MtoZ Biolabs.
- You, M., et al. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences.
- Li, J., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Death Discovery.
- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition.
- Sabbioni, G., & Tinner, U. (2003). Reactions of 4 methylphenyl isocyanate with amino acids. Journal of Chromatography B.
- CDC Stacks. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. CDC.
- Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology.
- Ioannides, C., et al. (2010). This compound is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. Archives of Toxicology.
- Hu, R., et al. (2012). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. ACS Chemical Biology.
- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives.
- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research.
- Chintharlapalli, S., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology.
- ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. ResearchGate.
- ResearchGate. (2016). Can anyone tell me how to chemically modify an expressed and purified protein by carbamylating its N-terminus? ResearchGate.
- Wu, X., et al. (2016). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Cancer Letters.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- McKay, C. S., & Finn, M. G. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemistry & Biology.
- ResearchGate. (2011). Fast Photochemical Oxidation of Protein Footprints Faster than Protein Unfolding. ResearchGate.
- Ward, C. C., et al. (2024). Enhanced Mapping of Small Molecule Binding Sites in Cells. bioRxiv.
- Liu, J. R., & Sharp, J. S. (2020). Implementing Fast Photochemical Oxidation of Proteins (FPOP) as a Footprinting Approach to Solve Diverse Problems in Structural Biology. Journal of Visualized Experiments.
- Li, J., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. PubMed.
- ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.
- Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- Macmillan Group. (2023). μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. Macmillan Group.
- Lee, J. S., et al. (2021). Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. Chemical Science.
Sources
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implementing Fast Photochemical Oxidation of Proteins (FPOP) as a Footprinting Approach to Solve Diverse Problems in Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. drughunter.com [drughunter.com]
- 16. youtube.com [youtube.com]
- 17. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound 98 1943-82-4 [sigmaaldrich.com]
- 20. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clinexprheumatol.org [clinexprheumatol.org]
- 23. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 24. kinase-insight.com [kinase-insight.com]
- 25. researchgate.net [researchgate.net]
Application Note: Enhancing LC-MS Sensitivity and Selectivity of Primary and Secondary Amines through Phenethyl Isocyanate Derivatization
Introduction: The Rationale for Derivatization in Amine Analysis
In the landscape of pharmaceutical and biomedical analysis, the accurate quantification of low-molecular-weight primary and secondary amines, such as neurotransmitters, illicit drugs, and metabolic biomarkers, presents a significant analytical challenge. These molecules often exhibit high polarity and poor ionization efficiency in typical electrospray ionization (ESI) mass spectrometry, leading to inadequate sensitivity and chromatographic retention on reversed-phase columns.[1][2] Chemical derivatization offers a robust solution to these limitations by chemically modifying the analyte to enhance its analytical properties.[3]
Phenethyl isocyanate (PEI) is a highly effective derivatizing agent for primary and secondary amines. The reaction introduces a non-polar phenethylurea moiety, which significantly improves the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns. Furthermore, the derivative often exhibits enhanced proton affinity, resulting in a more stable and abundant protonated molecule [M+H]+ in the mass spectrometer, thereby increasing the sensitivity of the assay.[4] This application note provides a comprehensive guide to the principles, protocols, and best practices for the derivatization of primary and secondary amines with this compound for sensitive and selective analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Principles: The Chemistry of this compound Derivatization
The derivatization of amines with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This results in the formation of a stable N,N'-disubstituted urea derivative. The reaction is typically rapid and can be driven to completion under mild conditions.
The phenethyl group introduced by the derivatization serves two primary purposes in the context of LC-MS/MS analysis:
-
Chromatographic Enhancement: The non-polar phenyl ring and ethyl chain increase the hydrophobicity of the derivatized analyte, leading to stronger interaction with the stationary phase of a C18 column and, consequently, improved retention and chromatographic resolution.
-
Mass Spectrometric Enhancement: The urea linkage and the aromatic ring can stabilize the positive charge upon protonation, leading to a more intense signal in the mass spectrometer. The predictable fragmentation of the phenethylurea moiety upon collision-induced dissociation (CID) allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) methods.
Below is a diagram illustrating the chemical reaction between this compound and a generic primary amine.
Caption: Reaction of this compound with a Primary Amine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the derivatization of primary and secondary amines with this compound and their subsequent analysis by LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Primary and Secondary Amines with this compound
This protocol is a representative procedure and should be optimized for the specific amine of interest.
Reagents and Materials:
-
This compound (PEI), 98% or higher purity
-
Analyte standards and samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH), optional for pH adjustment
-
Deionized water, 18.2 MΩ·cm
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Preparation of Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.
-
Sample Preparation:
-
For standards, prepare a stock solution of the amine in a suitable solvent (e.g., methanol or water) and dilute to the desired concentration.
-
For biological samples (e.g., plasma, urine, hair extracts), perform a suitable extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes and remove interfering matrix components.[5][6] The final extract should be evaporated to dryness and reconstituted in a small volume of a suitable solvent (e.g., 100 µL of acetonitrile).
-
-
Derivatization Reaction:
-
To 50 µL of the reconstituted sample or standard solution in a microcentrifuge tube, add 50 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Quenching the Reaction (Optional but Recommended):
-
After incubation, add 10 µL of methanol to the reaction mixture to quench any unreacted this compound.
-
Vortex for 30 seconds.
-
-
Final Sample Preparation for LC-MS/MS:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).
-
Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of PEI-Derivatized Amines
The following are typical starting conditions for the analysis of PEI-derivatized amines. Method optimization is recommended for achieving the best performance for specific analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, 3 Bar |
| Drying Gas Flow | 8 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions for Representative PEI-Derivatized Amines
The following table provides theoretical and commonly observed MRM transitions for the analysis of representative primary and secondary amines after derivatization with this compound. Note: The collision energies (CE) are starting points and should be optimized for the specific instrument used.
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) for Product 1 | Product Ion 2 (m/z) | CE (eV) for Product 2 |
| Amphetamine | 283.2 | 192.1 | 15 | 91.1 | 30 |
| Methamphetamine | 297.2 | 206.1 | 15 | 91.1 | 30 |
| Phenethylamine | 269.2 | 148.1 | 20 | 105.1 | 25 |
| MDMA | 341.2 | 163.1 | 20 | 105.1 | 35 |
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for PEI Derivatization and LC-MS/MS Analysis.
Method Validation and Troubleshooting
A robust and reliable analytical method requires thorough validation. Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the derivatized analytes.
-
Linearity and Range: Establish a calibration curve with a series of standards to demonstrate a linear response over a defined concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as relative standard deviation) using quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effects: Evaluate the ion suppression or enhancement caused by co-eluting matrix components by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Stability: Assess the stability of the derivatized analytes in the autosampler over the expected analysis time.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | - Inactive derivatization reagent (degraded by moisture)- Insufficient reagent concentration- Suboptimal reaction conditions (time, temperature) | - Prepare fresh PEI solution daily in anhydrous solvent.- Increase the concentration of the PEI solution.- Optimize incubation time and temperature. |
| Poor Peak Shape | - Incomplete derivatization- Issues with the LC column or mobile phase | - Ensure the derivatization reaction goes to completion.- Check column performance and replace if necessary.- Ensure mobile phase is correctly prepared and filtered. |
| High Background or Interferences | - Contamination from reagents or labware- Inefficient sample cleanup | - Use high-purity reagents and thoroughly clean all glassware.- Optimize the sample extraction procedure to remove more matrix components. |
| Derivative Instability | - Hydrolysis of the urea linkage | - Analyze samples promptly after derivatization.- Ensure the final reconstituted sample is in an acidic mobile phase to improve stability. |
Conclusion
Derivatization with this compound is a powerful strategy to significantly enhance the performance of LC-MS/MS methods for the quantitative analysis of primary and secondary amines. By improving chromatographic retention, ionization efficiency, and selectivity, this approach enables the development of highly sensitive and robust assays suitable for a wide range of applications in pharmaceutical development, clinical research, and forensic toxicology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this valuable analytical technique.
References
- Journal of Chromatography B. (n.d.). SciSpace.
- Ji, A. J., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109-15.
- Fan, S. Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
- Papaseit, E., et al. (2016). An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines. Drug Testing and Analysis, 9(1), 96-105.
- Nakahara, Y., et al. (1999). Simultaneous determination of amphetamine-type stimulants in abusers' hair: clinical usefulness of hair analysis in prehospitalization for abusers. Journal of Analytical Toxicology, 23(5), 338-43.
- De Giovanni, N., & Fucci, N. (2013). An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines. Current Neuropharmacology, 11(4), 431-440.
- Kikura, R., et al. (2007). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Journal of Analytical Toxicology, 31(6), 333-8.
- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-72.
- Jurado, C., et al. (2004). Determination of ketamine and amphetamines in hair by LC/MS/MS. Journal of Analytical Toxicology, 28(7), 599-604.
- Wang, S. M., & Lin, C. C. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Journal of Food and Drug Analysis, 24(1), 1-16.
- Hupf, H., et al. (2022). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolites, 12(1), 66.
- Liu, H., et al. (2013). Simultaneous determination of methamphetamine and ketamine in human hair using ultrasonication and LC-ESI-MS/MS method. Analytical Methods, 5(8), 2007-2012.
- Zuo, M., et al. (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma.
- Langel, K., et al. (2014). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109-15.
- Colon, I., & Richoll, S. (2015). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC North America, 33(11), 834-841.
- Wang, Z., et al. (2015). Journal of Chromatography B. ResearchGate.
- Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
- Cody, J. T., & Valtier, S. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
- Karlsson, D., et al. (2005). Analysis of isocyanates with LC-MS/MS. Journal of Environmental Monitoring, 7(1), 30-5.
- Perveen, S., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Scientific Reports, 12(1), 12988.
- Gagne, S., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 635-646.
Sources
- 1. forensicsciencereview.com [forensicsciencereview.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
phenethyl isocyanate reaction with hindered primary amines
Application Note & Protocol Guide
Topic: Strategic Approaches for the Reaction of Phenethyl Isocyanate with Sterically Hindered Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Encumbrance in Urea Synthesis
The formation of substituted ureas is a cornerstone reaction in medicinal chemistry, materials science, and synthetic organic chemistry. The reaction of an isocyanate with a primary amine offers a direct and high-yielding route to this valuable functional group. This compound, in particular, is a common reagent used to install the phenethyl urea moiety, a scaffold present in numerous biologically active molecules.
While the reaction with unhindered primary amines is typically rapid and straightforward, proceeding readily at room temperature, significant challenges arise when the amine nucleophile is sterically hindered.[1][2] Bulky substituents near the nitrogen atom create a formidable steric shield, impeding the amine's nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate. This steric clash dramatically reduces reaction rates, often leading to incomplete conversions or the need for harsh conditions that can promote undesirable side reactions.[2]
This guide serves as an in-depth technical resource for successfully navigating the reaction between this compound and sterically hindered primary amines. We will dissect the mechanistic underpinnings, explore strategies to overcome kinetic barriers, and provide detailed, field-proven protocols to empower researchers to achieve high-yielding and clean urea formations, even with the most challenging substrates.
Part 1: Mechanistic Principles & The Impact of Steric Hindrance
The fundamental reaction involves the nucleophilic addition of the primary amine's lone pair of electrons to the carbonyl carbon of the isocyanate. The isocyanate group's reactivity stems from the significant electrophilicity of its central carbon atom, a result of resonance delocalization involving the adjacent nitrogen and oxygen atoms.[3]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The primary amine attacks the electrophilic carbon of the isocyanate.
-
Proton Transfer: A subsequent rapid proton transfer from the nitrogen to the oxygen atom generates the final stable urea product.
Figure 1: General mechanism for urea formation.
The Causality of Steric Hindrance:
Steric hindrance fundamentally increases the activation energy of the nucleophilic attack. Bulky groups on the amine (e.g., tert-butyl, adamantyl, or ortho-substituted aryl groups) physically obstruct the trajectory of the amine's lone pair towards the isocyanate's carbonyl carbon. This effect is often magnified if the isocyanate itself has bulky substituents, although the phenethyl group is considered only moderately bulky.[2] The consequence is a drastic reduction in the reaction rate constant, necessitating strategic intervention to drive the reaction to completion.[1][4]
Part 2: Key Experimental Challenges & Mitigation Strategies
Successfully conducting these reactions requires anticipating and mitigating several key challenges that are exacerbated by the slow primary reaction rate.
1. Competing Hydrolysis of Isocyanate: The most common side reaction is the reaction of the isocyanate with trace amounts of water.[2] This forms an unstable carbamic acid, which rapidly decarboxylates to yield phenethylamine. This newly formed, unhindered primary amine can then react with another molecule of this compound to produce an undesired, symmetrical 1,3-bis(phenethyl)urea impurity.
-
Mitigation: The rigorous use of anhydrous solvents and reagents is non-negotiable. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
2. Biuret Formation at Elevated Temperatures: At higher temperatures, the isocyanate can react with the N-H bond of the newly formed urea product to form a biuret. This is more prevalent when there is an excess of isocyanate.
-
Mitigation: Maintain careful stoichiometry and avoid excessive heating where possible. If high temperatures are required, reaction times should be optimized to minimize biuret formation.
3. Low Nucleophilicity of the Amine: In some cases, steric hindrance is coupled with reduced electronic nucleophilicity (e.g., anilines with electron-withdrawing groups). This dual effect presents a significant synthetic hurdle.
-
Mitigation: This scenario almost always necessitates the use of a catalyst to activate the isocyanate or enhance the reaction environment.
Sources
Application Note: Real-Time Monitoring of Phenethyl Isocyanate Reactions by FT-IR Spectroscopy
Introduction
The reaction of isocyanates is a cornerstone of polyurethane chemistry, finding widespread application in the development of coatings, foams, adhesives, and elastomers. Phenethyl isocyanate, with its specific reactivity and resulting polymer properties, is of significant interest in the pharmaceutical and specialty polymer industries. Precise monitoring and control of its reaction kinetics are paramount to ensuring product quality, optimizing reaction times, and guaranteeing safety by minimizing residual isocyanate levels.[1]
Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and real-time method for in-situ reaction monitoring.[1][2] This technique allows for the direct observation of changes in the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies.[1][3] For isocyanate reactions, the strong and distinct asymmetric stretching vibration of the isocyanate group (-N=C=O) provides an excellent spectroscopic marker for monitoring the reaction's progress.[4][5][6] This application note provides a detailed protocol for utilizing FT-IR spectroscopy to monitor the reaction of this compound, offering insights into experimental setup, data acquisition, and interpretation.
Theoretical Background: The Vibrational Signature of an Isocyanate Reaction
The core principle behind this application lies in the unique infrared absorption of the isocyanate functional group. The -N=C=O group exhibits a strong and sharp absorption band typically found in the spectral region of 2250-2285 cm⁻¹. This peak is well-isolated from most other common organic functional group vibrations, making it an ideal target for quantitative analysis.[6]
As the this compound reacts, for instance with an alcohol to form a urethane, the -N=C=O group is consumed. This leads to a decrease in the intensity of its characteristic peak. Concurrently, new absorption bands corresponding to the urethane product will appear. Key vibrational modes for the urethane linkage include the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). By monitoring the change in the integrated area of these peaks over time, one can derive valuable kinetic information about the reaction.
Materials and Equipment
Reagents:
-
This compound (≥98% purity)
-
Reactant (e.g., a primary or secondary alcohol such as 1-butanol)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
Catalyst (if required, e.g., dibutyltin dilaurate)
Equipment:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3™, Bruker ALPHA) equipped with a rapid-scan capability.[3]
-
In-situ Attenuated Total Reflectance (ATR) probe (e.g., with a diamond or zinc selenide crystal) or a flow-through cell.[1][7]
-
Reaction vessel with temperature control (e.g., jacketed glass reactor with a circulating water bath).
-
Stirring mechanism (e.g., magnetic stirrer and stir bar).
-
Syringe pump for controlled reagent addition (optional).
-
Computer with data acquisition and analysis software (e.g., PerkinElmer Spectrum™ Timebase, Bruker OPUS).[3][7]
Experimental Protocol
Safety Precautions
-
Isocyanate Handling: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[9] Be aware of the proper procedures for handling spills and waste disposal.
Instrument Setup and Background Collection
-
Spectrometer and Probe Initialization: Power on the FT-IR spectrometer and allow it to stabilize according to the manufacturer's instructions.
-
Probe Cleaning and Installation: Thoroughly clean the ATR probe tip with an appropriate solvent (e.g., isopropanol followed by the reaction solvent) and dry it completely.
-
Background Spectrum: Insert the clean and dry ATR probe into the reaction vessel containing only the solvent that will be used for the reaction. Collect a background spectrum. This will account for the absorbance of the solvent and the ATR crystal.
Reaction Setup and Monitoring
-
Reactant Preparation: In the reaction vessel, dissolve the this compound in the anhydrous solvent to the desired concentration.
-
Initiate Data Collection: Begin collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds) using the time-resolved spectroscopy software.[1]
-
Reaction Initiation: Add the co-reactant (e.g., alcohol) and catalyst (if any) to the reaction vessel while stirring.
-
Continuous Monitoring: Continue to collect spectra for the duration of the reaction until the isocyanate peak has disappeared or reached a steady state, indicating reaction completion.
Data Analysis and Interpretation
The primary data output will be a series of FT-IR spectra collected over time. The key steps in analyzing this data are as follows:
-
Peak Identification: Identify the characteristic absorption peak of the this compound's -N=C=O group (approximately 2250-2285 cm⁻¹). Also, identify the emerging peaks of the product, such as the urethane N-H and C=O stretches.
-
Peak Integration: Integrate the area of the isocyanate peak in each spectrum. The integrated area is directly proportional to the concentration of the this compound.
-
Kinetic Plotting: Plot the integrated peak area (or a normalized value) of the isocyanate peak as a function of time. This plot will show the decay of the reactant over the course of the reaction. Similarly, plotting the integrated area of a product peak will show its formation over time.
Quantitative Data Summary
| Functional Group | Wavenumber (cm⁻¹) | Expected Trend Over Time |
| Isocyanate (-N=C=O) | ~2270 | Decrease |
| Urethane (N-H) | ~3300 | Increase |
| Urethane (C=O) | ~1700 | Increase |
Visualizations
Experimental Workflow
Caption: Workflow for FT-IR monitoring of this compound reaction.
Reaction Pathway Visualization
Caption: Reaction of this compound with an alcohol to form a urethane.
Troubleshooting and Advanced Considerations
-
Signal-to-Noise Ratio: If the signal-to-noise ratio is low, increase the number of scans per spectrum or use a more sensitive detector.
-
Peak Overlap: In complex reaction mixtures, peaks may overlap.[12] Advanced data analysis techniques such as deconvolution or multivariate analysis may be necessary to resolve individual component contributions.
-
Reaction Rate: For very fast reactions, a rapid-scanning FT-IR spectrometer is essential to capture a sufficient number of data points for accurate kinetic analysis.[3][13]
-
Catalyst Effects: The presence of a catalyst can significantly alter the reaction rate. FT-IR monitoring is an excellent tool for studying the efficacy of different catalysts.
Conclusion
In-situ FT-IR spectroscopy is an invaluable process analytical technology (PAT) for the real-time monitoring of this compound reactions.[1] Its ability to provide continuous, quantitative data on the concentrations of reactants and products enables researchers and drug development professionals to gain a deeper understanding of reaction kinetics, optimize process parameters, and ensure the safety and quality of their final products. The protocol outlined in this application note provides a robust framework for implementing this powerful analytical technique.
References
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corpor
- Phenylethyl isocyan
- Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer - PE Polska.
- Phenylethyl isocyan
- Monitoring Fast Chemical Reactions on a Rapid-Scanning FT-IR Spectrometer - PerkinElmer.
- Isocyan
- In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/
- SAFETY D
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe - ResearchG
- Application Note AN M111 MIR-Spectroscopic Reaction Monitoring - OPTIK INSTRUMENTS.
- Common Name: PHENYL ISOCYAN
- Guide to Applic
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central.
- Infrared Spectroscopy of Polymers XIII: Polyurethanes - Spectroscopy.
Sources
- 1. mt.com [mt.com]
- 2. Guide to Applications of IR Spectroscopy | Bruker [bruker.com]
- 3. pepolska.pl [pepolska.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. optikinstruments.hr [optikinstruments.hr]
- 8. fishersci.se [fishersci.se]
- 9. nj.gov [nj.gov]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Strategic Work-up and Purification of Phenethyl Isocyanate
An Application Guide by a Senior Application Scientist
Introduction: The Chemistry and Challenges of Phenethyl Isocyanate
This compound (PEI) is a valuable chemical intermediate characterized by the highly electrophilic isocyanate (-N=C=O) functional group attached to a phenethyl scaffold.[1][2] This reactivity is the cornerstone of its utility in synthesizing a range of important compounds, including pharmaceuticals, agrochemicals, and polyurethanes, primarily through the formation of carbamates (with alcohols) and ureas (with amines).[3][4][5]
However, the very reactivity that makes PEI a powerful synthetic tool also presents significant challenges in its handling, work-up, and purification.[4][6] The isocyanate group is highly susceptible to nucleophilic attack by water, alcohols, and amines.[7][8] Consequently, crude reaction mixtures often contain not only the desired product but also unreacted starting materials, catalysts, and a variety of side-products formed from reactions with trace nucleophiles.
This guide provides a comprehensive overview of the essential protocols for quenching, working up, and purifying this compound. The methodologies described herein are designed to maximize yield and purity while ensuring the safety of the researcher. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering scientists to adapt and troubleshoot these procedures for their specific applications.
Critical Safety Advisory: this compound is a toxic, corrosive, and moisture-sensitive compound. It is a respiratory sensitizer and can cause severe skin burns and eye damage.[1][9] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[10][11][12][13]
Post-Reaction Work-Up: Isolating the Crude Product
The initial work-up is a critical phase designed to separate the crude this compound from the bulk of reaction components. The strategy is dictated by the synthesis method, but a general workflow can be established.
Quenching: Neutralizing Reactive Species
The first step in a work-up often involves quenching the reaction to neutralize any highly reactive species that could interfere with subsequent steps.
-
Quenching Excess Reagents: In syntheses employing highly reactive reagents like phosgene, ensuring their complete consumption or neutralization is paramount for safety.[5][14] This is typically achieved by the reaction design itself (e.g., ensuring the amine is the limiting reagent).
-
Quenching Excess Isocyanate: In situations where unreacted isocyanate could complicate purification or for analytical purposes, it can be intentionally quenched. This is achieved by adding a scavenger nucleophile. A common laboratory method involves reacting the isocyanate with an excess of a secondary amine, such as di-n-butylamine, to form a stable, easily separable urea derivative.[15][16][17][18] This technique is particularly useful for quantifying isocyanate content via back-titration or chromatography.[15]
Liquid-Liquid Extraction: A Cautious Approach
Liquid-liquid extraction is used to partition the desired product into an organic phase while removing water-soluble impurities. However, due to the high reactivity of isocyanates with water, this step must be performed with caution.[3][6]
Protocol for Cautious Extraction:
-
Solvent Selection: Ensure the crude product is dissolved in a dry, water-immiscible organic solvent such as toluene, dichloromethane, or ethyl acetate.[19][20]
-
Aqueous Wash: Use a separatory funnel to wash the organic layer with an appropriate aqueous solution.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize acidic byproducts (e.g., HCl from phosgenation).
-
Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous phase and break up emulsions.
-
-
Execution: Perform the washes quickly to minimize contact time between the isocyanate and water, thereby reducing the risk of hydrolysis to the corresponding amine and diarylurea byproducts.
-
Phase Separation: Carefully separate the organic layer.
-
Drying: Immediately dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent before proceeding to solvent removal.
The overall workflow for a typical reaction work-up is illustrated below.
Caption: Key stages in the vacuum distillation of this compound.
Column Chromatography: For Specific Applications
While distillation is preferred, silica gel chromatography can be used, particularly for small-scale purifications or for separating non-volatile impurities.
Causality and Caveats:
-
Reactivity: Isocyanates can react with the hydroxyl groups on the surface of silica gel. Therefore, the process must be performed quickly, and the silica should be considered "deactivated" by the non-polar mobile phase first.
-
Solvent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC). However, be aware that isocyanates can streak or decompose on TLC plates. [6]It is often more reliable to analyze the fractions after derivatization.
This method is generally more applicable to the purification of more stable isocyanate derivatives like ureas or carbamates. [21]
Purity Analysis by Derivatization-Chromatography
Determining the purity of the final product is essential. Due to the reactivity of isocyanates, direct analysis by GC or HPLC can be challenging. A robust method involves derivatizing the isocyanate into a stable compound that is easily analyzed. [16][22] Protocol for Purity Analysis via HPLC:
-
Derivatization: Accurately weigh a small sample of the purified PEI and dissolve it in a known volume of an aprotic solvent (e.g., acetonitrile). Add a solution containing a known excess of a derivatizing agent, such as dibutylamine or 1-(2-pyridyl)piperazine. The reaction to form the corresponding urea is typically rapid and quantitative. [15]2. Sample Preparation: After allowing the reaction to complete, dilute an aliquot of the mixture to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a suitable reversed-phase HPLC method (e.g., C18 column) with a UV detector.
-
Quantification: The purity of the original isocyanate can be determined by quantifying the amount of the urea derivative formed.
Summary and Best Practices
The successful isolation and purification of this compound hinge on a strategic approach that mitigates its inherent reactivity.
| Method | Primary Application | Advantages | Disadvantages |
| Work-up/Extraction | Initial crude product isolation | Removes bulk salts and water-soluble impurities. | Risk of hydrolysis if not performed quickly. |
| Vacuum Distillation | Primary purification method | Excellent for removing volatile and non-volatile impurities; scalable. | Requires specialized equipment; not suitable for thermally labile compounds. |
| Column Chromatography | Small-scale or specific cases | Can remove non-volatile, polar impurities. | Product may react with silica gel; can be slow. |
Best Practices Checklist:
-
✓ Safety First: Always use a fume hood and appropriate PPE. [9][10]* ✓ Exclude Moisture: Use dry solvents and glassware, and store the final product under an inert atmosphere. [9][11]* ✓ Choose the Right Method: For PEI, vacuum distillation is the method of choice for achieving high purity. [14]* ✓ Verify Purity: Use an analytical technique, preferably derivatization followed by chromatography, to confirm the purity of the final product. [16][22] By understanding the chemical principles behind each step, from quenching to final purification, researchers can confidently and safely handle this compound to achieve the high purity required for demanding synthetic applications.
References
- CDC Stacks. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography.
- PubMed. (n.d.). Indirect determination of isocyanates by gas chromatography.
- Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- ACS Publications. (n.d.). Determination of isocyanates in working atmospheres by high speed liquid chromatography.
- NJ.gov. (n.d.). HAZARD SUMMARY: PHENYL ISOCYANATE.
- National Institutes of Health. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- ResearchGate. (n.d.). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- Google Patents. (n.d.). US20060089507A1 - Method for separating isocyanates out from a reaction mixture.
- Google Patents. (n.d.). DE10260093A1 - Process for the separation of isocyanates from a reaction mixture.
- PrepChem.com. (n.d.). Preparation of (phenyl ethyl isocyanate).
- Google Patents. (n.d.). WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers.
- Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Veeprho. (n.d.). This compound | CAS 1943-82-4.
- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.
- ResearchGate. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation.
- National Institutes of Health. (n.d.). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.
- ACS Publications. (2024). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.
- National Institutes of Health. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- National Institutes of Health. (n.d.). PubChem Compound Summary for CID 160602, this compound.
- Organic Chemistry Portal. (2011). Isocyanate synthesis by substitution.
- Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.
- RSC Publishing. (2024). Isocyanate-based multicomponent reactions.
- Wikipedia. (n.d.). Isocyanate.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol.
- ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?.
- ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
Sources
- 1. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1943-82-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. fishersci.se [fishersci.se]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. prepchem.com [prepchem.com]
- 15. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. real.mtak.hu [real.mtak.hu]
- 20. DE10260093A1 - Process for the separation of isocyanates from a reaction mixture - Google Patents [patents.google.com]
- 21. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 22. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Primary Amines Using Phenethyl Isocyanate Derivatization Coupled with High-Performance Liquid Chromatography
Abstract
The quantification of primary amines is a critical task in pharmaceutical development, environmental analysis, and biomedical research due to their roles as key functional groups in drug molecules, metabolites, and biologically active compounds. However, their analysis is often hindered by a lack of strong chromophores, leading to poor sensitivity with common spectrophotometric detectors. This application note presents a robust and validated method for the sensitive quantification of primary amines through pre-column derivatization with phenethyl isocyanate (PEI). The protocol details the conversion of primary amines into stable, UV-active phenethylurea derivatives, enabling their precise analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). We provide a comprehensive, step-by-step workflow, method validation data, and troubleshooting guidance to ensure reliable implementation.
Introduction: The Rationale for Derivatization
Primary amines are fundamental building blocks in a vast array of organic molecules, from neurotransmitters and amino acids to active pharmaceutical ingredients (APIs). Accurate quantification is essential for pharmacokinetic studies, impurity profiling, and quality control. The primary analytical challenge stems from the physicochemical properties of many aliphatic amines: high polarity, low volatility, and the absence of a suitable chromophore for sensitive UV detection.[1][2]
Pre-column derivatization addresses these challenges by chemically modifying the analyte to enhance its detectability and improve its chromatographic behavior.[2][3] this compound (PEI) is an excellent derivatizing reagent for primary amines for several key reasons:
-
Quantitative Reaction: PEI reacts specifically and rapidly with the nucleophilic primary amine group under mild conditions to form a stable urea linkage.[4]
-
Enhanced UV Detection: The introduction of the phenyl group from PEI creates a phenethylurea derivative with strong UV absorbance, significantly increasing detection sensitivity.[5]
-
Improved Chromatography: The resulting derivative is less polar than the parent amine, leading to better retention and peak shape on reversed-phase HPLC columns.[1]
-
Stability: The formed phenethylurea derivatives are chemically stable, ensuring the integrity of the sample from preparation to analysis.[6]
This guide provides the scientific principles and a detailed protocol for leveraging PEI derivatization for the accurate quantification of primary amines.
Principle of the Method: The Chemistry of Derivatization
The core of this method is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group in this compound.[7] This reaction is highly efficient and proceeds readily at room temperature to yield a stable N,N'-disubstituted urea derivative, referred to as a phenethylurea.
The reaction mechanism is outlined below:
R-NH₂ (Primary Amine) + C₆H₅CH₂CH₂-N=C=O (this compound) → C₆H₅CH₂CH₂-NH-C(=O)-NH-R (Phenethylurea Derivative)
The presence of the aromatic ring in the derivative provides a strong chromophore, typically with a UV maximum absorbance around 240-250 nm, which is ideal for sensitive detection by HPLC-UV systems.
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a validated procedure for the quantification of a model primary amine, octylamine, in a sample matrix. The principles can be adapted for other primary amines with appropriate optimization.
Materials and Reagents
-
This compound (PEI), ≥98% purity
-
Octylamine standard, ≥99% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Triethylamine (TEA), ≥99% purity
-
Deionized water, 18.2 MΩ·cm
-
Formic acid, LC-MS grade
-
0.2 µm Syringe filters (PTFE or nylon)
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Derivatization Reagent (PEI Solution): Prepare a 10 mg/mL solution of PEI in anhydrous Acetonitrile. Causality Note: Anhydrous solvent is critical to prevent the hydrolysis of PEI, which would consume the reagent and reduce derivatization efficiency.
-
Catalyst/Base Solution (TEA): Prepare a 5% (v/v) solution of Triethylamine in Acetonitrile. Causality Note: TEA acts as a base to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of octylamine and dissolve in a 100 mL volumetric flask with a 50:50 mixture of ACN and water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with 50:50 ACN/water.
Derivatization Procedure
This procedure should be performed for all standards, samples, and a method blank.
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample, standard solution, or blank (50:50 ACN/water).
-
Add Base: Add 50 µL of the 5% TEA solution and vortex briefly.
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL PEI solution.
-
React: Vortex the mixture for 30 seconds and allow it to react at room temperature for 30 minutes, protected from light. Causality Note: A 30-minute reaction time ensures the derivatization goes to completion for quantitative analysis.
-
Quench (Optional but Recommended): Add 50 µL of a 1% solution of methylamine or another simple primary amine to react with excess PEI. This can prevent baseline noise and potential interference from the reagent. Let it react for an additional 10 minutes.
-
Dilute: Dilute the reaction mixture with 700 µL of Mobile Phase A.
-
Filter: Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5.0 µm).[8]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Causality Note: A gradient elution is employed to ensure that the derivatized amine is well-retained and separated from early-eluting polar interferences and the excess reagent peak, while also ensuring a timely elution with good peak shape.
Method Validation and Performance
Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[9] Key validation parameters for this method are summarized below, based on typical performance characteristics.
| Validation Parameter | Typical Performance | Justification |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[10][11] |
| Accuracy (% Recovery) | 90 - 110% | Assesses the closeness of the measured value to the true value, typically determined by spiking a blank matrix at different concentrations.[9][12] |
| Precision (%RSD) | < 5% | Measures the degree of scatter between a series of measurements. Both repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[9][11] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise (Signal-to-Noise ratio of ~3). |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10).[10] |
Visual Workflow and Troubleshooting
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak Response | - Incomplete derivatization reaction.- Degradation of PEI reagent.- Incorrect detection wavelength. | - Ensure TEA catalyst is added and reaction time is sufficient.- Prepare fresh PEI solution in anhydrous ACN. Store PEI reagent in a desiccator.- Verify detector wavelength is set to the absorbance maximum of the derivative (~245 nm). |
| High Background Noise / Extraneous Peaks | - Hydrolysis of PEI due to moisture.- Interference from sample matrix.- Excess, unreacted PEI. | - Use anhydrous solvents for reagent preparation.- Optimize sample clean-up (e.g., Solid Phase Extraction) before derivatization.- Implement the optional quenching step in the protocol. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Mismatch between injection solvent and mobile phase.- Secondary interactions with the column. | - Dilute the sample further before injection.- Ensure the final dilution solvent is similar in composition to the initial mobile phase.- Ensure mobile phase pH is appropriate (e.g., using 0.1% formic acid helps protonate residual silanols). |
| Poor Reproducibility (%RSD > 5%) | - Inconsistent pipetting volumes.- Temperature fluctuations during reaction.- Sample instability after derivatization. | - Use calibrated pipettes and ensure consistent technique.- Perform the derivatization reaction in a temperature-controlled environment.- Analyze samples promptly after preparation or perform a stability study. |
Conclusion
The use of this compound as a pre-column derivatization reagent provides a highly effective strategy for the sensitive and reliable quantification of primary amines by HPLC-UV. The method is characterized by a straightforward and robust reaction, the formation of stable derivatives, and significantly enhanced detection capabilities. The detailed protocol and validation framework presented in this application note offer a solid foundation for researchers in pharmaceutical and other scientific fields to implement this technique for routine analysis, quality control, and research applications.
References
- ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- Kim, B., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- PubMed. (2025). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
- Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH.
- ResearchGate. (n.d.). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
- Demir, A. P. T. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. Research on Engineering Structures and Materials.
- EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- PubMed. (n.d.). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents.
- NIH. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Taylor & Francis. (n.d.). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents.
- ResearchGate. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- ResearchGate. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis.
- PubMed. (n.d.). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry.
- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- NIH. (n.d.). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.
- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Google Patents. (n.d.). Process for preparing isocyanates from primary amines which are not readily dissolved.
- NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.
- NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- ResearchGate. (n.d.). Stable, protonated urea derivatives.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jresm.org [jresm.org]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of Carbamates from Phenethyl Isocyanate and Phenols
Introduction: The Significance of the Isocyanate-Phenol Reaction
The formation of carbamates (urethanes) through the reaction of isocyanates with hydroxyl-containing compounds is a cornerstone of polymer and synthetic organic chemistry. This addition reaction is fundamental to the production of polyurethanes, a versatile class of polymers used in everything from foams and elastomers to coatings and adhesives.[1] In the realm of drug development and fine chemical synthesis, this reaction provides a reliable route to create N-aryl and N-alkyl carbamates, which are key structural motifs in many pharmaceuticals and bioactive molecules.
This guide focuses on the specific reaction between phenethyl isocyanate and phenols to yield N-phenethyl aryl carbamates. While this reaction can proceed without a catalyst, it is often slow.[2] For practical applications requiring high yield, high purity, and reasonable reaction times, catalysis is essential.[3] This document provides an in-depth analysis of catalyst selection, explores the underlying reaction mechanisms, and presents a detailed, field-proven protocol for conducting this synthesis with a focus on safety and reproducibility.
Reaction Mechanism and the Role of Catalysis
The fundamental reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon atom of the isocyanate group.[2][4] The reaction can be significantly accelerated by catalysts that operate through two primary mechanisms: nucleophilic activation of the alcohol (phenol) or electrophilic activation of the isocyanate.
Caption: General reaction scheme for carbamate formation.
The Gold Standard: Organotin Catalysis
Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are widely regarded as the workhorse catalysts for urethane formation due to their exceptional efficiency and selectivity.[3][5] They are highly effective at promoting the isocyanate-hydroxyl reaction while minimizing undesirable side reactions, such as the reaction of the isocyanate with water (which forms an unstable carbamic acid that decomposes to an amine and CO₂) or isocyanate trimerization.[5][6]
The catalytic action of DBTDL proceeds through a Lewis acid mechanism:
-
The tin center coordinates with the oxygen atom of the isocyanate group.
-
This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon.
-
The phenol's hydroxyl group can then more easily perform a nucleophilic attack on this activated carbon, leading to the formation of the carbamate product and regeneration of the catalyst.[5]
Caption: Catalytic cycle of Dibutyltin Dilaurate (DBTDL).
Alternative Catalytic Systems
While highly effective, the toxicity of organotin compounds has prompted research into alternatives.[3][7]
-
Tertiary Amines (e.g., DABCO, Triethylamine): These act as base catalysts, activating the hydroxyl group of the phenol by forming a hydrogen-bonded complex, making it a more potent nucleophile.[2][8] However, they can also promote side reactions and are generally less efficient than organotins for this specific transformation.[9]
-
Zirconium and Bismuth Compounds: These metal complexes are emerging as less toxic alternatives to tin and show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[1][7]
-
Organocatalysts: Strong acids (e.g., phosphonic acid derivatives) and bases (e.g., guanidines) are being investigated as metal-free options.[10][11] Acid catalysts function similarly to Lewis acids by activating the isocyanate, while strong bases activate the phenol.[2]
For the purposes of establishing a robust and highly reproducible laboratory protocol, DBTDL remains the catalyst of choice due to its extensive documentation and unparalleled activity.
Safety, Materials, and Reagent Handling
CRITICAL SAFETY WARNING: This reaction involves highly toxic and hazardous materials. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (Neoprene or Nitrile), is mandatory.
| Reagent | CAS No. | M.W. ( g/mol ) | Key Hazards |
| This compound | 1943-82-4 | 147.18 | Toxic if inhaled, causes severe skin/eye damage, respiratory and skin sensitizer, moisture sensitive.[12][13] |
| Phenol | 108-95-2 | 94.11 | Toxic if swallowed/inhaled/in contact with skin, causes severe burns, suspected mutagen.[14][15] |
| Dibutyltin Dilaurate (DBTDL) | 77-58-7 | 631.56 | May damage fertility or the unborn child, causes organ damage through prolonged exposure, skin/eye irritant.[16][17] |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | Flammable, skin/eye irritant, may cause drowsiness or dizziness. |
| Ethyl Acetate | 141-78-6 | 88.11 | Highly flammable, causes serious eye irritation. |
| Hexanes | 110-54-3 | 86.18 | Highly flammable, skin irritant, suspected of damaging fertility. |
Emergency Procedures:
-
Skin Contact (Phenol): Do NOT use water initially. Immediately wipe the affected area with polyethylene glycol or isopropyl alcohol, then wash thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[14]
-
Skin Contact (Isocyanate/DBTDL): Remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[12][16]
-
Inhalation (Isocyanate): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Detailed Experimental Protocol: DBTDL-Catalyzed Synthesis
This protocol describes a general procedure for the reaction of this compound with phenol on a 10 mmol scale. It can be adapted for other substituted phenols.
Equipment and Reagent Preparation
-
Glassware: All glassware (round-bottom flask, dropping funnel, magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and cooled in a desiccator over a drying agent (e.g., silica gel or anhydrous calcium sulfate).
-
Solvent: Use anhydrous toluene from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Catalyst Solution: Prepare a stock solution of DBTDL in anhydrous toluene (e.g., 10 mg/mL) to facilitate accurate addition of small quantities.
Reaction Assembly and Procedure
-
Assemble the dried round-bottom flask with a magnetic stir bar and a septum. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes using a needle inlet and outlet. Maintain a positive pressure of inert gas throughout the reaction (e.g., via a balloon or bubbler).
-
In the flask, dissolve phenol (0.94 g, 10 mmol) in 20 mL of anhydrous toluene via magnetic stirring.
-
Using a syringe, add the DBTDL catalyst stock solution. A typical catalyst loading is 0.01 to 0.1 mol% relative to the isocyanate. For 0.05 mol%, add 0.32 mg of DBTDL (or 32 µL of the 10 mg/mL stock solution).
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.47 g, 10 mmol) in 10 mL of anhydrous toluene.
-
Add the this compound solution dropwise to the stirred phenol/catalyst mixture over 15-20 minutes. Justification: Dropwise addition is crucial to control the reaction exotherm and prevent potential side reactions at elevated temperatures.
-
Allow the reaction to stir at room temperature.
Reaction Monitoring
-
The progress of the reaction can be conveniently monitored by Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Withdraw a small aliquot from the reaction mixture via syringe and cast a thin film on a salt plate (NaCl or KBr).
-
Monitor the disappearance of the strong, sharp isocyanate (-N=C=O) stretching peak at approximately 2250-2270 cm⁻¹ . The reaction is considered complete when this peak is no longer observed. Concurrently, the appearance of the carbamate C=O stretch (around 1700-1730 cm⁻¹) and N-H bend (around 1520-1540 cm⁻¹) can be observed.
Workup and Purification
-
Once the reaction is complete, quench by adding 5 mL of methanol to consume any residual isocyanate.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 2 x 25 mL of 1M HCl (to remove any potential amine byproducts), 2 x 25 mL of saturated sodium bicarbonate solution, and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the N-phenethyl phenyl carbamate as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
- 1. reaxis.com [reaxis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pcimag.com [pcimag.com]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohans.com [ohans.com]
- 6. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 7. wernerblank.com [wernerblank.com]
- 8. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 9. US3398106A - Tin-containing catalyst for isocyanate reactions - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.se [fishersci.se]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. nj.gov [nj.gov]
- 16. chemos.de [chemos.de]
- 17. echemi.com [echemi.com]
solid-phase synthesis using phenethyl isocyanate
Application Note & Protocol
Topic: Solid-Phase Synthesis of Substituted Ureas Using Phenethyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for drug discovery programs.[1] The urea functional group is a privileged scaffold in pharmaceutical science, prized for its unique hydrogen bonding capabilities which facilitate potent and selective interactions with biological targets.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of phenethyl urea derivatives on a solid support. This compound is utilized as a key building block to cap resin-bound amines, forming stable urea linkages. We will delve into the underlying chemical principles, step-by-step experimental procedures, in-process reaction monitoring, and final product cleavage and analysis, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of Solid-Phase Urea Synthesis
The synthesis of small-molecule libraries is a critical component of the drug discovery pipeline.[3] Solid-phase chemistry offers significant advantages over traditional solution-phase methods, primarily by simplifying purification; intermediates bound to the polymer support can be easily isolated from excess reagents and byproducts through simple filtration and washing.[3] This makes SPS exceptionally well-suited for parallel and combinatorial synthesis.
Urea-containing compounds are prevalent in numerous clinically successful drugs, including kinase inhibitors like Sorafenib and Regorafenib.[2] The urea moiety's ability to act as both a hydrogen bond donor and acceptor allows it to form stable, high-affinity interactions with protein targets.[2] The reaction between an isocyanate and a primary or secondary amine is one of the most direct and efficient methods for forming a urea bond.[4] By employing this compound in a solid-phase workflow, researchers can systematically generate diverse libraries of phenethyl urea derivatives for screening and lead optimization.
Core Principles and Workflow
The Chemistry of Urea Formation
The fundamental reaction involves the nucleophilic attack of a resin-bound primary or secondary amine on the electrophilic carbonyl carbon of this compound. This addition reaction proceeds readily under mild conditions to form a stable, polymer-bound urea derivative.
Caption: Mechanism of urea formation on a solid support.
The Solid-Phase Synthesis Workflow
The overall process is a cyclical procedure involving several key stages, from initial resin preparation to final product analysis. This systematic approach is amenable to automation and high-throughput production.
Caption: General workflow for solid-phase phenethyl urea synthesis.
Materials, Reagents, and Safety
Essential Materials
-
Solid Support: Rink Amide resin (for C-terminal amide products) or Wang resin (for C-terminal acid products) are common choices.[5]
-
Amino Acids: Fmoc-protected amino acids for building the scaffold.
-
This compound: The key capping reagent.
-
Solvents: High-purity, peptide-synthesis-grade Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Reagents:
-
Deprotection: 20% Piperidine in DMF.
-
Coupling (for scaffold): HBTU, HOBt, or HATU.
-
Base: Diisopropylethylamine (DIPEA).
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
-
Equipment: Solid-phase synthesis vessel, shaker, vacuum manifold, rotary evaporator, HPLC system, Mass Spectrometer.
Safety Precautions: Handling this compound
Isocyanates are toxic, potent respiratory sensitizers, and cause skin and eye irritation.[6][7][8] Always handle this compound inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][9] It is moisture-sensitive and should be stored in a cool, dry, well-ventilated place away from incompatible materials like acids and strong oxidizing agents.[6][8] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7][8]
Detailed Experimental Protocols
This section details a representative synthesis of a phenethyl urea-capped amino acid on Rink Amide resin.
Protocol 1: Resin Preparation and Amine Deprotection
-
Objective: To swell the resin and expose the primary amine for subsequent reaction.
-
Procedure:
-
Place Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a solid-phase synthesis vessel.
-
Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 20-30 minutes to remove the Fmoc protecting group.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
Perform a qualitative test (see Protocol 2) to confirm the presence of a free amine.
-
Protocol 2: Reaction Monitoring - The Kaiser Test
-
Objective: To qualitatively verify the presence (blue color) or absence (yellow color) of free primary amines on the resin. This is critical for confirming the completion of both deprotection and coupling steps.
-
Procedure:
-
Transfer a small sample of resin beads (5-10) to a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, phenol in n-butanol).
-
Heat the test tube at 100-120 °C for 3-5 minutes.
-
Interpretation:
-
Intense Blue Beads: Positive result, indicating the presence of free primary amines.
-
Yellow/Colorless Beads: Negative result, indicating complete coupling (no free amines).
-
-
Protocol 3: Urea Formation with this compound
-
Objective: To react the free amine on the solid support with this compound.
-
Rationale: An excess of the isocyanate is used to drive the reaction to completion. The reaction is typically performed in a non-protic solvent like DMF or DCM.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Resin-bound Amine | 1.0 | Nucleophile |
| This compound | 3.0 - 5.0 | Electrophile for urea formation |
| DMF or DCM | - | Solvent |
-
Procedure:
-
To the deprotected and washed resin from Protocol 1, add a solution of this compound (3-5 equivalents) in DMF (5 mL).
-
Agitate the mixture at room temperature for 2-4 hours. The reaction time may be extended if monitoring indicates incomplete conversion.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove all unreacted this compound and byproducts.
-
Perform a Kaiser test (Protocol 2). A negative result (yellow beads) confirms the reaction has gone to completion. If the test is positive, the coupling step should be repeated.
-
Protocol 4: On-Bead FT-IR Analysis
For more quantitative monitoring, FT-IR spectroscopy can be used directly on the resin beads.[10]
-
Amine Presence (Post-Deprotection): Look for N-H stretching bands.
-
Isocyanate Disappearance: Monitor the disappearance of the characteristic strong N=C=O stretching band around 2250-2270 cm⁻¹.
-
Urea Formation: Confirm the appearance of the urea carbonyl (C=O) stretching band around 1630-1680 cm⁻¹.
Protocol 5: Cleavage and Product Isolation
-
Objective: To cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.
-
Rationale: A strong acid like TFA is used to break the acid-labile linker. Scavengers like TIS and water are included to trap reactive carbocations generated during cleavage, preventing side reactions.[11]
-
Procedure:
-
Dry the washed resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the dry resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen gas.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude product pellet under vacuum.
-
Product Purification and Characterization
The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient equivalents of this compound.- Short reaction time.- Poor quality solvent (contains water).- Steric hindrance at the reaction site. | - Increase equivalents of isocyanate and/or reaction time.- Ensure use of anhydrous, high-purity solvents.- Consider heating the reaction slightly (e.g., to 40-50°C). |
| Low Final Yield | - Incomplete cleavage from the resin.- Product loss during precipitation/workup.- Incomplete reactions at any step. | - Increase cleavage time or use a fresh cleavage cocktail.- Ensure sufficient cold ether is used for efficient precipitation.- Use reaction monitoring at each step to ensure completion. |
| Multiple Peaks in HPLC | - Presence of deletion sequences (incomplete coupling/deprotection).- Side reactions during cleavage. | - Double-couple difficult amino acids in the scaffold.- Ensure adequate scavengers are used in the cleavage cocktail. |
References
- Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco.
- Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- SAFETY DATA SHEET - (S)-(-)-1-Phenylethyl isocyanate. Fisher Scientific.
- Safety Data Sheet - this compound. CymitQuimica.
- Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.
- Smart Cleavage Reactions: the Synthesis of an Array of Ureas from Polymer-Bound Carbamates. Journal of Combinatorial Chemistry.
- Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- Phenylethyl isocyanate Safety Data Sheet. Apollo Scientific.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research.
- Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers.
- Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. Molecules.
- Urea formation via reaction of an isocyanate with an amine. ResearchGate.
- Development of a urea-bond cleavage reaction induced by nitric oxide for fluorescence imaging. Journal of Materials Chemistry B.
- Ureas: Applications in Drug Design. ResearchGate.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate.
- Reaction of Isocyanates with amines. ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
Sources
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.se [fishersci.se]
- 9. echemi.com [echemi.com]
- 10. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 11. peptide.com [peptide.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Note: Fluorescent Labeling of Proteins using Isothiocyanate Chemistry
Introduction
The covalent attachment of fluorescent probes to proteins is a cornerstone technique in modern biological research, enabling the visualization, tracking, and quantification of proteins in a multitude of applications, from single-molecule studies to high-content screening.[1] Among the various chemical strategies for protein labeling, the use of isothiocyanate derivatives is a robust and widely adopted method.[2] This application note provides a detailed guide to the principles and practices of labeling proteins using isothiocyanate-functionalized fluorescent dyes, with a focus on the underlying chemistry, a step-by-step protocol, and methods for characterization.
While the term "isocyanate" (R-N=C=O) refers to a highly reactive functional group capable of modifying proteins, the more commonly used reagent for fluorescent labeling in aqueous environments is the "isothiocyanate" (R-N=C=S) group.[3][4] Isothiocyanates, such as the classic Fluorescein Isothiocyanate (FITC) and the naturally occurring Phenethyl Isothiocyanate (PEITC), offer excellent reactivity towards primary amines under specific pH conditions, forming a highly stable thiourea bond.[5][6] This stability is critical for ensuring the fluorescent signal remains associated with the target protein throughout subsequent experimental manipulations.[7] This guide will use the well-documented FITC as a primary example to illustrate the protocol, but the principles are broadly applicable to other isothiocyanate dyes, including Rhodamine B isothiocyanate and custom-synthesized probes.[8][9]
Principle of the Method: The Thiourea Linkage
The core of this labeling strategy is the chemical reaction between the electrophilic isothiocyanate group of the dye and nucleophilic primary amine groups on the protein.[10] Proteins present several primary amines that can serve as labeling sites: the α-amino group at the N-terminus and, more numerously, the ε-amino groups on the side chains of lysine residues.[2]
The reaction is highly dependent on pH. For the amine to be sufficiently nucleophilic, it must be in its unprotonated state. The ε-amino group of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group has a pKa around 8.9.[11] Therefore, the labeling reaction is most efficient at an alkaline pH, typically between 9.0 and 9.5, which ensures a significant fraction of the primary amines are deprotonated and available to react.[12][13] This targeted reactivity results in the formation of a stable, covalent thiourea linkage, permanently tethering the fluorophore to the protein.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for labeling proteins with FITC. It is essential to optimize parameters such as the dye-to-protein molar ratio for each specific protein and application to achieve the desired Degree of Labeling (DOL).[14]
Overall Workflow
The process involves preparing the protein and dye, running the conjugation reaction, purifying the labeled protein, and finally, characterizing the conjugate.
Part 1: Protein and Reagent Preparation
Critical Consideration: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the isothiocyanate, inhibiting the labeling reaction.[2] Sodium azide should also be removed.[14]
-
Prepare Labeling Buffer: Prepare a 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. This buffer is stable for about one week when stored at 4°C, but fresh preparation is recommended.[2] A 50 mM Borate buffer at pH 9.0 is also a suitable alternative.[14]
-
Protein Buffer Exchange: The target protein must be in the labeling buffer prior to the reaction. Perform dialysis extensively against the labeling buffer (e.g., 3 buffer changes, >1000x volume each, overnight at 4°C).[1] Alternatively, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange.[14]
-
Determine Protein Concentration: After buffer exchange, determine the precise concentration of the protein solution. This can be done by measuring absorbance at 280 nm (A280) or by using a protein concentration assay like the Bradford assay.[15][16] The protein concentration should ideally be at least 1-2 mg/mL.[14][16]
-
Prepare FITC Stock Solution: Immediately before starting the conjugation, dissolve FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[1][14] This solution is unstable and should be prepared fresh for each labeling reaction.[5] Protect the solution from light by wrapping the tube in aluminum foil.[1]
Part 2: The Conjugation Reaction
The molar ratio of FITC to protein is a key parameter that influences the final Degree of Labeling. A starting point for antibodies is a 5:1 to 20:1 molar ratio of dye to protein.[5][16] For smaller proteins, this may need to be adjusted downwards to avoid over-labeling.[17]
-
Initiate the Reaction: While gently stirring the protein solution, slowly add the calculated volume of the FITC stock solution. A common starting point is to add 15-25 µg of FITC for every 1 mg of protein.[16]
-
Incubation: Tightly cap the reaction tube and wrap it in aluminum foil to protect it from light.[14] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous stirring or rocking.[1][5] The optimal time may vary depending on the protein.
Part 3: Purification of the Labeled Protein
Purification is a critical step to remove all non-conjugated, free fluorescent dye.[15] Incomplete removal will lead to high background fluorescence and inaccurate determination of the Degree of Labeling.[1]
-
Prepare a Gel Filtration Column: Equilibrate a Sephadex G-25 (or similar) desalting column with a suitable storage buffer for your protein (e.g., Phosphate Buffered Saline - PBS, pH 7.4).[14] The column size should be appropriate for the volume of your reaction mixture.
-
Separate Conjugate from Free Dye: Carefully load the entire reaction mixture onto the top of the equilibrated column.
-
Elute and Collect: Begin eluting with the storage buffer. The labeled protein, being larger, will elute first and typically appears as a colored band.[16] The smaller, free dye molecules will be retained by the resin and elute later. Collect the fractions containing the colored protein conjugate.[16]
-
Store Labeled Protein: Pool the protein-containing fractions. If the protein concentration is low, it can be concentrated using a centrifugal filter device. Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
Characterization of the Protein-Dye Conjugate
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also referred to as the F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.[18][19] It is a critical quality control parameter. An ideal DOL is often between 0.5 and 1.0 for sensitive applications, as over-labeling (DOL > 1) can sometimes lead to protein aggregation, loss of biological activity, or fluorescence quenching.[17][19]
The DOL is calculated from absorbance measurements of the purified conjugate.[17]
Calculation Formula:
The concentration of the protein and the dye in the sample are first calculated:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / εₚᵣₒₜₑᵢₙ
-
Dye Concentration (M) = Aₘₐₓ / εₐᵧₑ
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorption wavelength (e.g., ~495 nm for FITC).[2]
-
εₚᵣₒₜₑᵢₙ: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
εₐᵧₑ: Molar extinction coefficient of the dye at Aₘₐₓ (in M⁻¹cm⁻¹).
-
CF: Correction Factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
The DOL is then the simple molar ratio:
DOL = Dye Concentration / Protein Concentration [18]
Table 1: Spectroscopic Properties of Common Dyes
| Fluorophore | Aₘₐₓ (nm) | εₐᵧₑ (M⁻¹cm⁻¹) | Correction Factor (CF) |
| FITC | 494 | 70,000 | 0.35 |
| TRITC | 550 | 95,000 | 0.33 |
| Alexa Fluor™ 488 | 495 | 73,000 | 0.11 |
| Alexa Fluor™ 555 | 555 | 155,000 | 0.08 |
| Cy®3 | 550 | 150,000 | 0.05 |
| Cy®5 | 649 | 250,000 | 0.05 |
| (Note: Values are approximate and can vary slightly with buffer conditions. Always refer to the manufacturer's specifications for the specific dye lot being used.) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling (Low DOL) | - Protein solution contains competing amines (Tris, glycine, azide).- Incorrect pH of labeling buffer.- Inactive labeling reagent (hydrolyzed).- Insufficient dye-to-protein ratio. | - Perform thorough dialysis or buffer exchange into an amine-free buffer.[1][14]- Verify buffer pH is between 9.0-9.5.[12]- Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[5]- Increase the molar ratio of dye to protein in the reaction.[17] |
| Protein Precipitation during Labeling | - Protein is unstable at high pH.- High concentration of organic solvent (DMSO).- Over-labeling of the protein. | - Perform the reaction at a lower pH (e.g., 8.5) and extend incubation time.- Ensure final DMSO concentration is <10% (v/v).[1]- Reduce the dye-to-protein molar ratio.[17] |
| High Background Fluorescence after Purification | - Incomplete removal of free dye. | - Repeat the purification step (gel filtration or dialysis). Ensure the column size is adequate for good separation.[15] |
| Loss of Protein Biological Activity | - Labeling has occurred at a critical residue in the active or binding site.- Over-labeling has altered protein conformation. | - Reduce the dye-to-protein ratio to achieve a lower DOL (aim for <1).[17][19]- Consider alternative labeling chemistries that target other residues (e.g., thiol-reactive dyes for cysteines). |
Conclusion
Labeling proteins with isothiocyanate-functionalized fluorescent dyes is a powerful and versatile technique. By understanding the underlying chemistry, carefully controlling reaction conditions—particularly pH and molar ratios—and performing rigorous purification and characterization, researchers can generate high-quality fluorescent protein conjugates. These reagents are indispensable for a wide range of assays, enabling precise and sensitive detection of target proteins and illuminating complex biological processes.
References
- National Institutes of Health (NIH). (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification.
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- You Do Bio. (n.d.). FITC Amine Labeling Protocol.
- ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine.
- Peptideweb.com. (n.d.). FITC labeling.
- Wikipedia. (n.d.). Fluorescein isothiocyanate.
- ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- ACS Publications. (n.d.). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications.
- RSC Publishing. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation.
- HYPERMOL®. (n.d.). DOL Calculator for Labeled Protein.
- RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates.
- YouTube. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein.
- Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
- DNA Learning Center. (2020, April 16). Purification of Green Fluorescent Protein, Part I.
- DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein.
- Frontiers. (n.d.). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid.
- PubMed. (1977, February). Reactions of cellulose isothiocyanates with thiol and amino compounds.
- National Institutes of Health (NIH). (2024, October 29). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis.
- PubChem - NIH. (n.d.). Phenethyl isocyanate.
- MDPI. (2019, February 27). Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells.
- PMC - NIH. (2023, December 5). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
Sources
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. youdobio.com [youdobio.com]
- 6. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. peptideweb.com [peptideweb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scrum-net.co.jp [scrum-net.co.jp]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. documents.thermofisher.com [documents.thermofisher.com]
phenethyl isocyanate reaction quenching procedure
An In-Depth Guide to the Quenching of Phenethyl Isocyanate Reactions
Authored by: A Senior Application Scientist
Introduction: The Critical Need for Controlled Isocyanate Quenching
Uncontrolled, residual isocyanate can lead to the formation of unwanted side products during workup and purification, such as the formation of symmetric ureas from hydrolysis. More critically, this compound is classified as a toxic and sensitizing agent, capable of causing severe skin, eye, and respiratory tract irritation.[1][2][3] Therefore, the complete and controlled neutralization, or "quenching," of residual this compound is not merely a matter of procedural elegance but a crucial step for ensuring product purity, downstream process stability, and operator safety.
This application note provides a comprehensive guide to the principles and practices of quenching this compound reactions. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them to ensure safe, efficient, and verifiable reaction termination.
Scientific Principles of Isocyanate Reactivity and Quenching
The core of an isocyanate's reactivity lies in the carbon atom of the –N=C=O group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Quenching is achieved by introducing a potent nucleophile that rapidly and irreversibly reacts with this electrophilic center. The choice of nucleophile is dictated by the reaction conditions, the nature of the desired product, and the required workup procedure.
The relative reactivity of common nucleophiles with isocyanates generally follows this order: aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols > thiols .[4][5][6]
Common Quenching Mechanisms
-
Reaction with Alcohols (Formation of Carbamates/Urethanes): Alcohols attack the isocyanate carbon to form a stable carbamate, commonly known as a urethane. This is a clean and reliable method, often favored in organic synthesis. The reaction of phenyl isocyanate with methanol, for instance, has been studied as a model for polyurethane formation.[7][8] The resulting carbamate is typically a stable, neutral, and easily separable byproduct.
-
Reaction with Amines (Formation of Ureas): Primary and secondary amines are exceptionally reactive towards isocyanates, forming highly stable urea derivatives.[5][9] This reaction is often much faster than the reaction with alcohols and is effectively irreversible.[10] Secondary amines, such as dibutylamine, are frequently used as quenchers in kinetic studies to instantaneously halt a reaction.[11]
-
Reaction with Water (Hydrolysis): Water reacts with isocyanates in a two-step process. First, it forms an unstable carbamic acid, which then rapidly decomposes to generate a primary amine and carbon dioxide gas.[5][12] This newly formed amine is highly nucleophilic and can immediately react with another molecule of isocyanate to produce a symmetrical urea. While effective, this method's utility can be complicated by the evolution of CO2 and the potential for the urea byproduct to interfere with purification.
Mandatory Safety Protocols
This compound is hazardous.[3][13] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All handling of this compound and its reactions must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.[14][15]
-
Hand Protection: Use nitrile or other appropriate chemical-resistant gloves. If contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[16]
-
Body Protection: A lab coat is mandatory.
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like acids and strong oxidizing agents.[1][3]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[17] Do not use water to clean up spills, as this will generate CO2 gas.
-
Waste Disposal: All waste containing this compound or its byproducts must be disposed of as hazardous waste according to local, state, and federal regulations.[14]
Experimental Protocols for Quenching
The following protocols provide step-by-step methodologies for quenching reactions containing residual this compound. The choice of method should be guided by the specific requirements of your synthesis.
Protocol 1: Quenching with Methanol (General Purpose)
This is the preferred method for most laboratory-scale applications where the resulting methyl carbamate byproduct can be easily removed via chromatography or crystallization.
-
Applicability: Ideal for reactions in aprotic organic solvents (e.g., THF, Dichloromethane, Toluene).
-
Methodology:
-
Upon reaction completion (as determined by a primary monitoring method like TLC or LCMS), cool the reaction vessel to 0 °C using an ice-water bath. This moderates the exothermic quenching reaction.
-
Slowly add 5 to 10 molar equivalents of anhydrous methanol to the stirred reaction mixture via a syringe or dropping funnel.
-
Allow the mixture to warm to room temperature and stir for a minimum of 60 minutes.
-
Verification: Confirm the absence of this compound using FT-IR spectroscopy. The characteristic sharp absorbance of the isocyanate group (–N=C=O) at approximately 2250-2275 cm⁻¹ should be completely absent.
-
Workup: The reaction mixture, now free of reactive isocyanate, can be safely concentrated and purified. The byproduct, methyl 2-phenylethylcarbamate, is a stable compound.
-
Protocol 2: Quenching with Dibutylamine (Rapid Quenching)
This method is employed when extremely rapid and irreversible quenching is necessary, for example, in kinetic experiments or when the product is sensitive to prolonged exposure to other potential reactants.
-
Applicability: For time-sensitive reactions or when a highly efficient quencher is paramount.
-
Methodology:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add 2 to 3 molar equivalents of dibutylamine to the stirred solution. A slight excess is sufficient due to its high reactivity.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.
-
Verification: Confirm the absence of the isocyanate peak (~2250-2275 cm⁻¹) by FT-IR.
-
Workup: The resulting byproduct, 1,1-dibutyl-3-(2-phenylethyl)urea, is basic and non-volatile. An acidic wash (e.g., with 1M HCl) during aqueous workup can be used to extract it into the aqueous layer, simplifying purification.
-
Protocol 3: Quenching with Aqueous Ammonia (Large Scale / Hydrolytic Quench)
This method is a practical option for larger-scale reactions where the use of large volumes of organic quenchers is less desirable and the byproduct can be easily separated.
-
Applicability: Larger scale reactions where an aqueous workup is planned.
-
Methodology:
-
Cool the reaction mixture to 0-10 °C.
-
In a separate vessel, prepare a 5-10% solution of aqueous ammonium hydroxide.
-
Slowly and carefully add the reaction mixture to the vigorously stirred aqueous ammonia solution. CAUTION: This is an exothermic process and may involve some CO2 evolution if any hydrolysis occurs. Ensure adequate headspace in the flask and perform the addition slowly.
-
Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature.
-
Verification: Separate the organic layer and analyze by FT-IR to confirm the absence of the isocyanate peak.
-
Workup: The main byproduct, 1-(2-phenylethyl)urea, has some water solubility and will preferentially partition into the aqueous phase, facilitating its removal during standard liquid-liquid extraction.
-
Data Presentation and Visualization
Table 1: Comparison of Quenching Agents for this compound
| Quenching Agent | Relative Reactivity | Stoichiometry (Equivalents) | Primary Byproduct | Advantages | Disadvantages |
| Methanol | Moderate | 5 - 10 | Methyl 2-phenylethylcarbamate | Neutral byproduct, clean reaction. | Slower than amines, requires anhydrous conditions for best results. |
| Dibutylamine | Very High | 2 - 3 | 1,1-Dibutyl-3-(2-phenylethyl)urea | Extremely fast and efficient. | Byproduct is basic and high-boiling; may require acidic wash for removal. |
| Aqueous Ammonia | High | 5 - 10 | 1-(2-phenylethyl)urea | Cost-effective for large scale, byproduct is water-soluble. | Biphasic reaction, potential for CO2 evolution, less controlled. |
Diagrams
Caption: Decision workflow for selecting a quenching protocol.
Caption: Mechanism of quenching with methanol.
References
- Hagquist, J. A., & Shelton, J. R. (2002). Process for reducing residual isocyanate. U.S. Patent No. 6,664,414 B2.
- Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Chemistry, 4(4), 1033-1043.
- Shevelev, S. A., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. Russian Journal of Organic Chemistry, 52(5), 708-714.
- Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 699-702.
- Kégl, T., Kuki, Á., Nagy, T., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389.
- Sordo, J. A., et al. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 67(26), 9348-9355.
- Albers, R., et al. (2010). Method for removing non-reacted isocyanate from its reaction product. W.O.
- Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 543-554.
- Macks, F. M. (1964). A Kinetic Study of the Reaction Between Phenyl Isocyanate and Aniline in Benzene. American University of Beirut.
- Gorbatenko, V. I., et al. (2018). Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. Journal of Molecular Structure, 1157, 639-646.
- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta, 55(5), 903-911.
- Hablot, E., Zheng, D., Bouquey, M., & Avérous, L. (2008). Polyurethanes based on liquefied wood: The role of isocyanate on the foam properties. Polymer, 49(12), 2841-2851.
- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.
- PrepChem. (n.d.). Preparation of (phenyl ethyl isocyanate).
- Gunanathan, C., & Ben-David, Y. (2017). Pincer Nickel(II)
- Kégl, T., Kuki, Á., Nagy, T., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160602, this compound.
- García, A., et al. (2019). Reaction of isocyanates with alcohols.
- Ozaki, S., et al. (1971). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Nippon Kagaku Zasshi, 92(10), 899-903.
- Hegarty, A. F., & Hegarty, C. N. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1205-1209.
- Kégl, T., et al. (2018). Uncatalyzed urethane forming reaction of 1,3-xylylene diisocyanate with aliphatic alcohols of varying chain lengths and polyols. Periodica Polytechnica Chemical Engineering, 62(2), 205-214.
- Ichikawa, Y., Kariya, N., & Hasegawa, T. (2013). Preparation of Boc-Protected (E,E)-N-Allylgeranylamine. Organic Syntheses, 90, 271-286.
- Allen Institute. (n.d.). Hydrolysis of phenyl isocyanide forms.
- Doubtnut. (2022, February 5). Hydrolysis of phenyl isocyanide forms. YouTube.
- C.A.S.T. (n.d.). 1.2.1 - Isocyanate Reactions. Poliuretanos.
- Reddit. (2021, February 5).
- ResearchGate. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.se [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.net [poliuretanos.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 12. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. reddit.com [reddit.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Phenethyl Isocyanate Reaction Side Products
Welcome to the technical support guide for phenethyl isocyanate (PEI). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. This compound is a valuable building block, particularly for the synthesis of urea and urethane derivatives. However, its high reactivity can lead to several common side products. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions: General Handling and Storage
Q1: I've just received my bottle of this compound. What are the critical storage and handling procedures to prevent degradation and side product formation from the start?
A1: Proper handling and storage are paramount as the majority of side reactions originate from exposure to atmospheric moisture and improper temperatures. This compound is highly sensitive to moisture.[1][2]
-
Expert Insight: Think of the isocyanate group (-N=C=O) as being "spring-loaded" for reaction. The carbon atom is highly electrophilic and will readily react with any available nucleophile, with water being one of the most common and problematic.
Recommended Storage Protocol:
-
Inspect Upon Arrival: Ensure the bottle's seal is intact. Any breach could have allowed moisture to enter.
-
Refrigerate: Store the container at 2-8°C.[3] This slows down potential self-reaction pathways like dimerization and trimerization.
-
Inert Atmosphere: The headspace of the bottle should be under an inert gas like argon or nitrogen. If you plan to use the reagent multiple times, it is crucial to re-purge the bottle with inert gas after each use.
-
Use Dry Solvents and Glassware: All solvents must be anhydrous, and glassware should be oven-dried or flame-dried immediately before use to eliminate any adsorbed water.
Troubleshooting Guide: Reactions with Amines (Urea Formation)
Q2: I reacted this compound with my primary amine to form a substituted urea. After workup, I have a significant amount of a white, insoluble precipitate that doesn't seem to be my product. What is it, and how do I prevent it?
A2: This is a very common issue. The insoluble precipitate is most likely one of two side products: 1,3-diphenethylurea or a biuret . The root cause determines the side product.
-
1,3-Diphenethylurea: This symmetrical urea forms when your reaction is contaminated with water.[4] this compound reacts with water to form an unstable carbamic acid, which then decarboxylates to produce phenethylamine and CO₂ gas.[5][6] This newly formed phenethylamine is a primary amine and reacts rapidly with another molecule of this compound, consuming your reagent to form the unwanted symmetrical urea.[5]
-
Biuret Formation: This occurs when your desired urea product acts as a nucleophile and attacks another molecule of this compound.[4][5] This is especially prevalent if you use an excess of the isocyanate or run the reaction at elevated temperatures.
Troubleshooting Workflow: Amine Reactions
Caption: Troubleshooting unwanted precipitates in urea synthesis.
Protocol: High-Purity Synthesis of N-Phenethyl-N'-[Your Amine]-Urea
-
Preparation: Oven-dry all glassware overnight at 120°C and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Reaction Setup: Dissolve your amine (1.0 equivalent) in the anhydrous solvent in your dried flask under an argon or nitrogen atmosphere.
-
Reagent Addition: Add this compound (0.98-1.0 equivalents) dropwise to the stirred amine solution at 0°C or room temperature. A slow addition rate is critical to control the exotherm and prevent localized high concentrations of the isocyanate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting amine is a good indicator of completion.
-
Workup: Once complete, quench any residual isocyanate with a small amount of methanol if necessary, and proceed with your standard purification protocol.
Troubleshooting Guide: Reactions with Alcohols (Urethane Formation)
Q3: My goal is to synthesize a urethane (carbamate) from an alcohol and this compound. The reaction is clean when I use excess alcohol, but if I use excess isocyanate, I get a second, higher molecular weight product. What is it?
A3: You are likely forming an allophanate .[4][7] The N-H proton of your desired urethane product is acidic enough to be deprotonated (or to act as a nucleophile itself) and react with a second molecule of this compound. This side reaction is particularly favored by excess isocyanate and higher temperatures.[7][8]
Reaction Pathway: Urethane vs. Allophanate Formation
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing urea formation in phenethyl isocyanate reactions
A Guide to Preventing and Troubleshooting Urea Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenethyl isocyanate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you minimize or eliminate the formation of urea byproducts in your reactions, ensuring higher yields and purity of your target molecules. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.
Understanding the Problem: The Inevitable Reaction with Water
This compound is a highly reactive electrophile, making it an excellent reagent for forming urethanes, thiocarbamates, and ureas. However, this high reactivity is also the source of a common and often frustrating side reaction: the formation of 1,3-bis(phenethyl)urea. This occurs when the isocyanate reacts with even trace amounts of water present in the reaction system.[1][2]
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic attack: A water molecule attacks the electrophilic carbon of the isocyanate group.
-
Carbamic acid intermediate: This forms an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming phenethylamine.[3][4]
-
Urea formation: The newly formed phenethylamine, being a primary amine, is highly nucleophilic and reacts much faster with another molecule of this compound than the intended nucleophile (e.g., an alcohol), leading to the formation of the highly stable and often insoluble 1,3-bis(phenethyl)urea.[1][4]
This urea byproduct can be difficult to remove from the desired product due to its high polarity and low solubility in many organic solvents, leading to purification challenges and reduced yields.
Frequently Asked Questions (FAQs)
Q1: I observed an unexpected white precipitate forming early in my reaction. What is it and what should I do?
This is a classic sign of significant water contamination leading to the formation of 1,3-bis(phenethyl)urea.
Immediate Troubleshooting Steps:
-
Do not proceed as planned: Continuing the reaction will likely lead to low yields of your desired product and a difficult purification.
-
Isolate and confirm: If possible, isolate a small amount of the precipitate and characterize it (e.g., by melting point or NMR) to confirm it is the urea byproduct.
-
Review your setup: Meticulously re-examine your entire experimental setup for potential sources of moisture. This includes solvents, reagents, glassware, and the reaction atmosphere.
Q2: How can I effectively remove trace amounts of water from my solvents?
Using rigorously dried solvents is the first and most critical step in preventing urea formation. The choice of drying method depends on the solvent and the required level of dryness.
Protocol 1: Distillation from an Appropriate Drying Agent
This is the most effective method for obtaining anhydrous solvents.
-
Apparatus: A flame-dried or oven-dried distillation apparatus with a condenser and a receiving flask under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure for Tetrahydrofuran (THF):
-
Pre-dry the THF by standing it over activated 3Å or 4Å molecular sieves for at least 24 hours.[5]
-
In the distillation flask, add sodium wire or chunks and a few crystals of benzophenone as an indicator.[6]
-
Reflux the THF under an inert atmosphere until a persistent deep blue or purple color develops. This indicates the formation of the sodium-benzophenone ketyl radical, signifying anhydrous and oxygen-free conditions.[7]
-
Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.
-
-
Procedure for Dichloromethane (DCM):
Table 1: Efficiency of Common Drying Agents for Solvents
| Solvent | Drying Agent | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 | [6][7] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [5] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | < 30 | [5] |
| Toluene | Sodium | < 10 | [5] |
Q3: Are there alternatives to distillation for drying solvents?
While distillation is the gold standard, activated molecular sieves can be effective for many applications.
-
Procedure:
-
Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a stream of dry nitrogen or under vacuum.[5][6]
-
Cool the sieves in a desiccator.
-
Add the activated sieves (typically 10-20% w/v) to the solvent and allow it to stand for at least 24-48 hours before use.[5]
-
Q4: What are moisture scavengers and how should I use them?
Moisture scavengers are reagents added directly to the reaction mixture to chemically react with and remove trace amounts of water.[8][9]
-
Types of Moisture Scavengers:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added directly to the reaction mixture. They are generally inert but can be abrasive, so ensure good stirring.
-
Chemical Scavengers: Reagents like trimethyl orthoformate or triethyl orthoformate react with water to form volatile byproducts that do not interfere with the primary reaction. Add these to the solvent and other reagents before introducing the isocyanate.
-
Reactive Scavengers: In some cases, a small amount of a highly reactive isocyanate, such as p-toluenesulfonyl isocyanate, can be added to scavenge water before the addition of the more valuable this compound. This is only suitable if the byproduct of the scavenger is easily separable.
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in this compound reactions.
Issue 1: Low or No Yield of the Desired Product
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 3. Urea analysis HPLC/ C18 column - Chromatography Forum [chromforum.org]
- 4. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 9. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
Technical Support Center: Phenethyl Isocyanate Handling and Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phenethyl isocyanate. This guide is designed to provide you with the essential knowledge and practical troubleshooting strategies to ensure the success and safety of your experiments involving this highly reactive reagent. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its utility is matched by its sensitivity to moisture, which necessitates careful handling and a thorough understanding of its reactivity.
This resource will address common challenges and questions in a direct, question-and-answer format, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A: The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles. Water, although a weak nucleophile, readily reacts with this compound in an irreversible manner.[1] This reaction proceeds in two main steps:
-
Carbamic Acid Formation: The initial reaction between this compound and water forms an unstable carbamic acid intermediate.
-
Decarboxylation and Amine Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and forming phenethylamine.
-
Urea Formation: The newly formed phenethylamine is a potent nucleophile and will quickly react with another molecule of this compound to produce a stable, and often insoluble, N,N'-diphenethylurea.[2]
This reaction pathway has significant consequences for your experiments:
-
Consumption of Reagent: For every one mole of water, two moles of your valuable this compound are consumed, leading to significantly lower yields of your desired product.[3]
-
Byproduct Contamination: The formation of the disubstituted urea introduces a significant impurity that can be challenging to remove from your reaction mixture.
-
Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous increase in pressure within a sealed reaction vessel.[2][3]
dot graph MoistureReaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Reaction of this compound with water."
Q2: What are the ideal storage conditions for this compound?
A: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container to prevent moisture ingress.[4][5] The storage area should be cool, dry, and well-ventilated.[4][6] To further protect the reagent, consider the following:
-
Inert Atmosphere: After opening, it is best practice to blanket the remaining reagent with a dry, inert gas such as nitrogen or argon before resealing the container.[2][5] This displaces any moist air that may have entered.
-
Refrigeration: Storing this compound under refrigeration can help to slow down potential degradation pathways.[6]
-
Avoid Incompatible Materials: Keep this compound away from acids, alcohols, amines, and strong oxidizing agents, as it can react vigorously with these substances.[6][7]
Q3: What are the key safety precautions when handling this compound?
A: this compound is a hazardous chemical that requires strict adherence to safety protocols.[8] Key safety measures include:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11] In situations with a higher risk of exposure, a face shield and additional protective clothing may be necessary.[12]
-
Respiratory Protection: For operations with the potential for significant aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][13]
-
Spill Management: Have a spill kit readily available. Small spills can be absorbed with an inert material like sand or vermiculite.[9] Do not use water to clean up spills, as this will generate carbon dioxide gas.[7]
-
Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.[6] In case of skin contact, wash the affected area immediately with soap and plenty of water.[9] If inhaled, move to fresh air and seek medical attention.[14]
Troubleshooting Guide
Issue 1: My reaction with this compound is sluggish or fails to go to completion, resulting in low yield.
Probable Cause: The most likely culprit is the consumption of your this compound by trace amounts of water in your reaction system.[3]
Troubleshooting Steps:
-
Solvent Purity Verification:
-
Action: Before setting up your reaction, ensure your solvent is rigorously dried. The most effective method for achieving very low water content is distillation from an appropriate drying agent.[15]
-
Pro-Tip: For a quantitative assessment of water content, Karl Fischer titration is the gold standard.[3] Aim for a water content below 50 ppm for optimal results.[15]
-
-
Reagent Moisture Check:
-
Action: Other reagents in your reaction, particularly hygroscopic starting materials like alcohols or amines, can introduce water.[3] Dry these reagents thoroughly before use.
-
Pro-Tip: If possible, dry solid reagents in a vacuum oven. Liquid reagents can be dried over molecular sieves.
-
-
Glassware Preparation:
-
Action: Ensure all glassware is meticulously dried. Oven-drying overnight at a temperature above 120°C or flame-drying under vacuum immediately before use are effective methods.[3]
-
Pro-Tip: Allow hot glassware to cool to room temperature under a stream of dry, inert gas to prevent atmospheric moisture from condensing on the surfaces.
-
-
Inert Atmosphere Technique:
-
Action: Conduct your reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel.
-
Pro-Tip: Use a bubbler or a balloon filled with the inert gas to maintain a slight positive pressure throughout the reaction.
-
dot graph Troubleshooting_LowYield { rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"];
} caption: "Troubleshooting workflow for low reaction yield."
Issue 2: A white, insoluble solid has formed in my reaction vessel.
Probable Cause: You are likely observing the formation of N,N'-diphenethylurea, the tell-tale sign of water contamination.[3]
Troubleshooting Steps:
-
Immediate Action: While this byproduct is a clear indication of a compromised reaction, your primary focus should be on preventing its formation in future experiments.
-
Preventative Measures: Rigorously follow all the steps outlined in "Issue 1" to eliminate all potential sources of moisture from your reaction system. A thorough review and optimization of your drying protocols are essential.[3]
Issue 3: My reaction is foaming or bubbling, and I'm noticing an increase in pressure.
Probable Cause: This is a strong indicator of significant water contamination, leading to the generation of carbon dioxide gas.[2][3]
Troubleshooting Steps:
-
IMMEDIATE ACTION: DO NOT SEAL THE REACTION VESSEL. A sealed system under these conditions can lead to a dangerous and potentially explosive pressure buildup.
-
Vent the Reaction: If the reaction is in a sealed vessel, carefully and safely vent it to a fume hood.
-
Identify the Moisture Source: The presence of significant foaming indicates a major breach in your anhydrous technique. Re-examine every aspect of your experimental setup, from solvent and reagent drying to glassware preparation and inert atmosphere integrity, as detailed in "Issue 1".
Experimental Protocols
Protocol 1: General Procedure for Handling this compound and Setting up a Moisture-Sensitive Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware with an appropriate solvent and dry in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous solvent. If using a commercial anhydrous solvent, it is still good practice to dry it further over activated molecular sieves.
-
Ensure all other reagents are thoroughly dried and handled under an inert atmosphere.
-
-
Reagent Transfer:
-
Using a dry syringe and needle, carefully transfer the required amount of this compound to the reaction vessel under a positive pressure of inert gas.
-
It is advisable to flush the syringe with inert gas before and after the transfer.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Quenching and Work-up of a Reaction Containing this compound
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a nucleophilic quenching agent. A common and effective choice is a primary or secondary amine, such as n-butylamine, which will react rapidly with any remaining isocyanate.[16] An alcohol like isopropanol can also be used.[17]
-
Caution: The quenching process can be exothermic. Add the quenching agent dropwise with efficient stirring.
-
-
Work-up:
-
Once the quenching is complete, proceed with your standard aqueous work-up procedure. The urea byproduct formed from the quenching agent is typically more soluble in common organic solvents than the N,N'-diphenethylurea, facilitating purification.
-
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes the side reaction of this compound with water, improving yield and purity.[15] |
| Glassware Drying Temperature | > 120 °C | Ensures the complete removal of adsorbed water from glass surfaces.[3] |
| Storage Temperature | Refrigerated | Slows down potential degradation of the reagent over time.[6] |
| Incompatible Materials | Acids, Alcohols, Amines, Water, Strong Oxidizers | This compound reacts exothermically and often vigorously with these substances.[6][7] |
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: (S)-(-)-1-Phenylethyl isocyanate.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: this compound.
- CAMEO Chemicals - NOAA. (n.d.). PHENYL ISOCYANATE.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- ECHEMI. (n.d.). Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets.
- Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Common Standard Operating Procedure. (n.d.).
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- PubMed Central (PMC). (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- Wikipedia. (n.d.). Isocyanate.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- PubChem - NIH. (n.d.). This compound.
- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.
- ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. resinlab.com [resinlab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. icheme.org [icheme.org]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. actsafe.ca [actsafe.ca]
- 14. fishersci.se [fishersci.se]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Optimizing Phenethyl Isocyanate Reaction Yield
Welcome to the technical support center dedicated to the synthesis and optimization of phenethyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isocyanate chemistry. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you maximize your reaction yields and ensure product purity.
Section 1: Frequently Asked Questions (FAQs) & Synthesis Overview
This section addresses foundational questions regarding the synthesis of this compound, providing a comparative overview of common methodologies.
Q1: What are the primary synthetic routes to this compound, and how do they compare?
The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages, primarily centering on reagent toxicity, reaction conditions, and scalability. The most common methods involve either phosgene-based reagents or safer, phosgene-free rearrangement reactions.
| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages | Primary Use Case |
| Phosgenation | Phenethylamine | Phosgene, Diphosgene, or Triphosgene | High efficiency, industrially established.[1][2] | Use of extremely toxic and corrosive phosgene gas or its derivatives; requires specialized equipment and handling.[1][3] | Industrial, large-scale production. |
| Curtius Rearrangement | 3-Phenylpropanoic Acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) + Acyl Chloride | Phosgene-free, mild reaction conditions, broad functional group tolerance, good stereochemical retention.[4][5][6] | Use of potentially explosive azide intermediates; requires careful handling. | Laboratory and pharmaceutical synthesis.[6] |
| Hofmann Rearrangement | 3-Phenylpropanamide | Bromine (Br₂) and a strong base (e.g., NaOH) | Phosgene-free, readily available starting materials. | Use of corrosive bromine; reaction produces a product with one less carbon than the starting amide.[7][8][9] | Amine synthesis where carbon chain reduction is desired. |
| Lossen Rearrangement | 3-Phenylpropanehydroxamic Acid | Activating agent (e.g., Ac₂O) and base | Phosgene-free, can proceed under mild conditions.[10][11][12] | Starting hydroxamic acids can be unstable or difficult to prepare.[12] | Specialized applications where the hydroxamic acid is readily accessible. |
Q2: For a typical research and development lab, which synthesis route is recommended?
For most academic and pharmaceutical laboratory settings, the Curtius Rearrangement is the preferred method. It avoids the extreme hazards associated with phosgene while offering a high degree of versatility and control.[4][13] The reaction can be performed under relatively mild thermal conditions, and the isocyanate can be generated and used in situ with an alcohol (like tert-butanol) to directly form a stable Boc-protected amine, which is a common intermediate in organic synthesis.[5]
Q3: What are the most critical safety precautions when handling this compound and its precursors?
Isocyanates are potent respiratory and skin sensitizers, irritants, and are toxic upon inhalation or absorption.[14][15] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient ventilation to minimize vapor concentrations.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (latex is insufficient), safety goggles, a full-face shield, and a lab coat.[15][17] For reactions with significant inhalation risk, a respirator may be necessary.[15]
-
Handling Procedures: Avoid all contact with skin and eyes. After handling, wash hands and face thoroughly before eating, drinking, or leaving the work area.[16][18] Contaminated clothing should be removed immediately and handled as hazardous waste.[16]
-
Waste Disposal: All isocyanate-containing waste must be quenched (e.g., with an excess of isopropyl alcohol) before disposal according to institutional and regulatory guidelines.
-
Emergency Preparedness: Ensure safety showers and eyewash stations are accessible.[17] Have an appropriate spill kit ready.
Section 2: Troubleshooting Guide for Low Reaction Yield
This guide addresses specific, common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem Cluster 1: Low or No Product Formation
Q: My reaction has stalled with significant starting material remaining, or I've isolated a very low yield of this compound. What are the most probable causes?
This is a common issue that can almost always be traced back to fundamental reaction parameters. A systematic check is the best approach.[19]
-
Moisture Contamination (The Primary Culprit): Isocyanates are highly reactive towards water.[20] Trace moisture in your solvent, on your glassware, or in your starting materials will rapidly consume the isocyanate product to form an unstable carbamic acid, which then decarboxylates to phenethylamine. This amine can then react with another molecule of isocyanate to form the highly insoluble and undesired N,N'-bis(phenethyl)urea byproduct, effectively consuming two equivalents of your product.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[21] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If using reagents like phenethylamine, consider distilling it to remove water and other impurities.
-
-
Reagent and Catalyst Quality: The purity of starting materials is paramount.[19]
-
Solution: Use reagents from a reliable supplier. For the Curtius rearrangement, ensure the acyl azide precursor is formed cleanly. For the Hofmann rearrangement, the purity of the starting amide is critical. If you suspect reagent degradation, use a freshly opened bottle or purify the material before use.[19][22]
-
-
Incorrect Reaction Temperature: Rearrangement reactions like the Curtius are thermally driven but can also lead to decomposition if overheated.
-
Solution: Maintain precise temperature control using an oil bath and a temperature controller. Monitor the reaction progress closely to avoid prolonged heating after completion, which can lead to side reactions or polymerization.[21] For the Curtius reaction, heating is typically required to initiate the rearrangement and loss of N₂ gas.[6][23]
-
-
Inefficient Mixing: In heterogeneous reactions, or as precipitates form, inefficient stirring can lead to localized concentration gradients and incomplete reactions.[19]
-
Solution: Use a properly sized stir bar and ensure vigorous, continuous stirring throughout the reaction.[21]
-
Problem Cluster 2: Byproduct Formation & Purification Challenges
Q: My crude NMR shows the desired product, but it's contaminated with a significant amount of N,N'-bis(phenethyl)urea. How do I prevent this?
As mentioned above, this symmetric urea is the tell-tale sign of moisture contamination. The isocyanate reacts with water to form phenethylamine, which is a potent nucleophile and immediately reacts with another isocyanate molecule.
-
Prevention is Key: The most effective strategy is rigorously excluding water from your reaction. Follow all the steps outlined for moisture control.
-
Workup Strategy: During the aqueous workup, minimize contact time between the organic layer containing the isocyanate and the aqueous phase. Perform extractions quickly and efficiently in a separatory funnel.
Q: I'm losing a significant amount of product during silica gel chromatography. Why?
Isocyanates are highly electrophilic and can react with the nucleophilic silanol (Si-OH) groups on the surface of standard silica gel. This leads to the product becoming irreversibly bound to the column, causing substantial yield loss.
-
Solution 1: Deactivate the Silica: Before running the column, flush the silica gel with the eluent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. This will cap the acidic silanol groups.[19]
-
Solution 2: Use an Alternative Purification Method: If the product is thermally stable, vacuum distillation is often the best method for purifying isocyanates.[24] Recrystallization can also be an option if a suitable solvent system can be found.
-
Solution 3: In-Situ Trapping: Avoid isolating the pure isocyanate altogether. If the goal is to make a derivative (e.g., a urea or carbamate), generate the isocyanate and add the desired nucleophile (amine or alcohol) directly to the reaction mixture. This is often the most efficient workflow.[5]
Q: How can I effectively monitor the reaction to know when it is complete?
Determining the optimal reaction endpoint is crucial to prevent under-reacting or over-heating, both of which reduce yield.[19][21]
-
Thin-Layer Chromatography (TLC): TLC is effective for monitoring the consumption of the starting material (e.g., the acyl azide or amide). However, isocyanates can streak or decompose on the plate. It is best used to confirm the absence of the starting material rather than the appearance of the product.
-
In-situ Infrared (IR) Spectroscopy: This is the most powerful method for monitoring isocyanate formation.[25] The isocyanate group (-N=C=O) has a very strong and sharp characteristic absorption band around 2250-2275 cm⁻¹ . By using a probe-based in-situ IR instrument, you can watch this peak appear and plateau in real-time, signaling the completion of the reaction. This allows for precise control and optimization.[25]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol details the conversion of 3-phenylpropanoic acid to this compound via an acyl azide intermediate.
Step 1: Formation of 3-Phenylpropanoyl Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a stir bar, reflux condenser, and a nitrogen inlet, add 3-phenylpropanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The resulting acid chloride is highly moisture-sensitive and is typically used immediately in the next step without purification. Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Formation of 3-Phenylpropanoyl Azide and Rearrangement
-
Dissolve the crude 3-phenylpropanoyl chloride in anhydrous acetone or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in a minimal amount of water and add it dropwise to the acid chloride solution while stirring vigorously. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care behind a blast shield.
-
After stirring at 0 °C for 1 hour, transfer the reaction mixture to a separatory funnel and wash with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Carefully transfer the dried organic solution to a new, flame-dried flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the solution to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by IR for the appearance of the isocyanate peak (~2270 cm⁻¹) and the disappearance of the acyl azide peak (~2140 cm⁻¹). The rearrangement is usually complete within 1-2 hours.
-
Once the reaction is complete, cool the solution to room temperature. The resulting solution of this compound can be used directly or purified by vacuum distillation.
Protocol 2: Reaction Monitoring by TLC
-
Plate: Use standard silica gel 60 F₂₅₄ plates.
-
Eluent: A non-polar system like 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Spotting: Using a capillary tube, spot the starting material (co-spot), and the reaction mixture on the baseline.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Section 4: Mechanistic & Workflow Diagrams
Diagram 1: Curtius Rearrangement Mechanism
This diagram illustrates the concerted mechanism for the thermal rearrangement of an acyl azide to an isocyanate. The migration of the R-group occurs with retention of configuration.[5]
Caption: Mechanism of the Curtius Rearrangement.
Diagram 2: General Experimental Workflow for this compound Synthesis
This workflow outlines the key stages from starting material to the final purified product, highlighting critical control points.
Caption: General workflow for this compound synthesis.
Diagram 3: Troubleshooting Flowchart for Low Yield
This logical diagram guides the user through diagnosing the cause of a low-yield reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- Grokipedia. Lossen rearrangement.
- National Institutes of Health (NIH). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19).
- Wikipedia. Curtius rearrangement.
- Benchchem. Technical Support Center: Optimizing Organic Reaction Yields.
- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
- Alfa Chemistry. Curtius Rearrangement.
- TCI EUROPE N.V. Hofmann Rearrangement Reaction.
- Allen. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications.
- Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions.
- Oregon Occupational Safety and Health. Isocyanates.
- Unacademy. What Is Lossen Rearrangement?.
- Wikipedia. Lossen rearrangement.
- Organic & Biomolecular Chemistry (RSC Publishing). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
- Alfa Chemistry. Lossen Rearrangement.
- Wikipedia. Hofmann rearrangement.
- WorkSafeBC. Isocyanates. (2024-04-16).
- Chemistry Steps. Hofmann Rearrangement.
- The Journal of Organic Chemistry - ACS Publications. Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate.
- SafeWork NSW. Isocyanates technical fact sheet.
- PrepChem.com. Preparation of (phenyl ethyl isocyanate).
- Google Patents. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chemistry Notes. Hofmann Rearrangement: Mechanism, application.
- Quora. What could be reason for getting a very low yield in organic chemistry?. (2015-01-21).
- Mettler Toledo. Isocyanate Reactions.
- General approach to prepare polymers bearing pendant isocyanate groups. (2020-07-28).
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.
- ResearchGate. Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free....
- ResearchGate. Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF. (2025-08-10).
- PubMed. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide.
- Reddit. What are some common causes of low reaction yields?. (2024-11-20).
- Reddit. Synthesis - General tips for improving yield?. (2020-02-26).
- Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene.
- ACS Publications - American Chemical Society. How To Get Isocyanate? | ACS Omega.
- Google Patents. US2875226A - Process for the preparation of isocyanates.
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- PubMed Central (PMC) - NIH. How To Get Isocyanate?.
- PubChem - NIH. This compound | C9H9NO | CID 160602.
- ChemicalBook. This compound | 1943-82-4. (2025-09-25).
Sources
- 1. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 2. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. grokipedia.com [grokipedia.com]
- 11. What Is Lossen Rearrangement? [unacademy.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. lakeland.com [lakeland.com]
- 17. safework.nsw.gov.au [safework.nsw.gov.au]
- 18. worksafebc.com [worksafebc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. quora.com [quora.com]
- 23. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 24. prepchem.com [prepchem.com]
- 25. mt.com [mt.com]
Technical Support Center: A Researcher's Guide to Removing Excess Phenethyl Isocyanate
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving phenethyl isocyanate. The high reactivity that makes isocyanates valuable synthetic partners also presents a significant challenge: the need for complete removal of any excess reagent from the final reaction mixture. Failure to do so can compromise product purity, introduce toxic impurities, and lead to unwanted side reactions, such as the formation of allophanates or biurets, particularly at elevated temperatures[1].
This document provides a structured, in-depth guide to the most effective methods for quenching, scavenging, and purifying your product, moving beyond simple step-by-step instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: There are two primary drivers for the meticulous removal of residual this compound:
-
Product Purity & Stability: Excess isocyanate can continue to react with the newly formed product (e.g., a urethane) to create allophanate byproducts, especially if the mixture is heated[1]. It can also react with trace moisture during work-up or storage, leading to the formation of unstable carbamic acids which decompose to form amines and CO₂, which in turn can lead to symmetrical urea impurities.
-
Toxicity and Safety: Isocyanates are potent respiratory and skin sensitizers and are classified as toxic substances[2][3]. Ensuring their complete removal is paramount for the safety of the end-user, particularly in drug development applications, and for the researchers handling the materials.
Q2: What are the principal strategies for removing excess this compound?
A2: The methods can be broadly categorized into four main approaches:
-
Chemical Quenching: Involves adding a highly reactive nucleophile to the mixture to convert the isocyanate into a new, more easily separable compound (e.g., a urea or carbamate).
-
Solid-Phase Scavenging: Utilizes polymer-supported reagents (scavenger resins) that react with and bind the excess isocyanate. The resulting resin-bound byproduct is then removed by simple filtration[4].
-
Chromatographic Purification: A standard method where the crude reaction mixture is separated based on the differential adsorption of its components to a stationary phase.
-
Physical Methods (Distillation/Recrystallization): These methods exploit differences in the physical properties (e.g., volatility, solubility) of the isocyanate and the desired product. Distillation is generally more suitable for industrial-scale operations[5][6].
Q3: How do I select the best removal method for my specific experiment?
A3: The optimal choice depends on several factors: the stability of your desired product, the scale of the reaction, the required level of purity, and the downstream application. The decision-making workflow below is designed to guide you to the most logical and efficient choice for your system.
Decision Workflow for Isocyanate Removal
This workflow provides a logical path to selecting the appropriate purification strategy after your primary reaction is complete.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 3. actsafe.ca [actsafe.ca]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Phenethyl Isocyanate Reaction Temperature Control: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center for Phenethyl Isocyanate Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control in reactions involving this compound. Precise temperature management is paramount for achieving high yields, ensuring product purity, and maintaining experimental safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related causes and corrective actions.
Issue 1: Low Yield of the Desired Urethane or Urea Product
Q: My reaction with this compound is resulting in a significantly lower yield than expected. What are the potential temperature-related causes?
A: Low yield is a common issue often directly linked to improper temperature control, which can either slow the reaction to a crawl or promote unwanted side reactions.
Potential Causes & Corrective Actions:
-
Insufficient Reaction Temperature: The reaction between an isocyanate and a nucleophile (like an alcohol or amine) has a specific activation energy. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within your allotted time frame.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. For many uncatalyzed reactions of isocyanates with primary or secondary alcohols, a range of 50-100°C is often required for a reasonable rate[1]. Monitor the reaction progress using an appropriate technique (e.g., in-situ FT-IR to track the disappearance of the -NCO peak around 2250-2275 cm⁻¹)[2][3].
-
-
Excessive Reaction Temperature (Thermal Reversion): The formation of the urethane bond is a reversible process, especially at elevated temperatures[4]. Exceeding the thermal stability threshold of your specific urethane product can shift the equilibrium back towards the starting materials, effectively decreasing your isolated yield. The reversion temperature is dependent on the structure of the alcohol and isocyanate used[4].
-
Solution: Consult literature for the thermal stability of similar urethanes. If you suspect reversion, reduce the reaction temperature. It is often better to run the reaction for a longer duration at a moderate temperature than quickly at a high temperature.
-
-
Catalyst Inactivity at Low Temperatures: If you are using a catalyst, its activity is likely temperature-dependent. Some catalysts, particularly certain organocatalysts, may require a minimum temperature to become effective[5].
-
Solution: Review the specifications for your chosen catalyst. You may need to slightly increase the temperature to initiate catalysis. Alternatively, consider a more active catalyst for low-temperature reactions, such as certain organotin compounds (e.g., dibutyltin dilaurate), though be mindful of their toxicity[6][7][8].
-
Issue 2: Formation of Unwanted Byproducts (e.g., Allophanates, Biurets, Isocyanurates)
Q: My final product is impure. Spectroscopic analysis suggests the presence of allophanates, biurets, or other high-molecular-weight species. How is this related to temperature?
A: The formation of these byproducts is a classic sign of excessive reaction temperature or localized overheating. The highly reactive isocyanate group can react with the newly formed urethane or urea linkages, especially when thermal energy is high.
Potential Causes & Corrective Actions:
-
High Reaction Temperature:
-
Allophanate Formation: The N-H proton of a urethane is nucleophilic and can attack another isocyanate molecule. This reaction is significantly accelerated at higher temperatures (typically >100-120°C), leading to the formation of an allophanate linkage[7][9].
-
Biuret Formation: Similarly, a urea product can react with another isocyanate to form a biuret. This side reaction is also temperature-dependent[7][10].
-
Isocyanurate Formation (Trimerization): At very high temperatures, or in the presence of specific catalysts, this compound can trimerize to form a highly stable, six-membered isocyanurate ring[9][11]. This is often an irreversible side reaction that consumes three equivalents of your starting material.
-
Solution: The most effective solution is to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. For reactions with primary alcohols, aim for a range of 25-60°C, especially if a catalyst is used. Reactions with more reactive primary or secondary amines are highly exothermic and should be conducted at low temperatures (e.g., 0-25°C) with efficient cooling[12].
-
-
Poor Heat Dissipation / Localized Overheating: The reaction of isocyanates is exothermic[4][12]. Adding a reactant too quickly, especially to a concentrated solution, can create "hot spots" where the local temperature far exceeds the bath temperature, promoting these side reactions even if the overall temperature seems controlled.
-
Solution:
-
Slow Addition: Add the this compound dropwise to the solution of the nucleophile (alcohol/amine) using an addition funnel.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly throughout the reaction mixture.
-
Cooling Bath: For highly reactive nucleophiles like amines, always perform the addition while the reaction flask is submerged in a cooling bath (e.g., ice-water or ice-brine).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a reaction between this compound and a primary alcohol?
For an uncatalyzed reaction, you can start at room temperature (~25°C) and slowly heat to 50-80°C while monitoring progress[1]. If using a catalyst like dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction can often be run efficiently at room temperature or with gentle warming to 40-50°C[6].
Q2: How does the nucleophile (alcohol vs. amine) affect the optimal reaction temperature?
Amines are generally much more reactive nucleophiles than alcohols.
-
Alcohols: Reactions with primary alcohols are moderately paced and may require heating[13]. Secondary alcohols are less reactive and often require higher temperatures or a catalyst[13].
-
Amines: Reactions with primary and secondary amines are very fast and highly exothermic[12]. Strict temperature control is crucial. These reactions should be started at 0°C with slow addition of the isocyanate to prevent a dangerous temperature spike and the formation of biuret byproducts.
Q3: How does solvent choice impact temperature control?
Solvent choice is critical for both reaction kinetics and heat management[4][14].
-
Heat Transfer: Solvents with good heat capacity and thermal conductivity can help dissipate the heat generated during the reaction more effectively.
-
Reaction Rate: Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) can accelerate the reaction rate compared to nonpolar solvents (e.g., Toluene, Xylene)[2][15]. An accelerated rate means more heat is generated in a shorter time, requiring more robust cooling and slower addition of reactants.
Q4: Can excess heat lead to decomposition of this compound itself?
Yes. While this compound is relatively stable, prolonged exposure to very high temperatures can lead to decomposition. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and hydrogen cyanide[16]. Always operate within recommended temperature ranges and under a chemical fume hood.
Q5: My reaction seems to stall before reaching completion, even with heating. What should I do?
This could be due to several factors. Before increasing the temperature further (which risks side reactions), consider these possibilities:
-
Moisture Contamination: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and CO₂ gas[14][17][18]. The newly formed amine can then react with another isocyanate to form a symmetric urea, consuming your starting material. Ensure all glassware is oven-dried and reactants/solvents are anhydrous.
-
Stoichiometry: Double-check your reactant stoichiometry. An incorrect ratio will leave one reactant in excess.
-
Catalyst Poisoning: If using a catalyst, ensure it has not been deactivated by impurities.
Data Summary Table
| Parameter | Reactant Type | Recommended Temperature Range (°C) | Key Considerations & Potential Issues |
| Primary Reaction | Primary Alcohol | 25 - 80°C | May require catalyst or gentle heating for acceptable rates. |
| Secondary Alcohol | 60 - 100°C | Slower reactivity; often requires a catalyst. Higher risk of side reactions[13]. | |
| Primary/Secondary Amine | 0 - 25°C | Highly exothermic. Requires cooling bath and slow addition to prevent runaway[12]. | |
| Side Reactions | Allophanate Formation | > 100°C | Occurs when isocyanate reacts with urethane product[7][9]. |
| Biuret Formation | > 100°C | Occurs when isocyanate reacts with urea product[7][10]. | |
| Isocyanurate Trimerization | > 120°C (or catalyst-induced) | Irreversibly consumes isocyanate. Promoted by high heat and certain catalysts[9][11]. | |
| Thermal Reversion | Product Dependent (>120°C) | Urethane/Urea bond breaks, reforming reactants[4]. |
Experimental Protocol: Synthesis of N-(phenethyl)carbamate from this compound and a Primary Alcohol
This protocol outlines a standard procedure with an emphasis on temperature control points.
Materials:
-
This compound (handle with care, moisture sensitive)[16][19]
-
Primary Alcohol (e.g., 1-Butanol), anhydrous
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Catalyst (optional, e.g., DBTDL)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, magnetic stirrer, thermometer, and addition funnel
Procedure:
-
System Preparation: Assemble the glassware and flame-dry or oven-dry it thoroughly to remove all traces of moisture. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: In the reaction flask, dissolve the primary alcohol (1.0 eq.) in anhydrous THF. If using a catalyst, add it at this stage.
-
Establish Thermal Control: Place the reaction flask in a water bath situated on a magnetic stir plate. Begin stirring. Insert a thermometer to monitor the internal temperature of the reaction mixture.
-
Isocyanate Addition (Critical Step): Dilute the this compound (1.0 eq.) with anhydrous THF in the addition funnel. Begin adding the isocyanate solution to the stirred alcohol solution dropwise .
-
Temperature Monitoring & Control:
-
Monitor the internal temperature closely during the addition. The reaction is exothermic.
-
Maintain the temperature below 30°C by controlling the addition rate. If the temperature rises above this, stop the addition and add ice to the water bath until the temperature subsides.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress via TLC or IR spectroscopy.
-
Heating (if necessary): If the reaction is sluggish at room temperature, replace the water bath with a heating mantle and gently warm the mixture to 40-50°C. Maintain this temperature until the reaction is complete. Avoid aggressive heating to prevent side reactions.
-
Work-up & Purification: Once the reaction is complete (as indicated by the disappearance of the isocyanate starting material), cool the mixture to room temperature. Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate. The product can then be isolated using standard purification techniques (e.g., solvent evaporation followed by recrystallization or chromatography).
Visualization of Temperature Effects
The following diagram illustrates how reaction temperature influences the outcome of the reaction between this compound and a nucleophile.
Caption: Reaction pathways based on temperature control.
References
- Patsnap Eureka. (2025, July 10).
- Benchchem. (2025, December).
- Reactions of isocyanates with active hydrogen compounds. In Polyurethane Chemistry and Technology.
- Fisher Scientific. (2023, October 4).
- Scientific.Net. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
- CymitQuimica. (2024, December 19).
- Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (n.d.). Taylor & Francis Online.
- Google Patents.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (2011). Journal of Applied Polymer Science.
- CAMEO Chemicals - NOAA.
- ResearchGate.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). Journal of the American Chemical Society.
- ResearchGate.
- ACS Publications. Metal Catalysis in Aliphatic Isocyanate-Alcohol Reactions. Industrial & Engineering Chemistry Fundamentals.
- ResearchGate.
- Wikipedia.
- MDPI. (2023, May 30).
- ResearchGate.
Sources
- 1. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 2. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 14. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.se [fishersci.se]
- 17. nbinno.com [nbinno.com]
- 18. Isocyanate - Wikipedia [en.wikipedia.org]
- 19. static.cymitquimica.com [static.cymitquimica.com]
troubleshooting low yield in phenethyl isocyanate reactions
Welcome to the technical support center for phenethyl isocyanate synthesis and applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter challenges, particularly low reaction yields. My objective is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to diagnose and resolve issues effectively.
Introduction
This compound (PEI) is a valuable reagent in organic synthesis, serving as a key building block for a variety of derivatives, including ureas and carbamates, which are prevalent in pharmaceutical and materials science. However, the high reactivity of the isocyanate functional group (-N=C=O) also makes it susceptible to several competing side reactions that can significantly reduce the yield of the desired product. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall reaction yield is disappointingly low. Where should I begin my troubleshooting process?
Caption: A logical workflow for troubleshooting low yields.
Q2: I see a significant amount of an insoluble white precipitate in my reaction. What is it and how can I prevent it?
This is almost certainly a symmetrically substituted urea, specifically N,N'-bis(phenethyl)urea. This byproduct is the single most common cause of low yields in isocyanate chemistry.
Causality: Isocyanates are highly electrophilic and react readily with nucleophiles. Water is a potent nucleophile in this context.[1][2]
-
Hydrolysis: this compound reacts with any trace water to form an unstable phenethyl carbamic acid.
-
Decarboxylation: The carbamic acid immediately decomposes, releasing carbon dioxide (you may observe slight bubbling) and forming phenethylamine.
-
Urea Formation: This newly formed phenethylamine is a primary amine and a strong nucleophile. It rapidly attacks another molecule of this compound to form the stable, often insoluble, N,N'-bis(phenethyl)urea.
Because one molecule of water consumes two molecules of your isocyanate product, even small amounts of moisture can have a dramatic impact on yield.
Prevention Strategy: The solution is rigorous exclusion of water.
-
Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications. Solvents like toluene or THF are preferred.[3][4]
-
Reagents: Ensure all starting materials and reagents are dry. Liquid reagents can be stored over molecular sieves.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction.
Caption: Primary side reactions leading to yield loss.
Q3: I am synthesizing this compound via the Curtius Rearrangement. What are the specific failure points for this method?
The Curtius rearrangement is an excellent, phosgene-free method for preparing isocyanates from carboxylic acids.[5][6] Low yields in this multi-step process can typically be traced to two key stages: acyl azide formation or the rearrangement/trapping step.
| Stage | Potential Issue | Troubleshooting & Optimization |
| 1. Acyl Azide Formation | Incomplete conversion of the carboxylic acid (or acyl chloride) to the acyl azide. | From Carboxylic Acid (e.g., using DPPA): Ensure the starting acid is completely dry. Use a suitable non-nucleophilic base like triethylamine (Et₃N) and an anhydrous, aprotic solvent.[3] From Acyl Chloride: Ensure the acyl chloride is fresh and pure. The reaction with sodium azide (NaN₃) must be strictly anhydrous to prevent hydrolysis back to the carboxylic acid.[3] |
| 2. Rearrangement & Trapping | Inefficient thermal decomposition of the acyl azide to the isocyanate. | The rearrangement requires sufficient thermal energy (typically 60-100°C).[6] Ensure the reaction temperature is adequate and maintained consistently. The choice of solvent can influence the rate. |
| The isocyanate intermediate is consumed by side reactions before it can be isolated or used. | This brings us back to the critical issue of water contamination. Any moisture present will rapidly convert the newly formed isocyanate into the urea byproduct.[3] If you are trapping the isocyanate in situ (e.g., with an alcohol to make a carbamate), ensure the trapping nucleophile is in sufficient excess. |
Safety Note: Acyl azides and reagents like sodium azide are potentially explosive and toxic. Always handle them with appropriate personal protective equipment (PPE), behind a blast shield, and avoid contact with heavy metals.[3]
Q4: How can I monitor my reaction to know if it's working and when it's complete?
Effective reaction monitoring is crucial for maximizing yield by ensuring the reaction goes to completion without allowing time for product degradation or side reactions.
1. Thin-Layer Chromatography (TLC):
-
Principle: This is the most common and accessible method. You will monitor the disappearance of your starting material (e.g., phenethylamine or the corresponding acyl chloride/azide).
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your pure starting material. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
2. In-situ Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: This is a powerful technique for directly observing the formation of the isocyanate. The N=C=O group has a very strong, sharp, and distinct absorbance peak around 2250-2285 cm⁻¹.
-
Procedure: If you have access to an in-situ FTIR probe, you can dip it directly into the reaction vessel. The appearance and growth of the peak at ~2275 cm⁻¹ provides real-time confirmation of product formation.[7] The reaction can be considered complete when the area of this peak stops increasing. This method also allows you to observe the disappearance of starting material peaks (e.g., the C=O stretch of an acyl azide).
| Analytical Technique | What It Monitors | Advantages | Disadvantages |
| TLC | Disappearance of starting material(s). | Fast, inexpensive, widely available. | Indirectly monitors product formation; can be difficult for non-UV active compounds. |
| FTIR | Appearance of isocyanate (-NCO) peak. | Direct, real-time monitoring of product formation.[7] | Requires specialized equipment (in-situ probe). |
| LC-MS / GC-MS | Quantifies starting materials, product, and byproducts. | Highly quantitative and specific; identifies byproducts. | Requires taking aliquots; not real-time; instrument intensive. |
Key Experimental Protocols
Protocol 1: Ensuring Rigorously Anhydrous Conditions
This protocol is the single most important procedure for improving yields in isocyanate reactions.
-
Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, stir bar). Place in an oven at 150°C for at least 4 hours (overnight is ideal).
-
Assembly: Immediately assemble the hot glassware under a stream of dry inert gas (nitrogen or argon). Use a light coating of vacuum grease on glass joints.
-
Flame-Drying (Alternative): Assemble the clean, dry glassware. Evacuate the system using a Schlenk line and gently heat all surfaces with a heat gun or a soft flame until no more condensation is visible. Allow to cool to room temperature under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Reagent & Solvent Handling: Use a brand new, sealed bottle of anhydrous solvent (e.g., Sure/Seal™). Add solvents and liquid reagents to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas. Add solid reagents quickly against a counterflow of inert gas.
Protocol 2: General Workup and Purification of this compound
Isocyanates can be sensitive to standard purification techniques. Care must be taken to minimize product loss.
-
Quenching: If the reaction involved reagents that need to be neutralized (e.g., excess phosgene precursors, bases), cool the reaction mixture in an ice bath and quench slowly and carefully as per your specific protocol.
-
Solvent Removal: Concentrate the crude reaction mixture using a rotary evaporator. Use a moderate bath temperature (30-40°C) and be careful not to pull a hard vacuum, as this compound has a boiling point of 82-83°C at 0.1 mmHg.[4]
-
Purification by Vacuum Distillation: This is the preferred method for purifying this compound.
-
Set up a short-path distillation apparatus.
-
Apply a vacuum (e.g., 0.1 - 1.0 mmHg) and gently heat the flask.
-
Collect the fraction boiling at the correct temperature and pressure (e.g., ~82°C @ 0.1 mmHg).[4]
-
-
Purification by Chromatography (Use with Caution):
-
Isocyanates can react with the hydroxyl groups on the surface of standard silica gel.
-
If chromatography is necessary, use deactivated (neutral) silica or alumina.
-
Prepare the column and elute quickly with a non-protic eluent system (e.g., hexanes/ethyl acetate) to minimize contact time.
-
References
- PrepChem. (n.d.). Preparation of (phenyl ethyl isocyanate).
- Google Patents. (n.d.). US2875226A - Process for the preparation of isocyanates.
- Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates.
- Wikipedia. (n.d.). Curtius rearrangement.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- PubChem. (n.d.). This compound.
- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- University of Pannonia. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2025, August 6). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
Sources
Technical Support Center: Phenethyl Isocyanate Reaction with Water
Welcome to the technical support center for the reaction of phenethyl isocyanate with water. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the complexities of this reaction and achieve your desired outcomes.
Introduction: The Chemistry of this compound and Water
This compound (PEI) is a highly reactive electrophile due to the electron-withdrawing nature of the isocyanate (-N=C=O) functional group. Its reaction with water is a multifaceted process that can lead to a primary desired product as well as several byproducts. A thorough understanding of the reaction mechanism is crucial for controlling the reaction outcome.
The initial reaction of this compound with water is a nucleophilic addition of water to the electrophilic carbon of the isocyanate group. This forms an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield phenethylamine and carbon dioxide gas[1].
The newly formed phenethylamine is a nucleophile and can readily react with another molecule of this compound. This subsequent reaction forms the stable, disubstituted urea, N,N'-diphenethylurea, which is often the primary and desired product in these reactions.
However, under certain conditions, particularly with an excess of this compound or at elevated temperatures, further reactions can occur, leading to the formation of byproducts such as allophanates and biurets. These side reactions can impact the purity, yield, and overall properties of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with water in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of an insoluble white precipitate, which I suspect is N,N'-diphenethylurea. How can I control its formation to obtain other intermediates or products?
Answer:
The formation of N,N'-diphenethylurea is a rapid and often unavoidable consequence of the reaction between this compound and water, as the initially formed phenethylamine is a potent nucleophile. To control its formation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a molar excess of water can, in theory, promote the complete hydrolysis of the isocyanate to the amine, minimizing the amount of unreacted isocyanate available to form the urea. However, this can be challenging to control in practice due to the rapid kinetics.
-
Temperature Management: The reaction between the amine and the isocyanate is exothermic. Maintaining a low reaction temperature (e.g., 0-5 °C) can help to slow down the rate of urea formation, potentially allowing for the isolation of the amine if desired.
-
Order of Addition: Adding the this compound slowly to a large volume of water can help to ensure that the isocyanate is rapidly hydrolyzed, minimizing its concentration and thus reducing the rate of the subsequent reaction with the formed amine.
-
Solvent Effects: The choice of solvent can influence the reaction rates. Aprotic polar solvents may favor the reaction between the amine and the isocyanate. Running the reaction in a biphasic system or in a solvent where the urea is highly soluble could prevent its precipitation and allow for further reactions if desired.
Question 2: I am observing byproducts in my reaction mixture that are not N,N'-diphenethylurea. What could they be and how can I avoid them?
Answer:
Besides the primary product, N,N'-diphenethylurea, other byproducts such as allophanates and biurets can form, especially under specific conditions.
-
Allophanate Formation: Allophanates result from the reaction of an isocyanate with the N-H group of a urethane. While urethanes are not directly formed in the reaction with water, if alcohols are present as impurities or co-solvents, urethane intermediates can form and subsequently react with excess this compound. To avoid this, ensure your reagents and solvents are free from alcohol contamination.
-
Biuret Formation: Biurets are formed from the reaction of an isocyanate with the N-H group of a urea molecule.[2][3] This is more likely to occur when there is a significant excess of this compound and at elevated temperatures (typically above 100-120°C).[4][5] The formation of biurets can lead to cross-linking and the formation of oligomeric or polymeric materials.
To minimize byproduct formation:
-
Control Stoichiometry: Avoid using a large excess of this compound.
-
Maintain Low Temperatures: Conduct the reaction at or below room temperature to disfavor the formation of allophanates and biurets, which generally have higher activation energies.
-
Purify Reagents: Ensure that your water and any solvents are free from nucleophilic impurities like alcohols and amines.
Question 3: The reaction seems to be proceeding very slowly or not at all. What could be the issue?
Answer:
While the reaction of isocyanates with water is generally rapid, several factors can inhibit the reaction:
-
Poor Mixing: this compound is not miscible with water. If the reaction mixture is not adequately agitated, the reaction will only occur at the interface between the two phases, leading to a very slow overall reaction rate. Ensure vigorous stirring or use a co-solvent that can help to homogenize the mixture.
-
Low Temperature: While low temperatures can be used to control the reaction, excessively low temperatures can significantly slow down the initial hydrolysis step.
-
pH of the Medium: The hydrolysis of isocyanates can be influenced by pH. While the reaction proceeds in neutral water, highly acidic or basic conditions can alter the reaction kinetics.[6] For instance, the uncatalyzed hydrolysis of phenyl isocyanate is suggested to involve two water molecules, one acting as a nucleophile and the other as a general base.[6]
Question 4: How can I accurately monitor the progress of my reaction and quantify the different components?
Answer:
Accurate monitoring is key to understanding and controlling your reaction. A combination of chromatographic techniques is generally most effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for the quantitative analysis of the reaction mixture.
-
Methodology: A reversed-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of acetonitrile and water is a good starting point.
-
Detection: A UV detector set at a wavelength where all components have reasonable absorbance (e.g., around 210-230 nm) can be used. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be employed.
-
Sample Preparation: To stop the reaction, an aliquot of the reaction mixture can be quenched with a solution containing a derivatizing agent that rapidly reacts with the isocyanate, such as dibutylamine.[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying and quantifying the more volatile components.
-
Methodology: Phenethylamine can be analyzed directly or after derivatization to improve its chromatographic properties. This compound can also be analyzed by GC, though care must be taken to avoid its reaction with any active sites in the GC system. The high-boiling N,N'-diphenethylurea may be less suitable for standard GC analysis without derivatization.
-
Table 1: Summary of Analytical Techniques
| Compound | Recommended Technique | Key Considerations |
| This compound | HPLC, GC-MS | Highly reactive; quenching or derivatization may be necessary for accurate quantification. |
| Phenethylamine | HPLC, GC-MS | Can be analyzed directly or after derivatization. |
| N,N'-Diphenethylurea | HPLC | Preferred method due to its lower volatility. |
| Allophanates/Biurets | HPLC-MS | Mass spectrometry is often required for unambiguous identification of these higher molecular weight byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and water?
The primary product is typically N,N'-diphenethylurea . This is formed in a two-step process: first, the this compound reacts with water to form phenethylamine and carbon dioxide. The phenethylamine then rapidly reacts with another molecule of this compound to produce the symmetrically disubstituted urea.
Q2: Is the reaction of this compound with water exothermic?
Yes, the reaction is exothermic. The hydrolysis of the isocyanate and the subsequent reaction to form urea both release heat. For larger-scale reactions, appropriate cooling should be in place to maintain temperature control.
Q3: Can I use a catalyst to speed up the hydrolysis of this compound?
While catalysts are often used in polyurethane chemistry to promote the reaction of isocyanates with alcohols, their use in the reaction with water should be approached with caution. Tertiary amines and some organometallic compounds can catalyze the hydrolysis, but they can also promote side reactions.[1] The uncatalyzed reaction is typically fast enough if proper mixing is ensured.
Q4: What are the main safety precautions I should take when working with this compound?
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing it in a tightly sealed container in a cool, dry place, away from moisture.
Q5: How does the structure of this compound affect its reactivity compared to other isocyanates?
The reactivity of isocyanates is influenced by the electronic nature of the substituent attached to the isocyanate group. The phenethyl group is an alkyl group with an aromatic ring. The ethyl spacer between the aromatic ring and the isocyanate group means the electronic effect of the phenyl ring is primarily inductive. Compared to a simple alkyl isocyanate, the reactivity will be similar. Compared to an aryl isocyanate (where the -NCO is directly attached to the aromatic ring), this compound is generally more reactive due to the electron-donating nature of the alkyl group.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenethylurea
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 100 mL of deionized water.
-
Cool the water to 0-5 °C using an ice bath.
-
Slowly add 10 mmol of this compound dropwise to the cold, vigorously stirred water over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The white precipitate of N,N'-diphenethylurea can be collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum.
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Sample Preparation: At desired time points, withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of a solution of 1 mg/mL dibutylamine in acetonitrile. This will derivatize any remaining this compound.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Quantification: Create calibration curves for phenethylamine, N,N'-diphenethylurea, and the dibutylamine derivative of this compound using standards of known concentrations.
Visualizations
Reaction Mechanism
Caption: Primary reaction pathway of this compound with water.
Troubleshooting Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of solvent polarity on phenethyl isocyanate reactivity
Welcome to the Technical Support Center for Isocyanate Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenethyl isocyanate reactions, with a specific focus on the critical role of solvent polarity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues researchers face.
Q1: Why is my reaction rate for this compound with an alcohol unexpectedly slow in a polar aprotic solvent like DMF or DMSO?
A1: This is a common and important observation. While one might expect polar solvents to accelerate reactions, the opposite is often true for the non-catalytic alcohol-isocyanate reaction. The reaction proceeds through a transition state that is often less polar than the reactants themselves. Polar aprotic solvents can strongly solvate the alcohol and isocyanate, stabilizing them in their ground state and thus increasing the activation energy required to reach the transition state. In contrast, non-polar solvents like toluene or xylene promote the necessary association between the alcohol and isocyanate, leading to a faster reaction rate.[1][2]
Q2: I see a white, insoluble precipitate forming in my reaction vessel. What is it and how can I prevent it?
A2: This is almost certainly a urea byproduct.[3] Isocyanates are extremely reactive towards water, which is often present in trace amounts in solvents or on glassware. The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then rapidly decarboxylates to form an amine and carbon dioxide gas.[3][4] This newly formed amine is highly nucleophilic and will immediately react with a second molecule of isocyanate to produce a disubstituted urea. These ureas are often insoluble in common organic solvents and precipitate out.
Prevention is key: Rigorous drying of all solvents, reagents, and glassware is mandatory. See Protocol 2 for detailed drying procedures.
Q3: My reaction is foaming or bubbling, and the pressure is increasing. Is this normal?
A3: This is a strong indicator of significant water contamination.[3] As described in the previous point, the reaction of isocyanates with water produces carbon dioxide gas.[3][4] This gas evolution causes the foaming and pressure buildup. This is not a normal part of the desired urethane formation and indicates that your starting isocyanate is being consumed by a side reaction, which will lead to low yields. Immediate and careful venting of the reaction vessel to a fume hood is recommended to prevent dangerous pressure buildup.
Q4: How does solvent choice differ for the reaction of this compound with an alcohol versus a phenol?
A4: The solvent effect can be markedly different. For reactions with phenols, polar solvents like cyclohexanone or DMSO can significantly accelerate the reaction.[5][6] This is because the polar solvent can polarize the phenol's H-O bond, making the proton more acidic and the oxygen more nucleophilic. This facilitates the hydrogen transfer and nucleophilic attack on the isocyanate. For simple aliphatic alcohols, this effect is less pronounced, and the ground-state stabilization in polar solvents often dominates, slowing the reaction.[2]
Q5: How "dry" do my solvents and reagents need to be for a successful isocyanate reaction?
A5: The required level of dryness depends on the sensitivity of your specific experiment. For many applications, a water content below 50 ppm is recommended. In highly sensitive syntheses, such as those for high-molecular-weight polymers or when precise kinetic data is required, the moisture content should ideally be below 10 ppm.[3]
Troubleshooting Guides
This section provides in-depth analysis and solutions for complex experimental problems.
Issue 1: Inconsistent or Slow Reaction Rates: The Solvent Polarity Paradox
A frequent source of frustration is the non-intuitive relationship between solvent polarity and the rate of urethane formation. The reaction rate is not simply a function of the solvent's dielectric constant but is profoundly influenced by the solvent's ability to form hydrogen bonds and stabilize specific transition states.
Causality: The uncatalyzed reaction between an isocyanate and an alcohol is believed to proceed through a cyclic transition state involving multiple alcohol molecules.[1][7][8] These alcohol molecules act as a template or catalyst, facilitating proton transfer simultaneously with the nucleophilic attack.
-
In Non-Polar Solvents (e.g., Toluene, Xylene): These solvents do not interfere with the self-association of alcohol molecules. This allows the formation of alcohol dimers or trimers, which are crucial for creating the organized, low-energy eight-membered cyclic transition state that leads to rapid urethane formation.[1][2] The activation energy in these solvents is generally lower.[1][2]
-
In Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can form strong hydrogen bonds with the alcohol monomers. This disrupts the self-association of alcohols, preventing the formation of the highly organized cyclic transition state. The reaction is forced through a less favorable, higher-energy pathway, resulting in a significantly slower rate.
-
In Polar Protic Solvents (e.g., excess Alcohol): When an alcohol is used as the solvent, its high concentration allows it to act as both reactant and catalyst, often leading to high reaction rates.[1][7]
Data Presentation: Impact of Solvent on Reaction Rate
The following table summarizes experimentally determined rate constants for the reaction of phenyl isocyanate with an alcohol in various solvents to illustrate the trend.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k) | Type |
| n-Hexane | 1.9 | High | Non-Polar |
| Toluene | 2.4 | High | Non-Polar |
| Xylene | 2.4 | High | Non-Polar |
| Diethyl Ether | 4.3 | Moderate | Borderline Aprotic |
| Tetrahydrofuran (THF) | 7.6 | Low | Polar Aprotic |
| Acetonitrile | 37.5 | Very Low | Polar Aprotic |
| Dimethylformamide (DMF) | 36.7 | Very Low | Polar Aprotic |
Data synthesized from principles described in multiple sources.[1][2][9]
Mandatory Visualization: Proposed Reaction Mechanisms
Caption: Reaction pathways in non-polar vs. polar aprotic solvents.
Issue 2: Undesired Side Products & Low Yield
As established in the FAQs, the primary culprit for low yields and side products is water. A systematic approach is required to diagnose and eliminate the source of moisture.
Troubleshooting Workflow
The following workflow provides a logical sequence for identifying the source of water contamination.
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for diagnosing moisture contamination.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Reactivity via In-Situ FT-IR
This protocol allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate N=C=O stretching vibration.[10][11]
Materials:
-
This compound
-
Alcohol of choice (e.g., 1-butanol)
-
Anhydrous solvent of choice (e.g., Toluene)
-
Reaction vessel equipped with an in-situ FT-IR probe (e.g., ATR probe)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
System Preparation: Ensure all glassware is rigorously oven-dried and assembled under a positive pressure of inert gas while still hot.
-
Solvent & Reagent Addition: Add the anhydrous solvent (e.g., 50 mL) and the alcohol (e.g., 1.0 M final concentration) to the reaction vessel via syringe.
-
Equilibration & Background Scan: Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C). Once stable, acquire a background FT-IR spectrum.
-
Reaction Initiation: Inject the this compound (e.g., 0.1 M final concentration) into the vigorously stirring solution. Start spectroscopic data collection immediately.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 60 seconds). The key peak to monitor is the strong, sharp absorbance of the N=C=O asymmetric stretch, which appears between 2250 and 2285 cm⁻¹.
-
Analysis: Plot the area of the N=C=O peak against time. This data can be used to determine the reaction order and calculate the pseudo-first-order rate constant (k_obs) under these conditions. By repeating the experiment with different solvents, a quantitative comparison of reactivity can be established.
Protocol 2: Rigorous Solvent and Reagent Drying
This protocol describes the classic and highly effective method for preparing truly anhydrous, oxygen-free THF or other ether solvents. For other solvents, appropriate drying agents should be used (e.g., CaH₂ for toluene, acetonitrile).
Materials:
-
Solvent to be dried (e.g., THF)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas supply
Procedure:
-
Pre-drying: Pre-dry the solvent over a less reactive drying agent, such as activated molecular sieves or sodium sulfate, to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus that has been flame- or oven-dried. Ensure it is under a positive pressure of inert gas.
-
Still Preparation: To the distillation flask, add small chunks of sodium metal and a small amount of benzophenone (it should be colored light yellow).
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and free of oxygen.[3] If the color fades or turns brown, it indicates the presence of water or oxygen, and more sodium may be required.
-
Distillation: Once the deep blue/purple color is stable, distill the solvent directly into a receiving flask containing activated molecular sieves and maintained under an inert atmosphere.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.
References
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]
- In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.). Google Scholar.
- Isocyanate Reactions. (n.d.). Mettler Toledo.
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation.
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016). Semantic Scholar.
- Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols: KINETICS OF UNCATALYZED REACTIONS OF 2,4′-MDI AND 4,4. (n.d.). ResearchGate.
- Nagy, J., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. [Link]
- Grovenstein, E., Blanchard, E. P., Gordon, D. A., & Stevenson, R. W. (1959). Mechanism of Isocyanate Reactions with Ethanol.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI.
- Von der Assen, N., & Leonhard, K. (2015). Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. PubMed Central. [Link]
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). ResearchGate.
- Nagy, J., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]
- Reactions of isocyanates with active hydrogen compounds. (n.d.). Google Scholar.
- Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV. [Link]
- Understanding the influence of hydrogen bonding and diisocyanate symmetry on the morphology and properties of segmented polyurethanes and polyureas: Computational and experimental study. (n.d.). ResearchGate.
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). ResearchGate.
- Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (n.d.). ResearchGate.
- Von der Assen, N., & Leonhard, K. (2015). Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. Forschungszentrum Jülich. [Link]
- 1.2.1 - Isocyanate Reactions. (n.d.). Poliuretanos.
- Influence of soft segment structure, hydrogen bonding, and diisocyanate symmetry on morphology and properties of segmented thermoplastic polyurethanes and polyureas. (2017). PubMed Central. [Link]
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (1996). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2020). PCI Magazine. [Link]
Sources
- 1. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
Technical Support Center: Catalyst Selection for Phenethyl Isocyanate Reactions
Welcome to the technical support center for phenethyl isocyanate reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of urethane and urea synthesis using this compound. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection, helping you optimize your reactions, troubleshoot common issues, and ensure reproducible, high-quality results.
The Reactivity of this compound
This compound is a valuable building block, but its reactivity profile requires careful management. Like other isocyanates, the electrophilic carbon atom of the isocyanate group (-N=C=O) is susceptible to nucleophilic attack. While its reactivity is generally lower than aromatic isocyanates, it is more reactive than many other aliphatic isocyanates due to the influence of the phenyl group.[1] The primary reaction of interest is typically with an alcohol to form a stable urethane linkage. However, isocyanates can react with any compound containing an active hydrogen, leading to a variety of desired products or unwanted side reactions.[2]
Key competing reactions include:
-
Reaction with Water: Forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage.[1][3] This is a major concern when working with non-anhydrous solvents or reagents.
-
Reaction with Amines: Reacts rapidly to form ureas.
-
Trimerization: Self-condensation of three isocyanate molecules to form a highly stable, six-membered isocyanurate ring.[4] This is often promoted by specific catalysts and high temperatures.
-
Allophanate and Biuret Formation: The N-H proton of a urethane or urea linkage can react with another isocyanate molecule, especially at elevated temperatures or in the presence of excess isocyanate, leading to cross-linking.[5][6]
A catalyst is almost always necessary to achieve practical reaction rates and to steer the reaction towards the desired product while minimizing these side reactions.[7][8]
Catalyst Selection: A Strategic Overview
The choice of catalyst is the most critical parameter in controlling the outcome of your this compound reaction. Catalysts function by lowering the activation energy of the reaction, typically by either activating the isocyanate (Lewis acid mechanism) or the active hydrogen compound (nucleophilic or base-catalysis mechanism).[9][10][11]
Below is a comparative analysis of common catalyst classes for this compound reactions.
| Catalyst Class | Mechanism of Action | Relative Activity | Selectivity (NCO/OH vs. NCO/H₂O) | Advantages | Disadvantages/Limitations |
| Organotins (e.g., DBTDL, DOTL) | Lewis Acid: Activates the isocyanate group, making it more electrophilic.[3][11] | Very High | Moderate to Good | Industry standard, highly efficient, versatile for many substrates, predictable kinetics.[3][9] | Toxicity concerns, can catalyze hydrolysis of ester groups, sensitive to hydrolysis.[7][12] |
| Bismuth & Zinc Carboxylates | Primarily Lewis Acid.[9] | High | High to Very High | Low toxicity alternatives to organotins, strongly selective for the urethane reaction over the water reaction.[3] | Can be sensitive to hydrolysis, may require higher catalyst loading than tin catalysts.[3][12] |
| Zirconium Chelates | Insertion Mechanism: Activates the hydroxyl group of the alcohol.[7][11] | High | Excellent | Highly selective for the NCO/OH reaction, extending pot life in systems with moisture, can improve gloss in coatings.[7][13] | Can be slower than tin catalysts; some formulations are not suitable for casting applications.[7] |
| Tertiary Amines (e.g., DABCO, DBU) | Base Catalysis: Activates the alcohol via hydrogen bonding, increasing its nucleophilicity.[10] | Moderate to High | Low to Moderate | Synergistic with metal catalysts, effective for promoting both gelling (urethane) and blowing (water) reactions in foams.[3][14] | Can strongly promote the water reaction, leading to CO₂ formation and urea byproducts; odor and volatility can be issues.[3][11][14] |
| Potassium Salts (e.g., Potassium Octoate) | Anionic Polymerization | Primarily for Trimerization | Low (Promotes NCO/NCO) | Highly effective for promoting the formation of isocyanurate rings (PIR foams).[4] | Not selective for the urethane reaction; used when trimerization is the desired outcome. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound reactions in a practical, question-and-answer format.
Q1: My reaction is incredibly slow or has stalled completely. What's wrong?
A: This is a frequent issue that can usually be traced back to catalyst deactivation or insufficient activation energy.
-
Potential Cause 1: Catalyst Deactivation by Moisture. Many metal-based catalysts, particularly bismuth carboxylates and some organotins, are sensitive to hydrolysis.[3] Trace amounts of water in your reagents or solvent can deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent or from a sealed bottle). If your alcohol or other reagents may contain water, consider drying them with molecular sieves prior to the reaction.
-
-
Potential Cause 2: Interfering Reagents. Buffers containing primary amines (like Tris or glycine) will compete with your intended nucleophile, consuming the isocyanate.[15] Similarly, preservatives like sodium azide can interfere with the reaction.[15]
-
Potential Cause 3: Insufficient Catalyst Loading or Inappropriate Catalyst. The reaction may simply lack sufficient catalytic activity. This compound, being an aliphatic isocyanate, is less reactive than aromatic counterparts and requires effective catalysis.[1][7]
-
Solution: Incrementally increase the catalyst loading. If this doesn't work, switch to a more potent catalyst. For a standard urethane formation, dibutyltin dilaurate (DBTDL) is a powerful choice.[3]
-
Q2: I'm getting a significant amount of white precipitate (side product). How do I identify and prevent it?
A: A white, insoluble precipitate is often a urea byproduct from the reaction of this compound with water, or an isocyanurate trimer.
-
Potential Cause 1: Urea Formation. This occurs if there is moisture in your reaction system. The isocyanate reacts with water to form an amine, which then rapidly reacts with another isocyanate to form a diaryl urea, which is often poorly soluble.[1][3]
-
Potential Cause 2: Isocyanurate Trimerization. Certain catalysts, especially strong bases like potassium octoate or some tertiary amines, can promote the self-condensation of the isocyanate to form the isocyanurate trimer.[4][16] This is more common at higher temperatures or high isocyanate concentrations.
-
Solution: Avoid catalysts known to strongly promote trimerization unless that is the desired product. Lower the reaction temperature. Ensure you are not using a large excess of isocyanate relative to your alcohol.
-
Q3: My results are not reproducible. What factors should I control more carefully?
A: Reproducibility issues almost always stem from subtle variations in reaction setup and reagent quality.
-
Potential Cause 1: Reagent Quality. Isocyanates are sensitive to moisture.[15] An older bottle of this compound that has been opened multiple times may have partially hydrolyzed or oligomerized. Similarly, the catalyst itself can degrade.
-
Solution: Use fresh, high-quality reagents. Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[15] Prepare catalyst solutions fresh if possible.
-
-
Potential Cause 2: Atmospheric Moisture. Running reactions open to the air, especially on a humid day, can introduce enough moisture to affect the outcome.
-
Solution: Conduct your reactions under an inert atmosphere (a nitrogen or argon balloon is often sufficient for small-scale lab work).
-
-
Potential Cause 3: Temperature Control. Isocyanate reactions are exothermic. A reaction that is allowed to heat up uncontrollably can favor side reactions like allophanate formation or trimerization.
-
Solution: Use a reaction vessel equipped with a thermometer and a cooling bath (ice/water or a cryocooler) to maintain a consistent internal temperature. Add reagents, particularly the catalyst, slowly to control the initial exotherm.
-
Visualizing the Process
To better understand the catalytic cycle and troubleshooting logic, refer to the diagrams below.
Caption: Generalized catalytic mechanisms in urethane synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol: Catalyzed Urethane Synthesis
This protocol describes a model reaction between this compound and 1-butanol, catalyzed by dibutyltin dilaurate (DBTDL).
Safety First: this compound is toxic if inhaled, harmful if swallowed, and can cause severe skin burns and sensitization.[17][18] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]
Materials:
-
This compound (fresh bottle, stored under N₂)
-
1-Butanol (anhydrous)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
Procedure:
-
Reaction Setup:
-
Place a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
To the flask, add anhydrous toluene (40 mL) via syringe.
-
Add 1-butanol (e.g., 10 mmol, 0.74 g) to the solvent.
-
-
Reagent Addition:
-
Slowly add this compound (e.g., 10 mmol, 1.47 g) to the stirring solution at room temperature. A slight excess of the alcohol (e.g., 1.05 equivalents) can sometimes be beneficial to ensure full conversion of the isocyanate.
-
-
Catalyst Addition & Reaction Initiation:
-
Prepare a stock solution of DBTDL in anhydrous toluene if desired for accurate dosing.
-
Add the catalyst (typically 0.01-0.1 mol% relative to the isocyanate) to the reaction mixture. A noticeable exotherm may occur. If the temperature rises significantly, use a water bath to maintain it near room temperature (20-25 °C).
-
-
Reaction Monitoring:
-
The reaction can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy.
-
For IR monitoring, withdraw a small aliquot and take a spectrum. The disappearance of the strong, sharp isocyanate (-NCO) peak at approximately 2270 cm⁻¹ indicates the reaction is proceeding.[7]
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), quench any residual isocyanate by adding a small amount of methanol (1-2 mL) and stirring for 30 minutes.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure urethane product.
-
This protocol serves as a robust starting point. Researchers should optimize stoichiometry, catalyst loading, temperature, and reaction time for their specific substrates and desired outcomes.
References
- What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025). Vertex AI Search.
- Metal-Based Catalysts for Polyurethane Applic
- Metal C
- Mechanism and catalysis of urethane form
- Trimerization Catalysts for PIR Insulation.
- Computational Study of Catalytic Urethane Form
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015).
- Isocyanate-based multicomponent reactions. (2024). RSC Advances.
- The chemistry of polyurethanes. Lawrence Industries.
- Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine.
- Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). ScienceDirect.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. (2019).
- Phenethyl isocyan
- Organotin catalyst system for isocyan
- METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.
- SAFETY DATA SHEET - Phenethyl isocyan
- Safety Data Sheet - Phenethyl isocyan
- troubleshooting low conjugation efficiency with isocyan
- Isocyanate trimerization catalyst for making polyisocyanurate comprising foams.
- Catalyst and process for producing isocyanate trimers.
- 1.2.
- C
- Reaction of isocyanates with alcohols.
- Tin catalysts for the reactions of organic polyisocyanates and polyesters.
- SAFETY DATA SHEET - (S)-(-)
- SAFETY DATA SHEET - Phenethyl Isocyan
- Catalysts for reaction between an isocyanate and an alcohol.
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar.
- PHENYL ISOCYAN
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- SAFETY DATA SHEET - Phenylethyl isothiocyan
- Catalytic reactions of phenylisocyanate or phenyl- isothiocyanate with...
- Phenethyl isocyan
- Isocyan
- Phenyl isocyanate is a potent chemical sensitizer. PubMed - NIH.
- What are the principles for selecting catalysts for different Polyurethane products?. FAQ.
- Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Isocyanate-based multicomponent reactions. PMC - NIH.
- The relative rates of isocyanate reaction against different hydrogen-active compounds.
- Catalysts for Isocyanate Cyclotrimerization. (2023). TUE Research portal - Eindhoven University of Technology.
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton
Sources
- 1. pcimag.com [pcimag.com]
- 2. Mechanism and catalysis of urethane formation [ebrary.net]
- 3. l-i.co.uk [l-i.co.uk]
- 4. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 9. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. turkchem.net [turkchem.net]
- 12. patchamltd.com [patchamltd.com]
- 13. wernerblank.com [wernerblank.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2015150408A1 - Isocyanate trimerization catalyst for making polyisocyanurate comprising foams - Google Patents [patents.google.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.se [fishersci.se]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. tcichemicals.com [tcichemicals.com]
Technical Support Center: Degradation of Phenethyl Isocyanate (PEI) Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for phenethyl isocyanate (PEI) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but highly reactive compounds in their experiments. Isocyanates are powerful reagents for bioconjugation and synthesis, but their electrophilicity makes them susceptible to degradation, primarily through hydrolysis and reaction with other nucleophiles. Understanding and controlling this reactivity is paramount for achieving reproducible and successful results.
This document moves beyond simple protocols to explain the chemical principles behind the common challenges encountered in the lab. By understanding the why, you can more effectively troubleshoot and optimize your experimental design.
Section 1: Foundational Chemistry of PEI Degradation
The isocyanate functional group (-N=C=O) is a potent electrophile, making it highly reactive toward nucleophiles.[1][2] This reactivity is the basis for its utility but also the primary cause of its degradation. The two most critical degradation pathways in a laboratory setting are hydrolysis and reaction with competing nucleophiles.
Hydrolysis: The Primary Challenge
The most common degradation pathway for PEI derivatives is the reaction with water.[1] This is a multi-step process that not only consumes the isocyanate but also generates reactive byproducts that can further complicate your experiment.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate group.
-
Carbamic Acid Formation: This initial reaction forms an unstable carbamic acid intermediate.[1]
-
Decomposition: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine (phenethylamine or its derivative).[1]
-
Urea Formation: The newly formed, highly nucleophilic amine can then react with a second molecule of the PEI derivative to form a stable, and often insoluble, disubstituted urea.[1]
This hydrolysis pathway is problematic for two key reasons:
-
Stoichiometric Loss: For every one molecule of water, two molecules of your valuable PEI derivative are consumed.[1]
-
Precipitation: The resulting urea byproduct is often poorly soluble and can precipitate out of solution, complicating purification and analysis.[1]
Caption: The primary degradation pathway for PEI derivatives via hydrolysis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My bioconjugation yield is unexpectedly low. What are the likely causes and how can I fix it?
Low conjugation efficiency is a frequent challenge stemming from several factors. A systematic approach is the best way to identify the root cause.
-
Potential Cause 1: Competing Hydrolysis of the PEI Derivative.
-
Why it happens: As detailed above, isocyanates react readily with water.[1][3] If your reaction buffer is aqueous, a significant portion of your PEI derivative may be hydrolyzing before it can react with your target biomolecule. The rate of hydrolysis increases with pH.[3]
-
Solutions:
-
Prepare Reagents Fresh: Always prepare the stock solution of your PEI derivative in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF) immediately before use.[3]
-
Minimize Contact Time: Add the anhydrous PEI stock solution to your aqueous protein solution swiftly and mix well to initiate the desired reaction as quickly as possible, minimizing the time for hydrolysis to dominate.[3]
-
Work under Inert Atmosphere: For highly sensitive applications, purging your reaction vessel with a dry, inert gas like nitrogen or argon can help displace ambient moisture.[1]
-
-
-
Potential Cause 2: Suboptimal Reaction pH.
-
Why it happens: The reaction between an isocyanate and a primary amine (like the side chain of a lysine residue) is highly pH-dependent. The amine group must be in its unprotonated, nucleophilic form to react.[3]
-
Solutions:
-
Optimize Buffer pH: Ensure your reaction buffer has a pH in the range of 8.5-9.0.[3] At this pH, a sufficient concentration of lysine residues will be deprotonated and available for conjugation.
-
Avoid Low pH: Buffers with a pH below 8.0 will lead to a significant decrease in the concentration of reactive amines, drastically slowing your desired reaction.[3]
-
-
-
Potential Cause 3: Interfering Substances in Your Buffer.
-
Why it happens: Common biological buffers or additives can contain nucleophiles that compete with your target molecule.
-
Solutions:
-
Avoid Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will readily react with the isocyanate.[3] Use non-amine buffers like phosphate, bicarbonate, or borate.
-
Remove Interferents: Substances like sodium azide or extraneous proteins (e.g., BSA) should be removed before conjugation.[3] Perform dialysis or use a desalting column to exchange your protein into a suitable reaction buffer.
-
-
-
Potential Cause 4: Improper Molar Ratio.
-
Why it happens: An insufficient molar excess of the PEI derivative may not be enough to drive the reaction to completion, especially in the presence of competing hydrolysis. Conversely, an excessive amount can lead to protein aggregation.[3]
-
Solutions:
-
Perform a Titration: The optimal ratio is protein-dependent. Start with a 5:1 to 20:1 molar excess of the isocyanate to your protein.[3] It is highly recommended to perform small-scale trial reactions with varying ratios to find the sweet spot for your specific application.
-
-
Q2: I observed a white precipitate forming in my reaction vial. What is it and is my experiment ruined?
-
Why it happens: The formation of a white precipitate is a classic sign of significant water contamination in your reaction.[1] This solid is almost certainly the insoluble disubstituted urea byproduct from the hydrolysis pathway.[1]
-
Solutions:
-
Assess the Impact: The presence of the precipitate confirms that a portion of your PEI derivative has been consumed by the side reaction. While the experiment may not be a total loss, the yield of your desired conjugate will be lower than expected.
-
Prevent Recurrence: This is a strong indicator that your reagents or solvents are not sufficiently dry. For future experiments, rigorously dry all solvents and reagents. Ensure glassware is oven-dried. If using commercial anhydrous solvents, use a fresh, unopened bottle or one that has been properly stored under an inert atmosphere.
-
Q3: My PEI derivative has been stored for a while and now shows little to no reactivity. Why?
-
Why it happens: Isocyanates are sensitive to moisture and can degrade even during storage if not handled properly.[3] Atmospheric moisture entering the container upon opening is a common culprit.
-
Solutions:
-
Proper Storage Protocol: Store all isocyanate reagents in a desiccator.[3] For long-term storage, consider a freezer, but always allow the container to warm to room temperature before opening to prevent atmospheric water from condensing on the cold powder.[3]
-
Use Fresh Aliquots: If possible, purchase smaller quantities or aliquot a larger batch into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to minimize repeated exposure of the bulk reagent to air.
-
Caption: A logical workflow for troubleshooting low-yield PEI reactions.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best solvents for dissolving and reacting PEI derivatives?
-
A: For creating stock solutions, always use high-purity, anhydrous (dry) polar aprotic solvents.[4] Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[3] These solvents will dissolve the PEI derivative without reacting with it. Avoid polar protic solvents like water, methanol, or ethanol, as they contain active hydrogen atoms (-OH) that will react with and degrade the isocyanate.[4][5]
-
-
Q: How should I safely handle and store PEI derivatives?
-
A: Isocyanates are toxic if inhaled and can cause respiratory and skin sensitization.[6] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Store containers tightly sealed in a cool, dry place, and always inside a desiccator to protect from moisture.[3][8]
-
-
Q: What analytical methods can I use to check for degradation?
-
A: Several methods can be employed:
-
FTIR Spectroscopy: The isocyanate group has a very strong, sharp absorbance peak around 2250-2275 cm⁻¹. The disappearance of this peak is a direct indicator of isocyanate consumption. In-situ FTIR is a powerful tool for monitoring reaction kinetics.[9]
-
Liquid Chromatography (LC): Reverse-phase HPLC can be used to monitor the disappearance of the starting PEI derivative and the appearance of new peaks corresponding to degradation products (like the urea byproduct) or the desired conjugate.[10]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the exact mass of byproducts, confirming, for example, the formation of the hydrolyzed amine or the urea dimer.[11][12]
-
-
Solvent Compatibility and Stability Summary
| Solvent Type | Examples | Compatibility with PEI | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High (if anhydrous) | Lacks acidic protons, dissolves PEI without reaction. Ideal for stock solutions.[4][13] |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Contains -OH groups that are nucleophilic and act as proton sources, leading to rapid degradation (hydrolysis/solvolysis).[4][14] |
| Nonpolar | Toluene, Hexane | Moderate (if anhydrous) | Generally inert but may have poor solvating power for PEI derivatives or biomolecules. |
Section 4: Experimental Protocols
Protocol 1: General Method for Conjugating a PEI Derivative to a Protein
This protocol provides a general workflow for labeling a protein via lysine residues. Optimization of ratios and incubation times is recommended for each specific protein and PEI derivative.
-
Protein Preparation (Buffer Exchange): a. Prepare your protein of interest at a known concentration (e.g., 1-5 mg/mL). b. The protein must be in an amine-free buffer, pH 8.5-9.0 (e.g., 100 mM sodium bicarbonate buffer). c. If the current buffer contains Tris, glycine, or other primary amines, perform a buffer exchange using a desalting column (e.g., PD-10) or dialysis.
-
PEI Derivative Stock Solution Preparation: a. Allow the vial of the PEI derivative to come to room temperature before opening. b. Immediately before use, dissolve the PEI derivative in anhydrous DMSO to a final concentration of 10-50 mM. Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: a. Calculate the volume of the PEI stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess) over the protein. b. While gently vortexing the protein solution, add the calculated volume of the PEI stock solution. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
Purification of the Conjugate: a. Remove unreacted PEI derivative and byproducts by running the reaction mixture through a desalting column, using your desired final storage buffer (e.g., PBS pH 7.4). b. Collect the protein-containing fractions.
-
Characterization: a. Confirm conjugation using analytical techniques such as SDS-PAGE (to check for aggregation), UV-Vis spectroscopy (if the derivative has a chromophore), or LC-MS (to determine the degree of labeling).
Protocol 2: Assessing the Stability of a PEI Derivative in an Aqueous Buffer
This protocol uses HPLC to quantify the rate of degradation of a PEI derivative in a specific buffer.
-
Instrument Setup: a. Set up an HPLC system with a C18 column and a UV detector set to a wavelength appropriate for your PEI derivative. b. Establish a suitable gradient method (e.g., water/acetonitrile with 0.1% TFA) that can resolve the parent PEI derivative from its degradation products.
-
Sample Preparation: a. Prepare a 10 mM stock solution of the PEI derivative in anhydrous acetonitrile (MeCN). b. Prepare the aqueous buffer you wish to test (e.g., 100 mM phosphate buffer, pH 7.4). c. At time zero (t=0), add a small volume of the PEI stock solution to the test buffer to achieve a final concentration of ~100 µM. Mix immediately.
-
Time-Course Analysis: a. Immediately inject the first sample (t=0) onto the HPLC. b. Keep the reaction mixture at a constant temperature (e.g., 25°C). c. At defined intervals (e.g., 5, 15, 30, 60, 120 minutes), inject subsequent samples onto the HPLC.
-
Data Analysis: a. For each time point, integrate the peak area of the parent PEI derivative. b. Plot the peak area of the PEI derivative versus time. c. Calculate the half-life (t₁/₂) of the compound in the tested buffer by determining the time it takes for the initial peak area to decrease by 50%.
Caption: Experimental workflow for determining the half-life of a PEI derivative.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Castro, A., et al. The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
- Supelco. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
- Levin, J. O., et al. (2001). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. PubMed.
- Safe Work Australia.
- Ceballos, D. M., et al. (2025). A laboratory comparison of analytical methods used for isocyanates.
- Selvakumar, S., et al. (2022).
- Karlsson, D., et al. Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Loose in the Lab.
- Unknown. 1.
- BenchChem Technical Support Team. (2025).
- Reddit User Community. (2021).
- CAMEO Chemicals, NOAA.
- Oztekin, N., et al. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- Mettler Toledo.
- Tensi, L., et al. (2020).
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Kim, J-H., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. reddit.com [reddit.com]
- 8. looseinthelabscience.com [looseinthelabscience.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing diisocyanate impurities in phenethyl isocyanate
A-Level: Strategic Guidance for Researchers & Drug Development Professionals
Welcome to the Technical Support Center for phenethyl isocyanate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural instructions and offer a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic outcomes. This guide is structured to address the critical challenge of minimizing diisocyanate impurities, a common hurdle in achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most prevalent industrial and laboratory method for synthesizing this compound is the phosgenation of phenethylamine.[1][2] This process involves reacting phenethylamine with phosgene (COCl₂) or a phosgene equivalent, typically in an inert solvent.[3][4] Alternative, non-phosgene routes are also being explored for their greener profiles, such as the reaction of the parent amine with dimethyl carbonate.[5]
Q2: What are the common impurities in this compound synthesis, and why are diisocyanates a particular concern?
A2: Common impurities include unreacted starting materials, solvent residues, and byproducts from side reactions. Diisocyanates are a significant concern due to their similar chemical properties to the desired monoisocyanate product, making them difficult to separate. Their presence can lead to undesirable cross-linking in subsequent polymerization reactions or introduce impurities in pharmaceutical intermediates.
Q3: How are diisocyanate impurities formed during the synthesis of this compound?
A3: Diisocyanate impurities can form through several pathways. One possibility is the presence of diamine impurities in the starting phenethylamine material. These diamines will react with phosgene to produce the corresponding diisocyanate. Additionally, side reactions during the phosgenation process, particularly under harsh conditions, can lead to the formation of urea byproducts, which can be further converted to carbodiimides and subsequently react to form complex structures that may behave like diisocyanates.[6]
Q4: What initial steps can I take to minimize diisocyanate formation?
A4: The first line of defense is to ensure the purity of your starting materials, particularly the phenethylamine. Use of a high-purity grade and proper storage to prevent degradation are crucial. Careful control of reaction conditions, such as temperature and stoichiometry, is also vital to disfavor the side reactions that can lead to diisocyanate formation.
Troubleshooting Guide: Minimizing Diisocyanate Impurities
This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot and minimize diisocyanate impurities in your this compound synthesis.
Issue 1: Higher-than-expected levels of diisocyanate detected post-synthesis.
Root Cause Analysis: This issue often points to either impurities in the starting materials or suboptimal reaction conditions that favor the formation of diisocyanates.
Preventative & Corrective Actions:
1. Rigorous Starting Material Qualification:
-
Protocol: Before beginning the synthesis, analyze your phenethylamine starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify any diamine impurities.
-
Causality: Diamine impurities are a direct precursor to diisocyanate formation. Quantifying their presence allows you to either source a purer starting material or to account for their reactivity in your reaction stoichiometry.
2. Optimization of Phosgenation Reaction Conditions:
-
Protocol:
-
Slowly add the phenethylamine to a solution of phosgene in an inert solvent (e.g., toluene) at a low temperature, typically between 0 and 10°C.[4]
-
Maintain a molar excess of phosgene throughout the reaction.
-
After the initial reaction, gradually raise the temperature to reflux to ensure complete conversion of the intermediate carbamoyl chloride to the isocyanate.[4]
-
-
Causality: Low-temperature addition minimizes the formation of urea byproducts, which can occur when the amine reacts with the newly formed isocyanate.[4] Maintaining an excess of phosgene helps to drive the reaction to completion and suppress side reactions.
Workflow for Optimized Phosgenation:
Caption: Optimized phosgenation workflow.
Issue 2: Difficulty in removing diisocyanate impurities via standard distillation.
Root Cause Analysis: Diisocyanates often have boiling points close to that of this compound, making separation by simple distillation challenging.
Corrective Actions:
1. Fractional Distillation under Reduced Pressure:
-
Protocol: Employ a fractional distillation column with a high number of theoretical plates under vacuum. This enhances the separation efficiency by exploiting small differences in boiling points.
-
Causality: Reduced pressure lowers the boiling points of the compounds, minimizing the risk of thermal degradation and side reactions at high temperatures. A column with a higher number of theoretical plates provides more opportunities for the vapor and liquid phases to equilibrate, leading to a better separation of components with close boiling points.
2. Chemical Scavenging of Diisocyanates:
-
Protocol:
-
After the initial workup, treat the crude this compound with a carefully calculated amount of a primary amine, such as aniline.
-
The primary amine will selectively react with the more reactive diisocyanate to form a non-volatile urea derivative.
-
The resulting urea can then be separated from the desired this compound by filtration or distillation.
-
-
Causality: This method leverages the higher reactivity of diisocyanates compared to monoisocyanates. The resulting urea is significantly less volatile and can be easily removed from the product stream.
Workflow for Chemical Scavenging:
Caption: Chemical scavenging workflow for diisocyanate removal.
Analytical Methods for Impurity Detection
Accurate detection and quantification of diisocyanate impurities are critical for process optimization and quality control.
| Technique | Principle | Advantages | Considerations |
| GC-MS | Separates compounds based on boiling point and fragmentation patterns. | High sensitivity and specificity for identifying known and unknown impurities. | Derivatization may be required for some isocyanates.[7] |
| HPLC | Separates compounds based on polarity. | Suitable for non-volatile impurities and can be coupled with various detectors (UV, MS).[7][8] | Method development can be time-consuming. |
| FTIR Spectroscopy | Identifies functional groups based on infrared absorption. | Rapid and non-destructive. | Primarily qualitative; quantification can be challenging in complex mixtures. |
Derivatization for Enhanced Detection:
Due to the high reactivity of isocyanates, derivatization is often employed to create stable derivatives that are more amenable to chromatographic analysis.[7] Common derivatizing agents include amines and alcohols that react with the isocyanate group.[7]
References
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Preparation of (phenyl ethyl isocyan
- Process for the preparation of isocyanates - Google P
- Method for the purification of isocyanates - Justia P
- Synthesis of isocyanates
- A laboratory comparison of analytical methods used for isocyanates - ResearchG
- Isocyan
- Commercial Isocyan
- Decoding isocyanates: A deep dive into isocyan
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenethyl Isocyanate Reaction Kinetics
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for phenethyl isocyanate reaction kinetics. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into conducting and troubleshooting experiments involving this versatile reagent. We will move beyond simple protocols to explain the underlying causality of experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction kinetics of this compound.
Q1: What is the general mechanism for the reaction of this compound with a nucleophile, such as an alcohol or amine?
A: The reaction of this compound with a nucleophile (like an alcohol to form a urethane, or an amine to form a urea) is a nucleophilic addition reaction. The lone pair of electrons on the oxygen (of the alcohol) or nitrogen (of the amine) attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The reaction is generally considered to be second-order.[1][2]
The mechanism, particularly with alcohols, is often more complex than a simple bimolecular collision and can be significantly influenced by the solvent and reactant concentrations.[3] It can involve the formation of intermediate complexes between the isocyanate and the alcohol or even self-associated alcohol clusters (dimers, trimers).[3][4][5] Some proposed mechanisms suggest the reaction proceeds through a six-membered transition state, especially when catalyzed by additional alcohol molecules.[3][6]
Caption: Generalized mechanism for urethane formation.
Q2: How do different solvent properties impact the reaction kinetics?
A: Solvents play a crucial role in modulating the reaction rate and can influence the mechanism.[7] The effect is not solely dependent on a single property like dielectric constant but is a combination of factors.[4]
-
Polarity: Generally, polar solvents accelerate the reaction compared to nonpolar solvents like xylene.[8] The rate of reaction for phenyl isocyanate with phenol was observed to increase in the order: Xylene < 1,4-Dioxane < Cyclohexanone < Dimethyl Sulfoxide. This is attributed to the stabilization of the charged transition state in a more polar environment.
-
Hydrogen Bonding Capability: The role of hydrogen bonding is complex. Protic solvents (like alcohols) can act as both reactant and catalyst, often through self-association.[3][4] Aprotic solvents that are hydrogen bond acceptors (e.g., dioxane, acetonitrile) can form complexes with the alcohol, which may affect the concentration of "free" alcohol available to react and thus influence the rate.[4][5] For the reaction of phenyl isocyanate with methanol, the rate was found to vary 71-fold across different solvents, with the rate depending on both the dielectric constant and the hydrogen-bonding character of the solvent.[8][9]
-
Specific Solvation: The ability of a solvent to specifically solvate the reactants or the transition state can have a significant impact. For instance, basic solvents can increase the reaction rate between isocyanates and mercaptans through nucleophilic solvation.[10]
Q3: What are the typical side reactions, and how can they be minimized?
A: Several side reactions can occur, leading to impurities and affecting kinetic measurements.
-
Reaction with Water: Isocyanates are highly sensitive to moisture. This compound will react with water to form an unstable carbamic acid, which quickly decomposes into phenethylamine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate molecule to form a disubstituted urea, a common and often insoluble impurity.
-
Minimization: Use anhydrous solvents, dry all glassware thoroughly, and run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Allophanate Formation: The urethane product can react with another molecule of isocyanate, particularly at higher temperatures or in the presence of certain catalysts, to form an allophanate.[6][11]
-
Minimization: Maintain a strict 1:1 stoichiometry or use an excess of the alcohol. Avoid high reaction temperatures unless specifically studying this reaction.
-
-
Isocyanurate Formation (Trimerization): In the presence of specific catalysts (especially strong bases) or at high temperatures, isocyanates can trimerize to form a highly stable six-membered isocyanurate ring.[11][12]
-
Minimization: Avoid catalysts known to promote trimerization (e.g., alkoxides, certain tertiary amines) and control the reaction temperature.[11]
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during kinetic studies.
Problem: Inconsistent or Non-Reproducible Reaction Rates
Inconsistent kinetic data is a frequent challenge, often stemming from subtle variations in experimental conditions.
-
Possible Cause 1: Moisture Contamination
-
Why it Matters: As detailed in the FAQs, trace amounts of water will react with the isocyanate, consuming the reactant and producing a highly reactive amine that creates urea byproducts.[13] This parallel reaction pathway complicates the primary kinetics you are trying to measure.
-
Troubleshooting Steps:
-
Ensure solvents are of anhydrous grade and stored over molecular sieves.
-
Thoroughly oven-dry or flame-dry all glassware before use.
-
Blanket the reaction with an inert gas like nitrogen or argon.
-
Use freshly opened or properly stored this compound.
-
-
-
Possible Cause 2: Temperature Fluctuations
-
Why it Matters: The reaction rate constant (k) is highly dependent on temperature, as described by the Arrhenius equation.[14] Even minor fluctuations (±1-2 °C) in the reaction bath can lead to significant variations in the observed rate.
-
Troubleshooting Steps:
-
Use a high-quality, stable oil bath or a jacketed reactor with a circulating temperature controller.
-
Always measure the temperature directly within the reaction vessel, not just the bath temperature.
-
Allow the reaction mixture to fully equilibrate to the target temperature before initiating the reaction (i.e., adding the isocyanate).
-
-
-
Possible Cause 3: Reactant Purity and Stoichiometry
-
Why it Matters: Impurities in either the this compound or the nucleophile can act as catalysts or inhibitors. Inaccurate initial concentrations due to weighing errors or impure reagents will lead to incorrect rate calculations.
-
Troubleshooting Steps:
-
Verify the purity of this compound (e.g., via GC or titration) before use.
-
Purify the nucleophile (e.g., distill alcohols) if its purity is questionable.
-
Use calibrated analytical balances and volumetric glassware for preparing stock solutions.
-
-
Caption: Troubleshooting workflow for inconsistent rates.
Problem: Slower-Than-Expected Reaction Rate
-
Possible Cause 1: Incorrect Solvent Choice
-
Why it Matters: As discussed, nonpolar, non-hydrogen bonding solvents (e.g., alkanes, toluene) generally result in slower reaction rates compared to polar aprotic or protic solvents.[2][8]
-
Solution: Switch to a more polar solvent. For example, if the reaction is slow in toluene, consider trying acetonitrile or cyclohexanone. Be aware that changing the solvent may also change the reaction mechanism and order.[4][8]
-
-
Possible Cause 2: Steric Hindrance
-
Why it Matters: The structure of the nucleophile significantly affects the rate. Bulky, sterically hindered alcohols (e.g., secondary or tertiary alcohols) react much more slowly than primary alcohols.[3][5]
-
Solution: This is an intrinsic property of the reactants. The reaction may require higher temperatures or the addition of a catalyst to achieve a reasonable rate.
-
Section 3: Experimental Protocols
These protocols provide a validated framework for obtaining high-quality kinetic data.
Protocol 1: Kinetic Analysis via In-Situ FT-IR Spectroscopy
This method is ideal for continuously monitoring the reaction by tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
System Preparation:
-
Assemble a temperature-controlled, sealed reaction vessel compatible with an in-situ FT-IR probe.
-
Thoroughly dry all components. Purge the entire system with dry nitrogen for at least 30 minutes.
-
-
Reagent Preparation:
-
Prepare a stock solution of the nucleophile (e.g., 1-butanol) in the chosen anhydrous solvent (e.g., cyclohexanone) in a volumetric flask under inert atmosphere.
-
-
Background Spectrum:
-
Transfer the nucleophile solution to the reaction vessel.
-
Allow the solution to reach the target temperature (e.g., 50.0 °C).
-
Collect a background FT-IR spectrum of the solution at temperature. This is a critical step to subtract solvent and nucleophile absorbances.
-
-
Reaction Initiation and Data Collection:
-
Using a gas-tight syringe, rapidly inject a precise volume of this compound into the vigorously stirred solution. This is t=0.
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).
-
Continue data collection for at least 3-5 half-lives.
-
-
Data Analysis:
-
Measure the peak height or area of the isocyanate (-NCO) stretching band (~2270 cm⁻¹) in each spectrum.
-
Plot the natural logarithm of the isocyanate peak intensity (ln[NCO]) versus time.
-
For a pseudo-first-order reaction (with a large excess of the nucleophile), the plot should be linear. The slope of this line is equal to -kobs (the observed rate constant).
-
The second-order rate constant (k₂) can be calculated as k₂ = kobs / [Nucleophile]₀.
-
Caption: Workflow for in-situ FT-IR kinetic analysis.
Section 4: Quantitative Data Summary
While extensive kinetic data for this compound specifically is dispersed, the behavior of aryl isocyanates like phenyl isocyanate provides an excellent proxy for understanding expected trends.[15] The rate is highly sensitive to the nucleophile and solvent.
Table 1: Illustrative Second-Order Rate Constants (k₂) for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Citation |
| Methanol | Benzene | 20 | Varies with [MeOH] | [8][9] |
| Methanol | Acetonitrile | 20 | ~71x faster than in Benzene | [4][8][9] |
| n-Butanol | Toluene | 30 - 60 | Varies with Temp. | [5] |
| Phenol | Xylene | - | Relative Rate: Slowest | |
| Phenol | Cyclohexanone | - | Relative Rate: Medium | |
| Phenol | DMSO | - | Relative Rate: Fastest | [2] |
Note: This table is illustrative. Absolute rates depend heavily on reactant concentrations due to self-association and catalytic effects.[3][4] Experimental activation energies for aryl isocyanate reactions with alcohols typically fall in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[6]
Section 5: References
-
Patsnap Eureka. (2025). Advancements in Isocyanate Reaction Control Techniques.
-
ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF.
-
ScienceDirect. (n.d.). Reactions of isocyanates with active hydrogen compounds.
-
Scientific.Net. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
-
ResearchGate. (n.d.). Effect of solvent properties on reaction of isocyanates with mercaptans.
-
ResearchGate. (n.d.). Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols: KINETICS OF UNCATALYZED REACTIONS OF 2,4′-MDI AND 4,4.
-
ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
-
ResearchGate. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
-
Semantic Scholar. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
-
PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
-
ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
-
OSTI.GOV. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium.
-
Wiley Online Library. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate.
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines | Download Scientific Diagram.
-
Royal Society of Chemistry. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.
-
Chemistry LibreTexts. (2023). The Arrhenius Law - Activation Energies.
-
Benchchem. (n.d.). A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions.
-
PubMed Central. (2021). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers.
-
Tokyo Chemical Industry. (n.d.). This compound.
Sources
- 1. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenethyl Isocyanate and Phenyl Isocyanate for Researchers in Drug Development
In the nuanced field of bioconjugation and drug development, the selection of reagents for modifying proteins and other biomolecules is paramount. Isocyanates, with their high reactivity towards nucleophiles, are valuable tools for this purpose. This guide provides an in-depth comparison of the reactivity of two commonly encountered isocyanates: phenethyl isocyanate and phenyl isocyanate. Understanding their distinct reactivity profiles is crucial for optimizing reaction conditions, controlling selectivity, and ultimately achieving desired therapeutic outcomes.
Introduction: Structural and Electronic Distinctions
At first glance, this compound and phenyl isocyanate appear structurally similar, both possessing a phenyl ring and a reactive isocyanate group. However, the key difference lies in the linkage between these two moieties. In phenyl isocyanate, the isocyanate group is directly attached to the aromatic ring, classifying it as an aromatic isocyanate . In contrast, this compound features a two-carbon (ethyl) spacer between the phenyl ring and the isocyanate group, making it an aralkyl isocyanate . This seemingly minor structural variance has profound implications for their chemical reactivity.
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Nucleophilic attack, typically by an alcohol or an amine, is favored by factors that increase the partial positive charge on this carbon. Two primary factors govern this:
-
Electronic Effects: Electron-withdrawing groups attached to the isocyanate nitrogen increase the electrophilicity of the carbonyl carbon, thus enhancing reactivity. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky groups near the isocyanate functionality can physically obstruct the approach of a nucleophile, slowing down the reaction rate.
Reactivity Comparison: Phenyl Isocyanate Takes the Lead
Based on established principles of organic chemistry and available comparative data for analogous systems, phenyl isocyanate is significantly more reactive than this compound.
The rationale for this difference is rooted in the electronic nature of the substituents:
-
Phenyl Isocyanate (Aromatic): The phenyl group is directly conjugated with the isocyanate group. The sp² hybridized carbons of the aromatic ring exert a net electron-withdrawing inductive effect and can participate in resonance, which delocalizes the electron density of the nitrogen atom. This delocalization increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. Aromatic isocyanates are well-documented to be more reactive than their aliphatic counterparts for this reason.[1][2][3]
-
This compound (Aralkyl): The ethyl spacer in this compound isolates the phenyl ring from the isocyanate group. Consequently, the strong electron-withdrawing inductive and resonance effects of the phenyl ring do not directly influence the isocyanate carbon. Instead, the phenylethyl group behaves more like a simple alkyl group, which is weakly electron-donating . This electron-donating nature reduces the electrophilicity of the isocyanate carbon, leading to lower reactivity compared to phenyl isocyanate. Studies comparing benzyl-substituted isocyanates (a close analog to this compound) with phenyl-substituted isocyanates have shown that the benzyl type reacts more slowly.[4]
The hydrolysis rates of aryl versus alkyl isocyanates also support this trend, with aryl isocyanates hydrolyzing significantly faster.[1]
Visualizing the Electronic Effects
Caption: Electronic influence on isocyanate reactivity.
Steric Considerations
In terms of steric hindrance, the phenylethyl group is larger and more flexible than the phenyl group. This increased bulk could further contribute to the slower reaction rate of this compound, particularly with sterically demanding nucleophiles.
Quantitative Data Summary
| Feature | Phenyl Isocyanate | This compound |
| Isocyanate Type | Aromatic | Aralkyl |
| Electronic Effect of Substituent | Electron-withdrawing (-I, Resonance) | Weakly electron-donating (+I) |
| Electrophilicity of Isocyanate Carbon | High | Moderate |
| Expected Relative Reactivity | High | Low |
| Steric Hindrance | Moderate | Higher |
Experimental Protocol: A Comparative Kinetic Study Using In Situ FTIR Spectroscopy
To obtain empirical, quantitative data on the reactivity difference, a kinetic study is essential. In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose, as it allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak (~2250-2285 cm⁻¹).[5][6]
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and phenyl isocyanate with a model primary alcohol (e.g., n-butanol) under identical conditions.
Materials:
-
Phenyl Isocyanate (reagent grade, freshly distilled)
-
This compound (reagent grade)
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Nitrogen or Argon gas supply
-
FTIR spectrometer with an in situ ATR (Attenuated Total Reflectance) probe
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of phenyl isocyanate, this compound, and n-butanol in the chosen anhydrous solvent. All glassware should be oven-dried, and solutions prepared under an inert atmosphere to prevent side reactions with water.
-
Reaction Setup: Assemble the jacketed reactor with the magnetic stirrer and maintain a constant temperature. Insert the in situ FTIR probe and ensure a good seal.
-
Background Spectrum: Add the solvent to the reactor and record a background FTIR spectrum.
-
Reaction Initiation: Add the n-butanol solution to the reactor, followed by the rapid addition of the isocyanate solution to start the reaction.
-
Data Acquisition: Immediately begin recording FTIR spectra at regular intervals. The disappearance of the sharp isocyanate peak around 2270 cm⁻¹ will be the primary indicator of reaction progress.
-
Data Analysis: Integrate the area of the isocyanate peak in each spectrum and plot the concentration of the isocyanate versus time. From this data, the second-order rate constant can be calculated.
-
Comparison: Repeat the experiment using the other isocyanate, ensuring all conditions (temperature, concentrations, solvent) are identical. Compare the calculated rate constants to quantify the difference in reactivity.
Conclusion and Practical Implications
The structural difference between phenyl isocyanate and this compound leads to a significant disparity in their reactivity. Phenyl isocyanate, as an aromatic isocyanate, is considerably more reactive due to the electron-withdrawing nature of the directly attached phenyl ring. This compound, an aralkyl isocyanate, exhibits lower reactivity more akin to aliphatic isocyanates because the ethyl spacer isolates the isocyanate group from the electronic effects of the phenyl ring.
For researchers in drug development and related fields, this distinction is critical:
-
For rapid and efficient conjugation , particularly with less reactive nucleophiles, phenyl isocyanate is the preferred choice. However, its high reactivity may lead to challenges in controlling selectivity with molecules possessing multiple nucleophilic sites.
-
For applications requiring greater control and selectivity , or when working with highly sensitive substrates, the milder reactivity of This compound may be advantageous. The slower reaction rate allows for more precise control over the extent of modification.
Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic transformation, including the nature of the substrate, desired reaction kinetics, and the level of selectivity required. The experimental protocol outlined in this guide provides a robust framework for empirically determining the reactivity profiles of these and other isocyanates, enabling more informed and successful conjugation strategies.
References
- Mettler Toledo.
- Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
- Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental health perspectives, 72, 5–11. [Link]
- Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(21), 5855-5859.
- Poliuretanos. 1.2.
- Zhang, Y., et al. (2018). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Journal of Applied Polymer Science, 135(44), 46849. [Link]
- PrepChem.
- Organic Syntheses.
- Stenutz, R. Hammett substituent constants. [Link]
- Wikipedia.
- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977. [Link]
- The Royal Society of Chemistry.
- Google Patents.
- ResearchGate.
- ResearchGate.
Sources
- 1. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
A Senior Application Scientist's Guide to Amine Derivatization: High-Performance Alternatives to Phenethyl Isocyanate
For researchers, chromatographers, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many amines, from critical neurotransmitters and amino acids to pharmaceutical active ingredients, exhibit poor physicochemical properties for direct analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Their high polarity can lead to poor retention on common reversed-phase columns, and their low volatility and ionization efficiency can hamper sensitive detection.
Chemical derivatization offers a robust solution, transforming the analyte into a product with superior analytical characteristics.[2] For years, phenethyl isocyanate (PEITC) has been a reliable reagent for this purpose, reacting with primary and secondary amines to form stable urea derivatives.[3][4] These derivatives often exhibit improved chromatographic behavior and can be detected by UV absorbance. However, the demands of modern analytical science—lower detection limits, chiral separation, and enhanced mass spectrometric response—necessitate a broader toolkit.
This guide provides an in-depth comparison of high-performance alternatives to this compound. We will explore the chemistry, validated protocols, and distinct advantages of several classes of derivatizing agents, empowering you to select the optimal reagent for your specific analytical goals.
Why Seek Alternatives to Isocyanates?
While effective, PEITC and other isocyanates are not a universal solution. Key drivers for exploring alternatives include:
-
Enhanced Sensitivity: Isocyanate derivatives primarily offer UV detection. For trace-level quantification, reagents that introduce a highly fluorescent tag can lower limits of detection by orders of magnitude.
-
Improved Mass Spectrometric Ionization: Attaching a group with a permanent positive charge or a readily ionizable site can dramatically improve signal intensity in ESI-MS.[5]
-
Chiral Resolution: The analysis of enantiomers is critical in drug development. While chiral isocyanates exist, other reagents are specifically designed to create diastereomers from chiral amines, allowing separation on standard achiral columns.[6]
-
Reaction Specificity and Byproducts: Isocyanates can react with other nucleophiles, such as alcohols and thiols, albeit typically at slower rates than with amines. Alternative reagents may offer different selectivity profiles.
The Decision-Making Workflow for Amine Derivatization
Choosing the right derivatization strategy is a critical step in method development. The following workflow outlines the key decision points that guide reagent selection based on the analytical objective and available instrumentation.
Caption: A workflow diagram for selecting an amine derivatization reagent.
Sulfonyl Chlorides: The Versatile Workhorse
Sulfonyl chlorides, most notably Dansyl Chloride, are a cornerstone of amine derivatization. They react with primary and secondary amines under alkaline conditions to form highly stable and fluorescent sulfonamides.[7][8]
Featured Reagent: Dansyl Chloride (DNS-Cl)
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is arguably one of the most versatile and widely used derivatizing agents.[1] The resulting dansylated amines exhibit strong fluorescence and are readily ionized in ESI-MS, making this reagent suitable for a wide range of applications from proteomics to environmental analysis.[5][9]
Mechanism of Action: The reaction proceeds via nucleophilic attack of the unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride group, displacing the chloride. The reaction is typically performed at a pH of 9-11 to ensure the amine is deprotonated and thus maximally nucleophilic.[5][10]
Field-Proven Experimental Protocol: Dansylation of Biogenic Amines
This protocol is adapted for the analysis of biogenic amines in biological samples, such as plasma or urine.[11][12]
-
Sample Preparation: To 100 µL of plasma sample, add an internal standard (e.g., 1,7-diaminoheptane). Precipitate proteins by adding 200 µL of ice-cold acetone. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new vial.
-
pH Adjustment: Add 50 µL of 1 M sodium bicarbonate buffer (pH 9.5) to the supernatant. This step is critical to deprotonate the target amines for efficient reaction.
-
Derivatization Reaction: Add 100 µL of Dansyl Chloride solution (e.g., 10 mg/mL in acetone). Vortex and incubate the mixture in a water bath at 60°C for 45 minutes, or at room temperature for 60 minutes in the dark.[5][12] The higher temperature accelerates the reaction but may risk degradation of thermally labile derivatives.
-
Quenching: To remove excess Dansyl Chloride, which can cause significant background signal, add 20 µL of a quenching reagent like ammonium hydroxide or formic acid and incubate for a further 10 minutes.[5] Excess Dansyl-Cl will hydrolyze over time, but quenching ensures a more consistent baseline.
-
Final Preparation: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.
Chloroformates: High Efficiency and Stability
Chloroformates provide another robust route to amine derivatization. The most prominent member of this class is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Featured Reagent: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl is renowned for its rapid reaction with primary and secondary amines under mild alkaline conditions, forming highly stable and fluorescent carbamate derivatives.[13][14] These derivatives also possess a strong chromophore, making them suitable for UV detection (approx. 265 nm).[15]
Mechanism of Action: Similar to sulfonyl chlorides, the reaction involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the chloroformate. A base, typically a borate buffer at pH 8-10, is required to neutralize the HCl byproduct.[16]
Field-Proven Experimental Protocol: Fmoc-Cl Derivatization of Amino Acids
This protocol is a standard procedure for the pre-column derivatization of amino acids for HPLC-UV or Fluorescence analysis.[13][16]
-
Sample and Reagent Preparation:
-
Prepare amino acid standards or samples in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).
-
Prepare the Fmoc-Cl reagent solution (e.g., 15 mM in acetonitrile) immediately before use, as it can hydrolyze in the presence of moisture.[16]
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the amino acid sample with 100 µL of the borate buffer.
-
Add 200 µL of the Fmoc-Cl solution. Vortex immediately for 30-60 seconds. The reaction is typically complete within 2 minutes at room temperature.[14]
-
-
Quenching Excess Reagent:
-
The primary interferent from this reaction is the hydrolysis product of the reagent, FMOC-OH, which is itself fluorescent.[8] To consume excess Fmoc-Cl, add 100 µL of a primary amine-containing reagent like 1-aminoadamantane (ADAM).[16] This forms a derivative that elutes away from the analytes of interest.
-
-
Sample Injection: The sample is now ready for direct injection into the HPLC system.
Chiral Derivatizing Agents: Resolving Enantiomers
For chiral amines, derivatization with an enantiomerically pure reagent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on standard, achiral reversed-phase columns.
Featured Reagent: Marfey's Reagent (FDAA)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is the gold standard for chiral amine and amino acid analysis.[17][18] It reacts with primary and secondary amines to form stable diastereomeric adducts that are easily resolved chromatographically. The dinitrophenyl group provides a strong UV chromophore for sensitive detection around 340 nm.[19]
Mechanism of Action: The reaction is a nucleophilic aromatic substitution. The amine analyte attacks the electron-deficient carbon bearing the fluorine atom on the dinitrophenyl ring, displacing the fluoride ion. The inherent chirality of the L-alanine amide portion of the reagent imparts the diastereomeric nature to the final product.[18]
Field-Proven Experimental Protocol: Chiral Analysis with Marfey's Reagent
This protocol is designed for determining the enantiomeric purity of an amine sample.[19][20]
-
Sample Preparation: Dissolve the amine sample (approximately 5 µmol) in 100 µL of water or a suitable buffer.
-
Reagent Addition:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction and maintain alkaline conditions.
-
-
Reaction Incubation: Heat the mixture at 40°C for 1 hour in a heating block or water bath.[19]
-
Reaction Quenching: After cooling to room temperature, stop the reaction by adding 20 µL of 2 M HCl. This neutralizes the base and ensures the derivatives are stable.
-
Analysis: The sample is ready for dilution and analysis by HPLC-UV. Typically, the D-amino acid derivatives are more retained on reversed-phase columns and elute later than the L-derivatives.[19]
Comparative Performance Data
The selection of a reagent often involves a trade-off between reaction speed, sensitivity, and the scope of analytes. The table below summarizes key performance characteristics to guide your decision-making process.
| Feature | This compound (PEITC) | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Marfey's Reagent (FDAA) |
| Target Amines | Primary & Secondary | Primary & Secondary[21] | Primary & Secondary[13] | Primary & Secondary[17] |
| Reaction Time | Variable (30-60 min) | 30-90 min[6] | < 5 min[16] | 60-90 min[19] |
| Reaction Temp. | Room Temp to 60°C | Room Temp to 60°C[12][22] | Room Temperature[13] | 40-50°C[6] |
| Derivative Stability | High | High[15] | High[8] | Stable for at least 48 hours[19] |
| Primary Detection | UV (~220-254 nm) | Fluorescence, MS[1] | Fluorescence, UV (~265 nm)[8] | UV (~340 nm)[19] |
| Chiral Analysis | No (unless chiral isocyanate is used) | No | No | Yes (Excellent)[6] |
| Key Advantage | Simple, stable urea derivatives | Versatile, enhances fluorescence and ionization[1] | Very fast reaction, highly fluorescent | Gold standard for chiral resolution |
| Key Disadvantage | Lower sensitivity (UV only) | Slower reaction, reagent hydrolysis can interfere | Reagent hydrolysis product is also fluorescent[8] | Longer, heated reaction required |
Conclusion: A Multi-faceted Approach to Amine Analysis
While this compound remains a valid tool for amine derivatization, the modern analytical laboratory benefits immensely from a broader repertoire of reagents. For trace analysis and high-sensitivity LC-MS applications, Dansyl Chloride offers a significant boost in signal. When speed and efficiency are paramount, the rapid reaction of Fmoc-Cl is unparalleled. For the critical task of resolving enantiomers in pharmaceutical and biological contexts, Marfey's Reagent provides a robust and reliable solution.
The optimal choice is dictated by the specific requirements of the assay. By understanding the underlying chemistry and practical application of these alternatives, researchers can develop more sensitive, specific, and powerful methods for the quantification of amine-containing compounds, pushing the boundaries of scientific discovery and ensuring the quality and safety of therapeutic products.
References
- Tai, H. C., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
- Sottolano, S. M., & Weber, D. J. (1983). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of analytical toxicology, 7(5), 233–236.
- Juhascik, M. P., & Whaley, L. B. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 83–90.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247.
- Marce, R. M., et al. (2000). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence. Journal of Chromatography B: Biomedical Sciences and Applications, 741(1), 1-11.
- Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. (n.d.). Aapptec Peptides.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods, 9(1), 49.
- Sottolano, S. M., & Weber, D. J. (1983). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Journal of Analytical Toxicology, 7(5), 233-236.
- Yuan, B. F., & Li, L. (2014). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1198, 145–154.
- Samejima, K., et al. (1993). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Journal of pharmaceutical and biomedical analysis, 11(1), 11-16.
- Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. (2007). Journal of Liquid Chromatography & Related Technologies, 30(15), 2155-2196.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
- Derivatization. (2023). Chemistry LibreTexts.
- Fluorescent Amine Protein Labeling. (n.d.). Jena Bioscience.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). PharmaTutor.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). International Journal of Molecular Sciences, 22(14), 7293.
- Bhushan, R., & Brückner, H. (2005). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-47.
- Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (2014). Google Patents.
- This compound. (n.d.). PubChem.
- 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.).
- The derivatization scheme of alkyl amines with FMOC-Cl. (n.d.). ResearchGate.
- High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Aminoadamantane (ADAM). (2005). Journal of Agricultural and Food Chemistry, 53(1), 3-8.
- Derivatization reaction of FMOC-Cl with an amine and an alcohol. (n.d.). ResearchGate.
- Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography. (2000). Journal of Chromatography A, 870(1-2), 85-94.
- A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. (2020). Analytical Chemistry, 92(22), 15098-15104.
- Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. (2005). Bulletin of the Korean Chemical Society, 26(11), 1827-1830.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science, 12(23), 8084-8090.
- The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. (2023). Molecules, 28(12), 4752.
- Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates. (2024). Pharmaceuticals, 17(2), 241.
- Phenethyl Isothiocyanate-Containing Carbomer Gel for Use against Squamous Cell Carcinoma. (2021). Pharmaceutics, 13(1), 106.
- The Chemistry of Sulfonyl Isocyanates. (1967). Chemical Reviews, 67(2), 107-134.
Sources
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO–H2O2 - Analyst (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Pre-Column Derivatization for Amino Acid Analysis: FMOC-Cl vs. Isothiocyanates
For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a critical analytical challenge. The inherent properties of amino acids—high polarity and often the lack of a strong chromophore or fluorophore—necessitate a derivatization step prior to chromatographic analysis to enhance sensitivity and separation. This guide provides an in-depth, objective comparison of two major classes of pre-column derivatization reagents: the widely adopted 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and the isothiocyanate family of reagents.
While the initial scope of this guide was to compare FMOC-Cl with phenethyl isocyanate (PEIC), a comprehensive literature review revealed a notable scarcity of published data on the use of PEIC for quantitative amino acid analysis. Therefore, to provide a robust and evidence-based comparison, this guide will focus on phenyl isothiocyanate (PITC) as a representative and well-documented member of the isothiocyanate class of derivatizing agents.
The Imperative of Derivatization in Amino Acid Analysis
Direct analysis of underivatized amino acids by common techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is often impractical.[1] Derivatization chemically modifies the amino acid, typically at the primary or secondary amine group, to introduce a tag that is either strongly UV-absorbent or fluorescent. This chemical modification serves two primary purposes: it increases the hydrophobicity of the amino acids, leading to better retention and separation on RP-HPLC columns, and it significantly enhances detection sensitivity.[2]
Unveiling the Chemistry: FMOC-Cl vs. PITC
The choice of derivatization reagent is a critical decision in method development, as it dictates the reaction conditions, the stability of the resulting derivatives, and the ultimate sensitivity and selectivity of the analysis. Below, we delve into the mechanistic and practical differences between FMOC-Cl and PITC.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): The Gold Standard in Fluorescent Labeling
FMOC-Cl is a pre-column derivatization reagent that reacts with both primary and secondary amino acids.[3] The reaction, which occurs under alkaline conditions, involves the nucleophilic attack of the amino group on the chloroformate, resulting in a stable carbamate derivative.[3]
Reaction Mechanism of FMOC-Cl:
Caption: Reaction of an amino acid with FMOC-Cl.
A key byproduct of the FMOC-Cl derivatization is its hydrolysis product, FMOC-OH, which can interfere with the chromatography of early-eluting amino acids. However, this can often be mitigated by optimizing reaction conditions or by using a scavenger reagent.[4]
Phenyl Isothiocyanate (PITC): A Robust Reagent for UV Detection
PITC is another widely used pre-column derivatization reagent that reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives.[5] This reaction also proceeds under alkaline conditions.
Reaction Mechanism of PITC:
Caption: Reaction of an amino acid with PITC.
A significant challenge with the PITC method is the need to remove excess reagent after derivatization, as it can interfere with the chromatographic separation.[5] This is typically achieved by a liquid-liquid extraction or a vacuum evaporation step, which can add complexity to the sample preparation workflow.[6]
Head-to-Head Comparison: Performance and Practicality
The choice between FMOC-Cl and PITC depends on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the sample matrix.
| Feature | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Phenyl Isothiocyanate (PITC) |
| Reactivity | Reacts with primary and secondary amines.[3] | Reacts with primary and secondary amines.[5] |
| Detection Method | Fluorescence and UV. | Primarily UV.[6] |
| Sensitivity | High (femtomole range with fluorescence detection).[7] | Good (picomole range with UV detection).[8] |
| Derivative Stability | Highly stable.[9] | Stable.[5] |
| Byproducts | FMOC-OH can cause chromatographic interference. | Excess reagent requires removal.[5] |
| Automation | Amenable to automation.[7] | Automation is possible but can be more complex due to the reagent removal step.[7] |
| Matrix Effects | Can be susceptible to matrix effects, but high sensitivity allows for sample dilution to mitigate this.[7] | Generally less affected by matrix effects.[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the derivatization of amino acids using FMOC-Cl and PITC. These should be considered as a starting point and may require optimization for specific sample types and analytical systems.
Protocol 1: FMOC-Cl Derivatization for HPLC-Fluorescence Analysis
This protocol is adapted from established methods for the pre-column derivatization of amino acids with FMOC-Cl.[9]
Materials:
-
Amino acid standards or sample hydrolysate
-
0.1 M Borate buffer, pH 9.5
-
FMOC-Cl solution (15 mM in acetonitrile)
-
1-Adamantanamine (ADAM) solution (300 mM in 1:1 water-acetonitrile) for quenching excess FMOC-Cl[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the amino acid sample or standard in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of 15 mM FMOC-Cl solution. Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 200 µL of 300 mM ADAM solution to quench the reaction and vortex for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Workflow Diagram:
Caption: FMOC-Cl derivatization workflow.
Protocol 2: PITC Derivatization for HPLC-UV Analysis
This protocol is based on the well-established PITC derivatization method.[6]
Materials:
-
Amino acid standards or sample hydrolysate (dried)
-
Coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v)
-
PITC solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1, v/v/v/v)
-
Drying system (e.g., vacuum centrifuge)
-
Reconstitution solution (e.g., mobile phase A)
Procedure:
-
Pipette the amino acid sample or standard into a reaction vial and dry completely under vacuum.
-
Add 20 µL of coupling buffer to the dried sample and vortex. Dry the sample again under vacuum.
-
Add 20 µL of PITC solution, vortex, and incubate at room temperature for 20 minutes.
-
Dry the sample completely under vacuum to remove excess reagent and byproducts.
-
Reconstitute the dried PTC-amino acids in a known volume of reconstitution solution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Workflow Diagram:
Caption: PITC derivatization workflow.
Concluding Remarks for the Practicing Scientist
The selection of a derivatization reagent for amino acid analysis is a multifaceted decision that hinges on the analytical objectives and available resources.
FMOC-Cl stands out for its exceptional sensitivity when coupled with fluorescence detection, making it the reagent of choice for trace-level quantification.[7] The high stability of its derivatives is another significant advantage, allowing for the automated analysis of large sample batches.[9] While matrix effects can be a concern, the high sensitivity of the method often permits sufficient sample dilution to overcome this issue.[7]
PITC , on the other hand, offers a robust and reliable method for UV-based detection. Its derivatization chemistry is well-understood, and it is generally less susceptible to matrix interference.[7] However, the necessity of removing excess reagent adds a layer of complexity to the sample preparation process, which may be a limiting factor in high-throughput environments.
Ultimately, the optimal choice of derivatization strategy requires careful consideration of the specific analytical needs. For applications demanding the utmost sensitivity, FMOC-Cl with fluorescence detection is a superior choice. For routine analyses where high sensitivity is not the primary driver and robustness in complex matrices is paramount, PITC with UV detection remains a valuable and widely implemented technique.
References
- Benchchem. A Comparative Guide to Amino Acid Analysis: OPA vs.
- Di Lorenzo, C., & Colombo, F. (2012). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Adamantanamine. Journal of Agricultural and Food Chemistry, 60(2), 449-455. URL
- Benchchem. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). URL
- Dikma Technologies. Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
- Creative Proteomics.
- Sabbioni, G., & Turesky, R. J. (2017). Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate.
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. URL
- Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
- Waters Corporation.
- Shimadzu Corporation. Analytical Methods for Amino Acids. URL
- Al-Ghanayem, A. A., & Malki, A. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of analytical methods in chemistry, 2020, 8828373. URL
- Agilent Technologies. Analysis of Amino Acids by HPLC. URL
- Jasco Inc. Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Sabbioni, G., & Turesky, R. J. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Chemical research in toxicology, 14(8), 1036-1043. URL
- Dunlop, D. S., & Neidle, A. (1989). Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent. Analytical biochemistry, 180(2), 291-297. URL
- Benchchem. Application Notes: High-Performance Liquid Chromatography (HPLC)
- Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical biochemistry, 174(1), 1-16. URL
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography.
- Veciana, J., & Crespo, R. (1991). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2549-2557. URL
- Agilent Technologies. Agilent Biocolumns Application Compendium - Amino Acid Analysis. URL
- Shimadzu Corporation.
- Bidlingmeyer, B. A., Cohen, S. A., & Tarvin, T. L. (1984). Rapid analysis of amino acids using pre-column derivatization.
Sources
- 1. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thomassci.com [thomassci.com]
- 4. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20070281361A1 - Human plasma free amino acids profile using pre-column derivatizing reagent- 1-naphthylisocyanate and high performance liquid chromatographic method - Google Patents [patents.google.com]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Intrinsically fluorescent polyureas toward conformation-assisted metamorphosis, discoloration and intracellular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Phenethyl Isocyanate vs. Phenyl Isothiocyanate for HPLC Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the quantification of primary and secondary amines such as amino acids, derivatization is a critical step to enhance their detectability by High-Performance Liquid Chromatography (HPLC). The choice of derivatizing agent is paramount and can significantly impact the sensitivity, selectivity, and robustness of an analytical method. This guide provides an in-depth technical comparison of two commonly employed reagents: Phenethyl Isocyanate (PEI) and Phenyl Isothiocyanate (PITC).
As a Senior Application Scientist, my aim is to move beyond a simple listing of features and delve into the causality behind experimental choices. This guide will provide you with the foundational knowledge and practical insights needed to select the optimal derivatizing agent for your specific analytical challenge.
At a Glance: PEI vs. PITC
| Feature | This compound (PEI) | Phenyl Isothiocyanate (PITC) |
| Functional Group | Isocyanate (-N=C=O) | Isothiocyanate (-N=C=S) |
| Reaction Product | Phenethylurea derivatives | Phenylthiourea (PTU) derivatives |
| Primary Analytes | Primary and secondary amines, alcohols | Primary and secondary amines[1] |
| Detection Method | UV Absorbance | UV Absorbance (typically 254 nm)[2][3] |
| Derivative Stability | Generally stable | Stable enough for analysis[4] |
| Key Applications | Chiral separations, derivatization of various amines | Amino acid analysis (Edman degradation)[2] |
The Chemistry of Derivatization: A Tale of Two Electrophiles
The core of the derivatization process lies in the nucleophilic attack of the analyte's amine group on the electrophilic carbon of the isocyanate or isothiocyanate functional group.
This compound (PEI)
PEI belongs to the isocyanate family, characterized by the -N=C=O functional group. The reaction with a primary or secondary amine yields a stable phenethylurea derivative.
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Phenethyl Isocyanate Derivatization for Trace Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of trace-level amines, including carcinogenic N-nitrosamines, is a critical challenge.[1][2][3] Many of these compounds exhibit poor chromatographic behavior and low volatility, necessitating a derivatization step to enhance their detectability.[4] This guide provides an in-depth technical comparison and validation framework for a robust derivatization method using phenethyl isocyanate (PEI). We will explore the underlying chemistry, present a detailed validation protocol in line with international guidelines, and compare its performance against alternative methods.
The Rationale for Derivatization: Why this compound?
Primary and secondary amines are often polar molecules, which can lead to poor peak shapes and low sensitivity in gas chromatography (GC).[4] Chemical derivatization addresses this by converting the analyte into a less polar, more volatile, and more thermally stable derivative.[4]
This compound (PEI) is an effective derivatizing reagent for primary and secondary amines.[5] The isocyanate group (-N=C=O) of PEI reacts with the active hydrogen of the amine to form a stable, less polar urea derivative. This reaction is typically rapid and quantitative. The resulting derivative incorporates a phenyl group, which can enhance detectability, particularly with detectors sensitive to aromatic compounds.
Experimental Workflow: A Self-Validating System
A robust analytical method begins with a well-defined experimental procedure. The following workflow for PEI derivatization is designed to be a self-validating system, with each step contributing to the overall reliability of the results.
Caption: A typical experimental workflow for PEI derivatization of amines from an aqueous matrix.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh or measure the sample into a suitable vessel.
-
For solid samples, dissolve in an appropriate solvent. For liquid samples, proceed directly to extraction.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent, such as dichloromethane, to isolate the amines from the sample matrix.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the concentrated extract, add a solution of this compound in a suitable solvent (e.g., toluene). The concentration of the PEI solution should be optimized based on the expected concentration of amines in the sample.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the gas chromatograph.
-
A Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is highly specific for nitrogen-containing compounds and is a preferred technique for nitrosamine analysis.[6][7][8] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both quantification and structural confirmation.[9]
-
A Comprehensive Validation Plan: Following ICH Q2(R2) Guidelines
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[10][11] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]
Caption: Key parameters for the validation of the PEI derivatization method.
Data-Driven Validation
The following tables provide illustrative data for the validation of the PEI derivatization method for a hypothetical secondary amine, "Amine X".
Table 1: Linearity and Range
| Concentration (ng/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | 102, 105, 101 | 102.7 | 1.95% |
| 5 | 510, 520, 515 | 515.0 | 0.97% |
| 10 | 1030, 1045, 1025 | 1033.3 | 0.97% |
| 25 | 2550, 2580, 2565 | 2565.0 | 0.58% |
| 50 | 5100, 5150, 5120 | 5123.3 | 0.49% |
| 100 | 10250, 10300, 10280 | 10276.7 | 0.24% |
| Linearity | R² = 0.9998 |
Table 2: Accuracy and Precision
| Spiked Level | Concentration (ng/mL) | Measured Conc. (ng/mL, n=6) | % Recovery | %RSD (Repeatability) |
| Low | 5 | 4.95 | 99.0% | 2.5% |
| Medium | 25 | 25.5 | 102.0% | 1.8% |
| High | 75 | 74.25 | 99.0% | 1.5% |
Table 3: LOD and LOQ
| Parameter | Value (ng/mL) | Method |
| Limit of Detection (LOD) | 0.3 | Signal-to-Noise Ratio (S/N = 3:1) |
| Limit of Quantification (LOQ) | 1.0 | Signal-to-Noise Ratio (S/N = 10:1) |
Table 4: Robustness
| Parameter | Variation | % Change in Peak Area |
| Reaction Temperature | 55°C | -3.5% |
| 65°C | +2.1% | |
| Reaction Time | 25 min | -4.2% |
| 35 min | +1.8% |
Comparative Analysis: PEI vs. Other Derivatization Methods
While PEI is a robust choice, other derivatization reagents are available for amine analysis. A comparative assessment is crucial for selecting the optimal method for a specific application.
Table 5: Comparison of Derivatization Reagents for Amines
| Reagent | Advantages | Disadvantages |
| This compound (PEI) | - Stable derivatives- Good for primary and secondary amines- Enhances GC performance | - Moisture sensitive reagent- May require heating for complete reaction |
| Silylating Reagents (e.g., BSTFA) | - Highly volatile derivatives- Fast reaction times | - Derivatives can be moisture sensitive- May not be suitable for all amine types |
| Acylating Reagents (e.g., TFAA) | - Stable derivatives- Can improve chromatographic separation | - Can be corrosive- May produce byproducts |
| Dansyl Chloride | - Fluorescent derivatives for HPLC-FLD[14]- High sensitivity | - Not suitable for GC analysis- Requires a different analytical platform |
Conclusion
The validation of a this compound derivatization method, when performed according to established guidelines, demonstrates its suitability for the sensitive and reliable quantification of trace-level amines. The method's robustness, coupled with the stability of the resulting derivatives, makes it a valuable tool for researchers in pharmaceutical development and quality control. By understanding the principles of the derivatization chemistry and adhering to a rigorous validation plan, scientists can ensure the integrity and accuracy of their analytical data.
References
- Lab Manager Magazine. (2025).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- ProPharma. (2024).
- FILAB. (n.d.). Analysis of nitrosamines by GC-TEA.
- Wang, X., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS.
- Ellutia. (n.d.).
- American Chemical Society. (2025).
- Ellutia. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis.
- Ellutia. (n.d.). Nitrosamines in Pharma.
- Chromatography Online. (2019). Gas Chromatography Detection of Nitrosamines in Food and Beverages.
- Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Nitrosamine Detection.
- Płotka-Wasylka, J. M., et al. (2015).
- Lee, J., et al. (2021).
- Pérez Brizuela, S. (n.d.). Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS.
- ProPharma. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- ChemicalBook. (2025).
- PubMed. (2025).
- Sigma-Aldrich. (n.d.).
- PubMed. (n.d.).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Pharmaffiliates. (n.d.).
- ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- BenchChem. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
Sources
- 1. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. filab.fr [filab.fr]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Stability of Isocyanate-Derived Ureas
For Researchers, Scientists, and Drug Development Professionals
The urea functional group is a cornerstone of modern medicinal chemistry, pivotal in the structure of numerous therapeutic agents, including blockbuster kinase inhibitors like Sorafenib and Lenvatinib.[1] The stability of the urea linkage is not merely an academic curiosity; it is a critical determinant of a drug candidate's shelf life, pharmacokinetic profile, and ultimately, its safety and efficacy. This guide offers an in-depth, objective comparison of the stability of isocyanate-derived ureas, grounded in mechanistic principles and supported by actionable experimental protocols.
The Chemical Foundation of Urea Stability and Degradation
Isocyanate-derived ureas, particularly N,N'-diaryl ureas, possess a resonance-stabilized structure that imparts significant thermodynamic stability. However, this stability is not absolute. These molecules are susceptible to degradation through several key pathways, primarily hydrolysis and thermal decomposition. Understanding these mechanisms is fundamental to designing robust molecules and predicting their long-term behavior.
Primary Degradation Pathway: Hydrolysis
Hydrolysis is the most common degradation pathway for ureas under physiological and formulation conditions. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the eventual cleavage of the C-N bond and formation of the corresponding amines and carbamic acid, which rapidly decomposes to another amine and carbon dioxide.[2][3]
The rate of hydrolysis is highly dependent on pH and the electronic nature of the substituents on the aryl rings.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway is generally less efficient for ureas compared to esters or amides due to the electron-donating nature of the nitrogen atoms, which reduces the electrophilicity of the carbonyl carbon.
The stability of the resulting amine also plays a crucial role. Ureas derived from aromatic isocyanates, which yield less basic (more stable) aromatic amines, tend to be more resistant to hydrolysis than those derived from aliphatic isocyanates.[4]
Mechanism: General Hydrolysis of a Diaryl Urea The following diagram illustrates the fundamental steps of hydrolysis, which can be initiated by either acid or base catalysis, ultimately leading to the breakdown of the urea linkage.
Caption: Generalized hydrolysis pathway for a diaryl urea.
Thermal Degradation
Thermal stability is a critical parameter, especially during manufacturing (e.g., drying) and long-term storage in varied climates. The thermal degradation of ureas and related polyurethane materials can be a complex, multi-step process.[5][6] For many N,N'-disubstituted ureas, a primary thermal degradation pathway is the dissociation back to the parent isocyanate and amine.[5]
R-NH(C=O)NH-R' (heat) ⇌ R-N=C=O + R'-NH2
The temperature at which this decomposition begins is influenced by the substituents. Ureas derived from aromatic isocyanates generally exhibit higher thermal stability due to the rigidity and electronic delocalization of the aromatic rings.[4] Non-flaming thermal degradation of some polyurethane materials can start at temperatures as low as 150-180°C.[7]
Experimental Design for Comparative Stability Assessment: A Self-Validating Protocol
To objectively compare the stability of different isocyanate-derived ureas, a forced degradation (or stress testing) study is the industry-standard methodology.[8][9][10] This approach, outlined by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), intentionally exposes the compound to harsh conditions to accelerate degradation.[9][11] The goal is to achieve 5-20% degradation, which is sufficient to identify primary degradants without destroying the molecule completely.[8][12]
This protocol is designed to be self-validating by including control samples and ensuring the analytical method is "stability-indicating."
Core Principle: The Stability-Indicating Method
The cornerstone of any stability study is the analytical method. A method is deemed "stability-indicating" if it can accurately quantify the decrease of the active pharmaceutical ingredient (API) while simultaneously detecting and separating its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the technique of choice.[13][14][15]
Workflow: Forced Degradation & Analysis This diagram outlines the logical flow from sample preparation through to data analysis for a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Experimental Protocol
Objective: To compare the stability of three hypothetical N,N'-diaryl ureas under forced degradation conditions.
-
Urea A: 1,3-bis(4-methoxyphenyl)urea (electron-donating groups)
-
Urea B: 1,3-diphenylurea (unsubstituted control)
-
Urea C: 1,3-bis(4-chlorophenyl)urea (electron-withdrawing groups)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution of each urea compound in a 50:50 mixture of acetonitrile (ACN) and water. Causality: This solvent system is common for HPLC analysis and solubilizes a wide range of organic molecules while being compatible with aqueous stress conditions.
-
-
Application of Stress Conditions:
-
For each urea, set up the following reactions in sealed vials. The goal is to target 5-20% degradation, so time points may need to be adjusted based on preliminary trials.[8]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in an oven at 60°C.[12]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to yield a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in an oven at 60°C.[12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place 5 mg of the solid urea compound in an open vial in an oven at 80°C.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.
-
-
Sampling and Quenching:
-
Withdraw aliquots from the solution vials at specified time points (e.g., 2, 8, 24, 48 hours).
-
For the thermal sample, dissolve a portion in the ACN/water mixture at each time point.
-
Immediately quench the reaction. For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively. This prevents further degradation post-sampling.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A typical method would use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the percentage of the parent urea remaining by comparing its peak area to that of the control sample at T=0.
-
% Remaining = (Area_sample / Area_control_T0) * 100
-
% Degradation = 100 - % Remaining
-
Data Presentation & Comparative Analysis
The results of the forced degradation study should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Forced Degradation Data (% Degradation after 48 hours)
| Stress Condition | Urea A (Electron-Donating) | Urea B (Unsubstituted) | Urea C (Electron-Withdrawing) |
| 0.1 M HCl, 60°C | 18.5% | 12.1% | 7.5% |
| 0.1 M NaOH, 60°C | 8.2% | 15.8% | 24.3% |
| 3% H₂O₂, RT | < 1% | < 1% | 1.2% |
| 80°C, Solid | 2.1% | 1.5% | < 1% |
Analysis of Results:
-
Acid Stability: The results show a clear trend: Urea C > Urea B > Urea A . The electron-donating methoxy groups (-OCH₃) in Urea A increase the basicity of the urea nitrogens, making them more susceptible to protonation and subsequent hydrolysis. Conversely, the electron-withdrawing chloro groups (-Cl) in Urea C decrease the electron density on the carbonyl group and the nitrogens, making protonation less favorable and thus increasing stability in acid.
-
Base Stability: The stability trend is reversed under basic conditions: Urea A > Urea B > Urea C . The electron-withdrawing chloro groups in Urea C significantly increase the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophilic attack by the hydroxide ion. The electron-donating groups in Urea A have the opposite effect, shielding the carbonyl carbon and slowing degradation.
-
Oxidative & Thermal Stability: All three ureas demonstrate high stability against oxidation and moderate thermal stress in the solid state. The slightly higher thermal stability of the unsubstituted and electron-withdrawing variants aligns with the principle that strong electron-donating groups can sometimes destabilize aromatic systems at high temperatures.
Conclusion and Field-Proven Insights
The stability of an isocyanate-derived urea is a predictable function of its chemical structure and its environment. This guide demonstrates that a rational, systematic approach based on fundamental chemical principles can effectively guide the selection and development of stable molecules.
Key Takeaways for Drug Development Professionals:
-
Structure-Stability Relationships are Key: Electron-withdrawing substituents on the aryl rings generally enhance stability to acid hydrolysis but decrease stability to base-catalyzed hydrolysis. The opposite is true for electron-donating substituents.
-
Forced Degradation is an Indispensable Tool: Conducting forced degradation studies early in the development process, as outlined in ICH guidelines, is crucial for identifying potential stability liabilities and developing robust, stability-indicating analytical methods.[8][10]
-
Context Matters: The expected physiological environment dictates the most relevant stability concerns. For an orally administered drug that must survive the acidic environment of the stomach, stability to acid hydrolysis (favoring structures like Urea C) is paramount.
-
Beyond Hydrolysis: While hydrolysis is often the primary concern, thermal stability cannot be overlooked, as it impacts manufacturing, formulation, and storage requirements.[16]
By integrating these principles and methodologies, researchers can de-risk their development programs, leading to the creation of safer, more effective, and more stable urea-containing therapeutics.
References
- American Chemistry Council. (2014). Polyurethanes and Thermal Degradation Guidance.
- American Chemistry Council. (n.d.). Polyurethanes and Thermal Degradation Guidance. PDF.
- OSTI.GOV. (n.d.). Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry.
- Scilit. (n.d.). Thermal degradation of ethyleneurea formaldehyde polycondensates.
- Barikani, M. (2015). Study of thermal stability and degradation kinetics of polyurethane–ureas by thermogravimetry. ResearchGate.
- Yasuda, T., Akama, T., & Ikawa, H. (1992). Determination and Stability Studies of Urea in Urea Creams by High-Performance Liquid Chromatography. YAKUGAKU ZASSHI, 112(2), 141-145.
- PubMed. (1992). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography].
- Veermachneni, R. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe.
- PubMed. (n.d.). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center.
- Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods.
- SciSpace. (2016). Forced Degradation Studies.
- Tantry, S. J., & Kokotos, C. G. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
- Food Additives & Contaminants: Part A. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Google Patents. (n.d.). Urea and its impurity high performance liquid chromatography analysis method.
- Wang, Y., et al. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 8(1), e50645.
- IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanchemistry.com [americanchemistry.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. scispace.com [scispace.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Determination and Stability Studies of Urea in Urea Creams by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 14. [Determination and stability studies of urea in urea creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Polyurethanes and Thermal Degradation Guidance - American Chemistry Council [americanchemistry.com]
A Senior Application Scientist's Guide: Phenethyl Isocyanate vs. Dansyl Chloride for Amine Quantification
In the landscape of analytical chemistry, the accurate quantification of primary and secondary amines is a critical task for researchers in pharmaceuticals, biochemistry, and environmental science. Due to the frequent lack of a native chromophore or fluorophore in these molecules, chemical derivatization prior to analysis—typically by High-Performance Liquid Chromatography (HPLC)—is an indispensable strategy.[1] This guide provides an in-depth, objective comparison of two prominent derivatization reagents: the classic, fluorescence-based dansyl chloride and the UV-active phenethyl isocyanate (PEI).
This document moves beyond a simple listing of features to explain the causality behind experimental choices, empowering you to select the optimal reagent and protocol for your specific analytical challenge.
Core Principles: A Tale of Two Chemistries
The choice between this compound and dansyl chloride begins with a fundamental understanding of their distinct reaction mechanisms with amines. This chemistry dictates everything from reaction conditions to the ultimate sensitivity of the assay.
Dansyl Chloride: The Fluorescent Workhorse
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) reacts with primary and secondary amines via a nucleophilic substitution reaction.[2] The reaction, known as dansylation, proceeds under alkaline conditions (typically pH 9.5-10.5).[1][3] This high pH is critical as it ensures the target amino group is deprotonated and thus in its more nucleophilic state, ready to attack the electron-deficient sulfur atom of the sulfonyl chloride group.[2] The result is a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct.[1][2]
Caption: Reaction mechanism of this compound with an amine.
Head-to-Head Performance Comparison
The optimal choice of reagent hinges on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available detection technology.
| Feature | Dansyl Chloride | This compound (PEI) | Expert Commentary |
| Reaction | Nucleophilic Substitution | Nucleophilic Addition | The alkaline conditions for dansylation necessitate careful pH control to ensure amine reactivity while minimizing reagent hydrolysis. [4][5]PEI's addition reaction is often more straightforward. |
| Primary Detection | Fluorescence (Ex: ~333 nm / Em: ~515 nm) [6] | UV Absorbance (~246 nm for similar urea derivatives) [7] | This is the most significant differentiator. Fluorescence detection provides inherently greater sensitivity and selectivity over UV absorbance, making dansyl chloride superior for trace analysis. |
| Sensitivity | Excellent (Picomole to Femtomole range) [1][8] | Good to Moderate | The high quantum yield of dansyl adducts allows for extremely low limits of detection (LOD). [8]While PEI provides good UV absorbance, it cannot match the sensitivity of fluorescence. |
| Derivative Stability | Highly stable sulfonamide bond, resistant to hydrolysis. [1][9] | Very stable urea bond. [10][11] | Both reagents form robust derivatives suitable for routine HPLC analysis. Dansyl derivatives are known to be highly resistant to acid hydrolysis. [12] |
| Specificity | Reacts with primary/secondary amines, phenols, and some alcohols. [13] | Highly specific to primary and secondary amines. [14] | PEI offers superior specificity. The reactivity of dansyl chloride with other nucleophiles, like phenols, can lead to interfering peaks in complex biological or environmental samples. |
| Reaction Speed | Slower; often requires incubation at elevated temperatures (e.g., 38-70°C) for 30-90 min. [15] | Generally faster; can often proceed to completion at room temperature. | The need for heating and longer incubation with dansyl chloride can increase sample preparation time. |
| Interferences | Excess reagent hydrolysis produces dansyl acid, which can interfere chromatographically. [4]Water can also compete with the amine. [5] | Water reacts with isocyanates to form unstable carbamic acids, which can decompose back to the amine or form symmetric ureas, consuming the reagent. [16] | For both methods, a quenching step is often required to consume excess reagent and prevent artifacts. Ammonium hydroxide or a primary amine is typically used for dansyl chloride. [1][17] |
Experimental Workflows: A Practical Guide
A self-validating protocol is the cornerstone of trustworthy results. The following sections provide detailed, step-by-step methodologies for both derivatization procedures. The inclusion of an internal standard is highly recommended for both protocols to correct for variations in sample preparation and instrument response. [18]
Comparative Workflow Overview
Caption: Comparative experimental workflows for amine derivatization.
Protocol 1: Amine Quantification using Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific applications and matrices. [1] 1. Reagent Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Prepare a stock solution of 100 mM sodium bicarbonate. Adjust the pH to 9.8 with NaOH. This high pH is essential to deprotonate the target amines. [1][17]* Dansyl Chloride Solution (e.g., 10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. This solution is light-sensitive and should be prepared fresh and stored in the dark. [2][17]* Quenching Solution (e.g., 10% Ammonium Hydroxide): Prepare by diluting concentrated ammonium hydroxide. This solution will react with any excess dansyl chloride to stop the reaction. [17] 2. Derivatization Procedure:
-
To 50 µL of the sample or standard in a microcentrifuge tube, add 100 µL of the Carbonate-Bicarbonate Buffer.
-
Add 100 µL of the Dansyl Chloride Solution. Vortex thoroughly.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for 60 minutes. The dark condition is crucial to prevent photodegradation of the newly formed dansyl derivatives. [3]4. After incubation, cool the mixture to room temperature.
-
Add 20 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 5-10 minutes. [3]6. Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The resulting dansylated amines are more hydrophobic, improving their retention on reversed-phase HPLC columns. [3] 3. HPLC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: Fluorescence detector (Excitation: ~330-340 nm, Emission: ~510-530 nm).
Protocol 2: Amine Quantification using this compound
This protocol is based on general procedures for isocyanate derivatization. [10][16] 1. Reagent Preparation:
-
Solvent: HPLC-grade anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO). It is critical to use anhydrous solvents as water will react with the isocyanate. [16]* Catalyst (Optional): A tertiary amine like triethylamine (TEA) can be used to catalyze the reaction, though it often proceeds without one.
-
This compound Solution (e.g., 10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous ACN. Prepare fresh.
-
Quenching Solution: A solution of a secondary amine, such as di-n-butylamine (DBA), in the reaction solvent can be used to react with excess PEI.
2. Derivatization Procedure:
-
Evaporate the sample or standard to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous ACN.
-
Add 100 µL of the this compound Solution. If using a catalyst, add a small amount (e.g., 5 µL of 1% TEA in ACN).
-
Vortex the mixture and incubate at room temperature for 30-60 minutes.
-
Add 20 µL of the Quenching Solution to consume any unreacted PEI.
-
Dilute the sample with the mobile phase starting condition as needed and transfer to an HPLC vial for analysis.
3. HPLC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: UV detector set to a wavelength appropriate for the phenethyl urea derivative (e.g., ~240-250 nm).
Conclusion and Recommendations
As a Senior Application Scientist, my guidance is to align your choice of reagent with your analytical endpoint. Neither reagent is universally superior; they are tools designed for different challenges.
-
Choose Dansyl Chloride for Ultimate Sensitivity: When quantifying trace levels of amines, such as neurotransmitters in microdialysates or low-level impurities in pharmaceuticals, the inherent sensitivity of fluorescence detection makes dansyl chloride the unequivocal choice. Its ability to reach picomole and even femtomole detection limits is unmatched by UV-based methods. [8]Be prepared, however, to optimize the protocol to manage potential interferences from the sample matrix and reagent byproducts.
-
Choose this compound for Specificity and Simplicity: In applications where the amine concentration is higher and the sample matrix is complex or contains other nucleophilic species (like phenols), PEI is an excellent option. Its high specificity for amines simplifies chromatogram interpretation and can lead to a more robust assay. [14]The simpler, room-temperature reaction conditions also offer a workflow advantage.
Ultimately, the most trustworthy data comes from a well-validated method. Regardless of the reagent chosen, proper optimization of reaction conditions, chromatographic separation, and the consistent use of internal standards are paramount to achieving accurate and reproducible quantification of amines.
References
- Benchchem. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. BenchChem.
- Benchchem. (n.d.).
- Coger, S.A.S. (n.d.). Dansyl chloride. Coger SAS.
- Benchchem. (n.d.). Application Note and Protocol: Derivatization of Biogenic Amines for HPLC Analysis using 1,7-Diaminoheptane as an Internal Stand. BenchChem.
- Kadek, A., et al. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
- Wikipedia. (n.d.). Dansyl chloride.
- Gu, H., et al. (2019).
- Ionescu, S., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH.
- MedchemExpress.com. (n.d.). Dansyl chloride (DNSCl) | Fluorescent Dye.
- Takeuchi, T. (n.d.).
- Benchchem. (n.d.).
- Molinero-Pérez, A., et al. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
- Al-Ghamdi, A. A. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
- Seiler, N., & Schneider, H. H. (1977). [Scope and limitation of the analytical use of dansyl chloride, II: Formation of secondary dansyl amines by the reaction of dansyl chloride with N-oxides of aliphatic tertiary amino derivatives according to the Polonovski reaction (author's transl)]. PubMed.
- ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- Thermo Fisher Scientific - US. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Le, T. T., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH.
- Benchchem. (n.d.). A Comparative Guide to Dansyl Chloride for Amino Acid Analysis. BenchChem.
- Molnár-Perl, I. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high performance liquid chromatography.
- Thomas, T. L., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry.
- Thomas, T. L., et al. (2021). 1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior.
- Superchi, S., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso. RSC Publishing.
- Le, T. T., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Na'was, A. R. (n.d.). of the reaction between. AUB ScholarWorks.
- Mahapatra, D. K., et al. (2020). Dansyl chloride – Knowledge and References. Taylor & Francis.
- Tsai, Y.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
- Benchchem. (n.d.). A Comparative Study of Derivatization Agents: Dansyl Chloride and N-Ethyl-N-phenylethylenediamine.
- Kadek, A., et al. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- ResearchGate. (n.d.).
- Lee, J.-S., et al. (2013). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC - NIH.
- Thermo Fisher Scientific. (n.d.).
- AAT Bioquest. (n.d.). *Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] CAS 605-65-2.
- Varga, Z., et al. (2021).
- Higashi, T. (2006). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
- ResearchGate. (n.d.). Representation of the reaction between biogenic amines and dansyl chloride.
- AAT Bioquest. (n.d.). Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] CAS 605-65-2.
- Lee, J.-S., et al. (2013). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Pathak, T. P., & Miller, B. L. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Wang, Y., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
- PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Dansyl chloride [cogershop.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment of Phenethyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reproducible and reliable results. Phenethyl isocyanate and its derivatives are a class of highly reactive compounds widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their isocyanate functional group (-N=C=O) is highly susceptible to reaction with nucleophiles, making purity assessment a critical, yet challenging, endeavor. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound derivatives, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Criticality of Purity in Isocyanate Chemistry
The high reactivity of the isocyanate group is a double-edged sword. While it facilitates desired chemical transformations, it also makes these compounds prone to degradation and side reactions.[1][2] Common impurities can include:
-
Ureas: Formed by the reaction of the isocyanate with water or primary/secondary amines.
-
Carbamates (Urethanes): Resulting from reactions with alcohols.[2]
-
Allophanates and Biurets: Formed from the reaction of isocyanates with urethanes and ureas, respectively.
-
Isocyanurates: Cyclic trimers of the isocyanate.
-
Starting materials and unreacted reagents: From the synthesis process.[3]
The presence of these impurities can have significant consequences, including altered reaction kinetics, the formation of unintended byproducts, and in the context of drug development, potential toxicity. Therefore, robust and accurate purity assessment is not merely a quality control step but a fundamental aspect of ensuring the validity of experimental outcomes.
A Comparative Analysis of Analytical Techniques
The choice of analytical method for assessing the purity of this compound derivatives depends on a variety of factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. This section provides a comparative overview of the most commonly employed techniques.
| Technique | Principle | Advantages | Limitations | Typical Application |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. The isocyanate group has a strong, characteristic absorption band. | Rapid, non-destructive, provides functional group information. | Not suitable for quantifying structurally similar impurities, lower sensitivity for minor components. | Quick identity check, monitoring the disappearance of the isocyanate group during a reaction. |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires derivatization to analyze reactive isocyanates, potential for thermal degradation of analytes. | Identification and quantification of volatile impurities and starting materials. |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | High versatility for a wide range of compounds, various detection methods (UV, MS). | Requires derivatization for isocyanates to form stable, detectable derivatives. | Purity assessment of the main component and non-volatile impurities. |
| qNMR Spectroscopy | The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal. | Highly accurate and precise, does not require a reference standard for each impurity, provides structural information.[4][5][6][7] | Lower sensitivity compared to chromatographic methods, requires a well-resolved spectrum. | Absolute purity determination, quantification of isomers and major impurities. |
In-Depth Methodologies and Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check
FTIR is an indispensable tool for the initial and rapid assessment of this compound derivatives. The underlying principle is the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. The isocyanate group (-N=C=O) exhibits a very strong and characteristic stretching vibration in a relatively uncongested region of the IR spectrum, typically between 2250 and 2275 cm⁻¹. The presence of a sharp, intense peak in this region is a strong indicator of the isocyanate functionality.
-
Sample Preparation: Place a small drop of the liquid this compound derivative directly onto the ATR crystal. For solid samples, press a small amount firmly onto the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Examine the spectrum for the characteristic isocyanate peak around 2250-2275 cm⁻¹. The absence or significant reduction in the intensity of this peak in a sample that has been exposed to moisture or alcohols is indicative of degradation.
}
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[8] However, the high reactivity of isocyanates makes their direct analysis by GC challenging. They can react with active sites in the GC column or degrade at high temperatures. To overcome this, a derivatization step is necessary to convert the isocyanate into a more stable and volatile compound.[9]
The choice of derivatizing agent is critical. It should react quickly and quantitatively with the isocyanate group to form a single, stable derivative that is amenable to GC analysis. Common derivatizing agents for isocyanates are secondary amines, which form stable ureas.[10][11]
-
Derivatization:
-
Accurately weigh a known amount of the this compound derivative into a vial.
-
Add a solution of a secondary amine derivatizing agent (e.g., di-n-butylamine) in a suitable solvent (e.g., toluene).
-
Allow the reaction to proceed to completion. The reaction is typically rapid at room temperature.
-
-
Sample Preparation for GC-MS:
-
Dilute an aliquot of the derivatized sample with a suitable solvent (e.g., ethyl acetate).
-
Add an internal standard for quantitative analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program that allows for the separation of the derivatized product from any derivatized impurities.
-
The mass spectrometer is used to identify the components based on their mass spectra and retention times.
-
}
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Similar to GC, direct analysis of isocyanates by HPLC is challenging due to their reactivity. Derivatization is employed to create stable and UV-active or fluorescent derivatives that can be readily detected.[10][12] A variety of derivatizing agents are available, and the choice depends on the desired sensitivity and the detection method.[10][13]
-
Derivatization:
-
A common derivatizing agent for HPLC analysis of isocyanates is 1-(2-methoxyphenyl)piperazine (MOPP).[13]
-
React a known amount of the this compound sample with an excess of the MOPP solution.
-
-
Sample Preparation for HPLC:
-
Dilute the derivatized sample with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile and water with a suitable buffer.
-
Detect the derivatives using a UV detector at a wavelength where the derivative has strong absorbance.
-
Quantify the main component and impurities by comparing their peak areas to those of a calibration curve prepared from a reference standard.
-
}
Quantitative NMR (qNMR) Spectroscopy: The Absolute Method
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[5][14] Its power lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[7] This allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[6]
A key aspect of a robust qNMR experiment is ensuring that the data is acquired under conditions that allow for accurate integration. This involves:
-
Complete Relaxation: A sufficient delay between scans (d1) is crucial to allow all nuclei to return to their equilibrium state before the next pulse. This delay should be at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest.
-
Uniform Excitation: The radiofrequency pulse should excite all signals in the spectrum uniformly.
-
Proper Phasing and Baseline Correction: These are critical for accurate integration of the signals.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound derivative into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification, including a long relaxation delay (e.g., 30-60 seconds).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the this compound derivative and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
}
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is universally superior for assessing the purity of this compound derivatives. A comprehensive and reliable purity assessment often involves an integrated approach. FTIR provides a rapid and indispensable initial check of the isocyanate functionality. GC-MS and HPLC, with appropriate derivatization, are excellent for identifying and quantifying trace impurities. For the definitive determination of absolute purity, qNMR stands out as a powerful and accurate primary method. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities, leading to more robust and reproducible scientific outcomes.
References
- J-Stage. (n.d.). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- PubMed. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Bruker. (n.d.). Quantitative NMR Spectroscopy.
- Organic Primary Standards Group. (n.d.). Quantitative NMR.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ACS Publications. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
- PubMed. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- SIELC Technologies. (n.d.). Separation of Phenyl isocyanate on Newcrom R1 HPLC column.
- RSC Publishing. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- Australian Government Department of Health. (2020, June 28). Polymers containing isocyanate monomers: Human health tier II assessment.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- SLS. (n.d.). Phenyl isocyanate, for HPLC de | 78750-100ML | SUPELCO.
- ResearchGate. (2025, August 8). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, October 13). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS.
- Veeprho. (n.d.). This compound | CAS 1943-82-4.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Restek. (n.d.). GC Derivatization.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS?. Chemistry For Everyone.
- PrepChem.com. (n.d.). Preparation of (phenyl ethyl isocyanate).
- ResearchGate. (2021, October 26). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?.
- ResearchGate. (2025, August 5). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. youtube.com [youtube.com]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. epa.gov [epa.gov]
- 13. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 14. usp.org [usp.org]
A Senior Application Scientist's Guide to Isocyanate-Based Labeling Reagents
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of experimental success. This guide provides an in-depth comparative analysis of isocyanate-based labeling reagents, offering insights grounded in chemical principles and field-proven applications.
The Chemistry of Isocyanate-Based Bioconjugation
At the heart of this technology lies the highly reactive isocyanate functional group (–N=C=O). Its utility in bioconjugation stems from its efficient reaction with primary amines (–NH₂), which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1][2] This reaction, a nucleophilic addition, results in the formation of a highly stable urea bond, permanently linking the isocyanate-containing reagent to the target molecule.[3]
The reactivity of isocyanates is pH-dependent, with optimal conditions typically falling within a slightly alkaline range of pH 8.5 to 9.5.[4] This ensures that the target primary amine groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isocyanate group.
Key Isocyanate Reagents and Their Characteristics
The versatility of isocyanate chemistry has led to the development of a range of reagents, each with specific advantages for different applications.
| Reagent Family | Common Examples | Key Features | Primary Applications |
| Aromatic Isocyanates | Toluene diisocyanate (TDI) | High reactivity, often used in polymer synthesis. Can be prone to photodegradation.[5][6] | Industrial applications, synthesis of polyurethane-based biomaterials.[5] |
| Aliphatic Isocyanates | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) | More resistant to UV degradation compared to aromatic isocyanates, generally considered more biocompatible.[5] | Development of biocompatible polyurethanes for medical devices and drug delivery.[5][7] |
| Isothiocyanates | Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC) | The isothiocyanate group (–N=C=S) reacts with primary amines to form a stable thiourea linkage.[8] Widely used for fluorescent labeling.[1][9] | Fluorescent labeling of proteins and antibodies for applications like flow cytometry and microscopy.[8][10] |
In recent advancements, "isocyanate surrogate" strategies are being developed to generate highly reactive isocyanates on-demand from stable precursors.[11][12][13] This approach offers greater control over the labeling reaction, minimizing off-target effects and degradation of the reagent.[12]
Comparative Analysis: Isocyanates vs. NHS Esters
While isocyanates are a powerful tool, N-hydroxysuccinimide (NHS) esters are another prevalent class of amine-reactive reagents.[1][14] Understanding their distinct characteristics is crucial for selecting the optimal reagent for a given experiment.
| Feature | Isocyanate-Based Reagents | NHS Esters |
| Reactive Group | Isocyanate (–N=C=O) or Isothiocyanate (–N=C=S) | N-hydroxysuccinimide ester |
| Bond Formed | Urea or Thiourea[3][8] | Amide[1] |
| Optimal Reaction pH | 8.5 - 9.5[4] | 7.2 - 9.0[1] |
| Hydrolytic Stability | Susceptible to hydrolysis | Highly susceptible to hydrolysis, requiring anhydrous conditions for storage and dissolution.[1] |
| Leaving Group | None | N-hydroxysuccinimide[1] |
Causality Behind Experimental Choices:
-
pH Sensitivity: For proteins that are sensitive to higher pH environments, NHS esters, with their slightly lower optimal reaction pH, may be a more suitable choice.[14]
-
Reagent Stability: The greater susceptibility of NHS esters to hydrolysis necessitates careful handling and the use of anhydrous solvents like DMSO or DMF for initial dissolution.[8][10][15]
-
Reaction Byproducts: The absence of a leaving group in isocyanate reactions can simplify downstream purification steps, as there is no need to remove a reaction byproduct like N-hydroxysuccinimide.
Experimental Protocol: Fluorescent Labeling of an Antibody with FITC
This protocol provides a robust, self-validating framework for the successful conjugation of an antibody with Fluorescein isothiocyanate (FITC).
Materials:
-
Antibody (1-10 mg/mL in a buffer free of primary amines, such as PBS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (0.1 M sodium bicarbonate, pH 9.0)[8]
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)[4]
-
Storage Buffer (e.g., PBS)
Step-by-Step Methodology:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the labeling buffer via dialysis or a desalting column.[15] This is a critical step as primary amines in the buffer will compete with the antibody for reaction with FITC.
-
FITC Reagent Preparation: Immediately before use, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.[4][9] FITC is moisture-sensitive and should be used promptly after dissolution.
-
Conjugation Reaction:
-
Slowly add the FITC solution to the antibody solution while gently stirring. A 10-20 fold molar excess of FITC to antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 10-50 mM.[8][15]
-
Purification: Separate the labeled antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with the desired storage buffer.[4] The labeled antibody will elute in the earlier fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for FITC). A typical DOL for antibodies is 2-3.[4]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for antibody labeling with FITC.
Expanding Applications in Drug Development
The utility of isocyanates extends beyond fluorescent labeling. In drug development, isocyanates are valuable for:
-
Peptide and Protein Modification: Creating novel bioconjugates with enhanced therapeutic properties.[7]
-
Drug Delivery Systems: Synthesizing polymer-based drug delivery systems and controlled-release formulations.[7]
-
Small Molecule Tagging: A versatile strategy for appending chemical tags to drug-like small molecules for target identification and validation studies.[3][16][17]
-
Radiolabeling: Isocyanates labeled with isotopes like carbon-11 are used to synthesize PET radiotracers for in vivo imaging.[18]
Conclusion
Isocyanate-based labeling reagents offer a robust and versatile platform for the covalent modification of biomolecules. Their high reactivity and the stability of the resulting urea or thiourea linkage make them indispensable tools in research and drug development. By understanding the underlying chemistry and carefully considering the comparative advantages of different amine-reactive chemistries, scientists can confidently select and implement the optimal labeling strategy for their experimental needs.
References
- Protocol - Protein labeling with FITC. LigandTracer. [Link]
- Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.Journal of the American Chemical Society, 147(31), 27232–27237. [Link]
- Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.
- Singh, S. M., Sharma, A., & Sahi, V. K. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification.
- FITC Amine Labeling Protocol. You Do Bio. [Link]
- Isbell, T. S., Applegate, M. A., Cardona, A. M., Daniels, R. N., & Weiss, W. A. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025).
- Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.
- Protein FITC Labeling Kit. Assay Genie. [Link]
- The Role of Isocyanates in Modern Pharmaceuticals.
- Isbell, T. S., Applegate, M. A., Cardona, A. M., Daniels, R. N., & Weiss, W. A. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Isbell, T. S., Applegate, M. A., Cardona, A. M., Daniels, R. N., & Weiss, W. A. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Liu, Y., Li, Y., & Li, Z. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules.Frontiers in Chemistry. [Link]
- Wilson, A. A., Garcia, A., Houle, S., Sadovski, O., & Vasdev, N. (2011). Synthesis and Application of Isocyanates Radiolabeled With carbon-11.Chemistry. [Link]
- Herath, H. M. D. N., & Vithanage, R. S. (2015). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers.
- Isocyanates as Precursors to Biomedical Polyurethanes.
- Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scrum-net.co.jp [scrum-net.co.jp]
- 5. aidic.it [aidic.it]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 8. youdobio.com [youdobio.com]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Induced Bioconjugation via On-Demand Isocyanate Formation - Journal of the American Chemical Society - Figshare [figshare.com]
- 14. glenresearch.com [glenresearch.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and application of isocyanates radiolabeled with carbon-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Catalyst Efficiency in Isocyanate Reactions
For researchers, scientists, and professionals in drug development and polymer chemistry, the precise control of isocyanate reactions is paramount. The selection of an appropriate catalyst is often the most critical factor in achieving desired reaction rates, product properties, and process efficiency. This guide provides an in-depth comparison of various catalysts used in isocyanate reactions, supported by experimental data and detailed protocols for their evaluation.
The Critical Role of Catalysis in Isocyanate Chemistry
Isocyanate (R-NCO) groups are highly reactive electrophiles that readily react with nucleophiles containing active hydrogen atoms, most notably hydroxyl groups (R'-OH) to form urethane linkages. This reaction is the cornerstone of polyurethane chemistry. While the reaction can proceed without a catalyst, it is often too slow for practical applications.[1] Catalysts are therefore essential to accelerate the reaction, control the curing process, and influence the final properties of the polymer.[2]
The choice of catalyst affects not only the primary isocyanate-hydroxyl (gelling) reaction but also competing side reactions, such as the isocyanate-water (blowing) reaction, which produces urea and carbon dioxide gas.[3] The selectivity of a catalyst for the gelling versus the blowing reaction is a key consideration in many applications, particularly in the production of polyurethane foams.
Major Classes of Catalysts for Isocyanate Reactions
Catalysts for isocyanate reactions can be broadly categorized into two main groups: tertiary amines and organometallic compounds. Each class possesses distinct mechanisms of action and offers a unique set of advantages and disadvantages.
Tertiary Amine Catalysts
Tertiary amines are widely used catalysts, particularly in polyurethane foam production, due to their ability to effectively catalyze both the gelling and blowing reactions.[3] Their catalytic activity is generally correlated with their basicity and steric accessibility of the nitrogen atom.[4]
Mechanism of Action: The precise mechanism of tertiary amine catalysis has been a subject of debate, with two primary theories. One proposes the formation of a complex between the amine and the isocyanate, making the isocyanate more susceptible to nucleophilic attack.[5] Another, more widely accepted mechanism, suggests that the amine activates the hydroxyl group through hydrogen bonding, increasing its nucleophilicity.[6][7]
A prominent example is 1,4-diazabicyclo[2.2.2]octane (DABCO), a highly active and widely used amine catalyst.[8] Its caged structure minimizes steric hindrance, allowing for efficient catalysis.[5]
Performance Characteristics: Amine catalysts can be classified based on their relative promotion of the gelling or blowing reaction. For instance, bis(2-dimethylaminoethyl) ether is a strong blowing catalyst, while triethylenediamine (TEDA/DABCO) provides a more balanced activity.[3]
Organometallic Catalysts
Organometallic compounds are another major class of catalysts, prized for their high efficiency, particularly in coatings, adhesives, sealants, and elastomers (CASE) applications.
For decades, organotin compounds, especially dibutyltin dilaurate (DBTDL), have been the workhorses of polyurethane catalysis due to their exceptional activity.[9][10]
Mechanism of Action: The mechanism of DBTDL catalysis is generally believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The tin atom acts as a Lewis acid, coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack of the hydroxyl group on the isocyanate.[6][9][11]
Diagram: Catalytic Cycle of Dibutyltin Dilaurate (DBTDL)
Caption: Catalytic cycle of DBTDL in urethane formation.
Performance Characteristics: Organotin catalysts are highly efficient at promoting the gelling reaction. However, they also catalyze the water-isocyanate reaction, albeit to a lesser extent than many amine catalysts.[12] A significant drawback of organotin compounds is their toxicity, which has led to increased regulatory scrutiny and a push towards alternatives.[13]
Bismuth and zinc carboxylates have emerged as viable, less toxic alternatives to organotin catalysts.[14] They are often used in CASE applications where low toxicity is a key requirement.
Performance Characteristics: Bismuth catalysts can offer performance comparable to organotins, though they may require higher loading levels and can be sensitive to hydrolysis.[14] Zinc catalysts are generally milder and are often used in combination with other catalysts to fine-tune reactivity.[15]
Zirconium-based catalysts, such as zirconium chelates, are another class of non-tin catalysts gaining traction.[16][17]
Mechanism of Action: Zirconium catalysts are believed to operate via an "insertion mechanism," where the catalyst first associates with the polyol, activating it for reaction with the isocyanate.[18] This mechanism can offer greater selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[16]
Quantitative Comparison of Catalyst Performance
The efficiency of a catalyst is typically evaluated by measuring its effect on the reaction kinetics. Key parameters include gel time, tack-free time, and the reaction rate constant. The following table summarizes typical performance data for various catalysts, compiled from multiple sources. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific formulation and reaction conditions.
| Catalyst Type | Catalyst Example | Typical Application | Relative Gel Time | Selectivity (Gelling vs. Blowing) | Key Advantages | Key Disadvantages |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Foams, Elastomers | Moderate | Balanced | Versatile, cost-effective | Volatility, odor |
| Organotin | Dibutyltin Dilaurate (DBTDL) | CASE, Elastomers | Fast | High for gelling | High activity at low concentrations | Toxicity, environmental concerns[3][9] |
| Bismuth | Bismuth Neodecanoate | CASE | Fast to Moderate | High for gelling | Low toxicity | Hydrolytic sensitivity, cost[14] |
| Zinc | Zinc Octoate | CASE | Slow to Moderate | Moderate for gelling | Low toxicity, delayed action | Lower activity than tin or bismuth[15] |
| Zirconium | Zirconium Acetylacetonate | Coatings | Moderate | High for gelling | Good hydrolytic stability, non-toxic | Can require higher temperatures[16] |
Relative Gel Time is a qualitative comparison where "Fast" indicates a shorter time to gelation.
Experimental Protocols for Catalyst Evaluation
To rigorously evaluate and compare the efficiency of different catalysts, standardized experimental protocols are essential.
Monitoring Isocyanate Consumption via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. The disappearance of the characteristic NCO stretching band at approximately 2270 cm⁻¹ provides a direct measure of isocyanate consumption.[19][20]
Experimental Workflow:
Diagram: FTIR-based Evaluation of Catalyst Efficiency
Caption: Workflow for evaluating catalyst efficiency using FTIR.
Step-by-Step Methodology:
-
Calibration: Prepare a series of standard solutions of the isocyanate in a non-reactive solvent and record their FTIR spectra. Construct a Beer-Lambert plot of the absorbance of the NCO peak versus concentration.[21]
-
Reaction Setup: In a temperature-controlled reactor, combine the polyol and solvent. Allow the mixture to reach thermal equilibrium.
-
Initiation and Monitoring: Add the isocyanate to the reactor and immediately begin acquiring FTIR spectra at regular intervals using an in-situ ATR-FTIR probe.
-
Catalyst Addition: After a baseline uncatalyzed reaction rate is established, introduce the catalyst and continue spectral acquisition.
-
Data Analysis: Using the calibration curve, convert the NCO peak absorbance to concentration for each time point. Plot the natural logarithm of the isocyanate concentration versus time. The slope of this line is the pseudo-first-order rate constant, which is a quantitative measure of the catalyst's efficiency.
Determination of NCO Content by Titration (ASTM D2572)
A standard wet chemistry method for determining the isocyanate content is the back-titration method described in ASTM D2572.[22][23][24] This method is useful for endpoint analysis and for reactions that are difficult to monitor in real-time.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the isocyanate-containing reaction mixture into an Erlenmeyer flask.
-
Reaction with Excess Amine: Add a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts with the isocyanate groups.
-
Titration: After the reaction is complete, titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid to a potentiometric endpoint.[24]
-
Blank Determination: Perform a blank titration with the same amount of di-n-butylamine solution without the sample.
-
Calculation: The difference in the volume of titrant required for the sample and the blank is used to calculate the percentage of NCO groups in the original sample.
Catalyst Stability and Deactivation
An often-overlooked aspect of catalyst evaluation is its stability under reaction and storage conditions.
-
Hydrolytic Stability: Many organometallic catalysts, particularly those based on bismuth, can be susceptible to hydrolysis, which can deactivate the catalyst.[14] The hydrolytic stability of the resulting polyurethane linkages is also a critical factor in the long-term performance of the material.[25][26][27]
-
Poisoning: Catalysts can be "poisoned" by impurities in the reactants, such as acidic or basic compounds, which can neutralize the active catalytic species.[28]
-
Thermal Stability: At elevated temperatures, some catalysts may decompose or participate in unwanted side reactions.
Conclusion and Future Outlook
The selection of a catalyst for isocyanate reactions is a multifaceted decision that requires a thorough understanding of the reaction mechanism, kinetics, and the desired properties of the final product. While traditional organotin catalysts offer high activity, the trend is moving towards less toxic and more environmentally friendly alternatives such as bismuth, zinc, and zirconium-based catalysts.[13][29]
Rigorous experimental evaluation using techniques like FTIR spectroscopy and standardized titration methods is crucial for comparing the efficiency of different catalysts and for optimizing reaction conditions. As the field of polyurethane chemistry continues to evolve, the development of novel, highly active, and selective catalysts will remain a key area of research, enabling the creation of advanced materials with tailored properties for a wide range of applications.
References
- analyzing the mechanism of dibutyltin dilaurate catalyst in co
- Kresta, J. E. (Ed.). (1985). Organotin Catalysis in Urethane Systems. In Reaction Injection Molding (Vol. 289, pp. 157-171). American Chemical Society.
- Reasons for Deactivation of Polyurethane Catalysts. (n.d.). Wuxi Weiheng Chemical Co., Ltd.
- Dibutyltin Dilaurate in Polyurethane Casting Applications. (2025).
- A Comparative Guide to the Quantitative Analysis of Vinyl Isocyan
- NCO (Isocyanate) Method via ASTM D2572. (n.d.). Hanna Instruments.
- Comparing the catalytic activity of Zirconium Isooctanoate with other metal-based polyurethane c
- Blank, W. J. (1977). U.S. Patent No. 4,026,875. Washington, DC: U.S.
- Illustration of the plausible mechanism of dibutyltin dilaurate as a catalyst for the cross-linking and transcarbamoylation of polyurethanes. (n.d.).
- Blank, W. J. (n.d.).
- Sardon, H., & Hedrick, J. L. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3147–3157.
- Maiti, S., & Ray, S. (2004). Catalytic activity of DBTDL in polyurethane formation. Journal of Applied Polymer Science, 92(3), 1935-1940.
- Monitoring the Content of Free Isocyan
- Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applic
- Isocyanate and Polyol ASTM Test Methods. (n.d.). SprayFoamMagazine.com.
- Ni, H., & Soucek, M. D. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688.
- Polyurethane Auxiliary Agent Catalyst Activity Comparison: A Comprehensive Review. (2025). BDMAEE.
- Blank, W. J. (n.d.).
- Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (2022). Express Polymer Letters, 16(3), 234-247.
- Lima, P. D. S., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 115(1), 1-8.
- Kim, J. H., et al. (2020). DABCO-Intercalated α-Zirconium Phosphate as a Latent Thermal Catalyst in the Reaction of Urethane Synthesis. Polymers, 12(10), 2345.
- Kotanen, S., Poikelispää, M., & Seppälä, J. (n.d.). Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives.
- Acid value, hydroxyl value, and isocyanates in raw materials for the fabric
- tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applic
- Determination of isocyanate (NCO) content in adhesives. (2018). Hiranuma.
- Czeiszperger, R. (2012). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Anderson Development Company.
- Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402.
- Sahoo, S., et al. (2017). Synthesis and characterization of vegetable oil based polyurethane derived from low viscous bio aliphatic isocyanate: Adhesion strength to wood-wood substrate bonding. Macromolecular Research, 25(8), 756-764.
- polyurethane gel catalyst suppliers and their product technical d
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.).
- Hager, S. L., & Smith, T. L. (1993). U.S. Patent No. 5,208,379. Washington, DC: U.S.
- Amines in Polyurethane Production and the Role of DABCO C
- Introduction to Dabco T-125 and its Application in Rigid Polyurethane. (2024). Mingxu Chemicals.
- Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd.
- The synthetic route of DABCO. (n.d.).
- Urban, M. W., & Salazar-Rojas, E. M. (1990). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Polymer Science Part B: Polymer Physics, 28(8), 1575-1590.
- Triggotti, M., et al. (2019). Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components.
- Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2020). Polymers, 12(11), 2634.
- Synergistic effect of amine and tin catalysts on the cure reaction blocked diisocyanate (BII1) with HTPB at 140°C. (n.d.).
- Waddington, S. D. (1999). U.S. Patent No. 5,965,686. Washington, DC: U.S.
- Understanding Polyurethane Hydrolysis: Causes, Effects, and Prevention. (2023). Wanhua Chemical.
- Catalyst deactiv
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016). Semantic Scholar.
- Effect of catalyst on rate constant (tack free time) at temperature 22 o C and room humidity (R.H) 70%. (n.d.).
- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2431.
- Gel time, rise time, and tack-free time of PUR foaming processes. (n.d.).
- Zirconium Phosphate Catalysts in the XXI Century: State of the Art from 2010 to Date. (2021).
- Kinetic study of organotin-catalyzed alcohol–isocyanate reactions. (1999).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. allhdi.com [allhdi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 9. ohans.com [ohans.com]
- 10. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. newtopchem.com [newtopchem.com]
- 16. wernerblank.com [wernerblank.com]
- 17. US5965686A - Zirconium urethane catalysts - Google Patents [patents.google.com]
- 18. turkchem.net [turkchem.net]
- 19. paint.org [paint.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 22. pages.hannainst.com [pages.hannainst.com]
- 23. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 24. hiranuma.com [hiranuma.com]
- 25. andersondevelopment.com [andersondevelopment.com]
- 26. lifescienceglobal.com [lifescienceglobal.com]
- 27. carbodiimide.com [carbodiimide.com]
- 28. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 29. ohans.cn [ohans.cn]
Navigating the Amine Metabolome: A Comparative Guide to Phenethyl Isocyanate Derivatization
A Senior Application Scientist's Field-Proven Insights into Enhancing LC-MS Analysis of Amine-Containing Metabolites
In the intricate world of metabolomics, the comprehensive analysis of small molecules provides a critical window into cellular processes and disease states. However, the vast chemical diversity of the metabolome presents significant analytical challenges.[1][2] Many biologically crucial compounds, particularly those containing primary and secondary amine groups like neurotransmitters and amino acids, exhibit high polarity and poor ionization efficiency, hindering their direct analysis by liquid chromatography-mass spectrometry (LC-MS).[3] Chemical derivatization offers a powerful strategy to overcome these limitations by chemically modifying metabolites to improve their analytical properties.[2][3][4]
This guide provides an in-depth comparison of phenethyl isocyanate (PEI) as a derivatization agent for amine-containing metabolites, contrasting its performance with other common reagents. Drawing upon established experimental data and protocols, we will explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for method selection and optimization.
The "Why" of Derivatization: Transforming Analytes for Enhanced Detection
The primary goal of derivatization in LC-MS-based metabolomics is to impart desirable physicochemical properties to target analytes.[2] For polar amine-containing compounds, which are often poorly retained on widely used reversed-phase (RP) columns, derivatization serves several key purposes:
-
Improved Chromatographic Retention: By tagging polar metabolites with a hydrophobic moiety, their retention on RP columns is significantly increased, enabling better separation from other matrix components.[1]
-
Enhanced Ionization Efficiency: The introduction of a chemical group that is easily ionizable can dramatically boost the signal intensity in the mass spectrometer.[2][5][6]
-
Increased Selectivity and Sensitivity: Derivatization can improve the selectivity of an assay, and by enhancing the signal, it can lead to lower limits of detection.[5][6][7]
-
Structural Information: The fragmentation pattern of the derivative in tandem mass spectrometry (MS/MS) can provide valuable structural information for metabolite identification.
This compound (PEI): A Closer Look
This compound is a reagent that reacts efficiently with nucleophilic functional groups, most notably primary and secondary amines, as well as phenols and thiols, to form stable urea, carbamate, and thiocarbamate derivatives, respectively.[8]
Mechanism of Action
The core of the PEI derivatization reaction is the nucleophilic addition of an active hydrogen from an amine, phenol, or thiol to the electrophilic carbon of the isocyanate group (-N=C=O).[8][9] This reaction is typically rapid and proceeds under mild conditions. The resulting phenethyl-derivatized molecule is significantly more hydrophobic than the parent analyte.
DOT Diagram: PEI Derivatization Workflow
Caption: A typical experimental workflow for the derivatization of biological samples with this compound prior to LC-MS/MS analysis.
Comparative Analysis: PEI vs. The Alternatives
The choice of derivatization reagent is critical and depends on the specific goals of the metabolomics study.[3] No single reagent is superior for all applications.[10] Here, we compare PEI with another class of commonly used reagents for amine analysis: isothiocyanates, exemplified by phenyl isothiocyanate (PITC).
| Feature | This compound (PEI) | Phenyl Isothiocyanate (PITC) | Dansyl Chloride (Dns-Cl) |
| Target Groups | Primary/Secondary Amines, Phenols, Thiols[8] | Primary/Secondary Amines[11][12] | Primary/Secondary Amines, Phenols[10] |
| Reaction Speed | Generally rapid at room temperature. | Rapid, often complete within 20-60 minutes at room temperature.[11] | Reaction often requires heating (e.g., 60°C) for 30-60 minutes. |
| Derivative Stability | Urea derivatives are generally stable. | Thiourea derivatives are stable for analysis.[11] | Sulfonamide derivatives are very stable.[10] |
| LC-MS Performance | Adds a hydrophobic phenethyl group, significantly increasing reverse-phase retention. Good ionization in positive ESI mode. | Increases hydrophobicity, improving reverse-phase retention for polar amines.[11] Enhances ionization.[13] | Adds a bulky, hydrophobic dansyl group. Derivatives are fluorescent and show excellent ionization efficiency.[10] |
| Key Advantages | Reacts with a broader range of nucleophiles including phenols and thiols. | Well-established for amino acid analysis, used in commercial kits.[11] | Very versatile, provides high sensitivity, and allows for fluorescence detection.[10] |
| Considerations | As with all isocyanates, PEI is sensitive to moisture and highly reactive.[14] | Can suffer from matrix effects and co-elution with impurities.[11][13] Does not react with tertiary or acylated amines.[11] | Reaction conditions (pH, temperature) need careful optimization. |
Insights from the Field
-
PEI's Broader Scope: The ability of PEI to react with phenols and thiols in addition to amines can be an advantage for broader, untargeted metabolomics studies where multiple classes of compounds are of interest.
-
PITC as the Established Standard: PITC is a workhorse for targeted amino acid and biogenic amine analysis.[11][12] Its performance is well-documented, and it is the reagent used in several widely adopted commercial metabolomics kits.[11] However, studies comparing PITC derivatization to a simple "dilute-and-shoot" approach have shown that while derivatization improves chromatography, it can also introduce challenges like matrix effects and may not always lead to lower limits of quantification in complex samples like plasma.[11][13]
-
Dansyl Chloride for Ultimate Sensitivity: When the goal is to detect very low abundance amines, Dansyl Chloride is often a top choice due to the high ionization efficiency and fluorescence of its derivatives.[10] A comparative study of five different amine-derivatization reagents concluded that Dansyl-Cl is a very versatile method.[10]
DOT Diagram: Reagent Selectivity Comparison
Caption: Comparison of the target functional groups for PEI, PITC, and Dansyl Chloride derivatization reagents.
Experimental Protocol: A Self-Validating System for PEI Derivatization
This protocol provides a robust starting point for the derivatization of amine-containing metabolites in a plasma sample. It is designed to be self-validating through the inclusion of an internal standard.
Materials:
-
This compound (PEI)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Pyridine
-
Stable Isotope-Labeled Internal Standard (e.g., Phenylalanine-d8)
-
Formic Acid
-
Ultrapure Water
-
Plasma Sample
Procedure:
-
Sample Preparation & Protein Precipitation:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Dry the supernatant completely using a centrifugal vacuum evaporator or a gentle stream of nitrogen. This step is critical to remove water, which would consume the PEI reagent.
-
-
Derivatization Reaction:
-
Prepare the derivatization reagent fresh: 5% PEI in a solution of ACN:Pyridine (4:1, v/v).
-
Reconstitute the dried extract in 100 µL of the derivatization reagent.
-
Vortex to ensure the pellet is fully dissolved.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Quenching & Sample Preparation for LC-MS:
-
Add 400 µL of 0.1% formic acid in water to the reaction mixture to quench any remaining PEI and to prepare the sample for reverse-phase chromatography.
-
Vortex thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
-
Justification of Experimental Choices:
-
Anhydrous Solvents: Isocyanates react readily with water. Using anhydrous solvents is crucial to ensure the reagent is available to react with the target analytes.[8]
-
Pyridine as Catalyst: A tertiary amine base like pyridine is often used to catalyze the reaction between the isocyanate and the nucleophile.[15]
-
Internal Standard: The inclusion of a stable isotope-labeled internal standard from the very beginning of the workflow accounts for variability in extraction, derivatization efficiency, and instrument response, which is essential for accurate quantification.
-
Quenching: Adding an acidic aqueous solution stops the reaction and ensures the sample is in a suitable solvent for injection onto a reverse-phase column.
Conclusion: Selecting the Right Tool for the Job
This compound is a valuable and effective derivatization agent for the LC-MS analysis of amine-containing metabolites, with the added benefit of reacting with phenols and thiols. Its ability to enhance chromatographic retention and ionization efficiency makes it a strong candidate for studies requiring sensitive detection of these compound classes.
However, no single derivatization strategy is universally optimal.[10] A direct comparison with alternatives highlights that the choice of reagent must be a deliberate one, guided by the specific analytical goals. For well-defined panels of amino acids and biogenic amines, the established PITC methodology offers a validated and robust option.[11] When maximal sensitivity is the primary driver, the fluorescent and highly ionizable derivatives of Dansyl Chloride may be superior.[10]
Ultimately, a successful metabolomics workflow is built on a thorough understanding of the chemical principles at play. By carefully considering the reactivity of reagents like PEI and systematically optimizing protocols, researchers can effectively overcome analytical hurdles and unlock a more comprehensive view of the metabolome.
References
- University of Michigan Library. (n.d.). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Documents.
- Šesták, J., & Volný, M. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(18), 4349–4361.
- Šesták, J., & Volný, M. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate.
- Li, Y., et al. (2018). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Bioanalysis, 10(1), 1-5.
- Shimbo, K., et al. (2015). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Journal of the Mass Spectrometry Society of Japan, 63(2), 47-55.
- BenchChem. (2025). A Comparative Guide to Alternative Derivatizing Agents for the Analysis of Primary and Secondary Amines. BenchChem.
- Neubauer, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 21(1), 1-15.
- Higashi, T., & Ogawa, S. (2017). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 135, 10-18.
- Guo, K., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 118-127.
- Neubauer, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 21(1), 1-15.
- Ji, A. J., et al. (2007). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry.
- BenchChem. (2025). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines. BenchChem.
- Neubauer, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate.
- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1935-1940.
- Ghashghaei, O., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-21.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Zhang, X., et al. (2023). Chemical Derivatization in LC-MS Based Metabolomics Study. Metabolites, 13(6), 734.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 547-555.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Isocyanate Performance in Biomedical Polyurethanes
For researchers, scientists, and drug development professionals navigating the complex landscape of biomedical polymers, the choice of isocyanate is a critical determinant of the final polyurethane's performance. This guide provides an in-depth, objective comparison of common isocyanates used in biomedical applications, moving beyond mere descriptions to explain the causal relationships between chemical structure and functional outcomes. We will delve into the experimental data that underpins material selection for applications ranging from tissue engineering scaffolds to controlled drug delivery systems.
The Foundational Chemistry: Why Isocyanates are Central to Biomedical Polyurethanes
Polyurethanes (PUs) are a remarkably versatile class of polymers, primarily due to the chemical reactivity of the isocyanate group (-N=C=O).[1] This group readily reacts with hydroxyl groups (-OH) from polyols to form the characteristic urethane linkage (-NH-COO-).[2][3] This reaction is the cornerstone of PU synthesis. The structure of the isocyanate, along with the polyol and a chain extender, dictates the final properties of the polymer.[4][5]
The choice between an aliphatic and an aromatic isocyanate is a primary branching point in designing biomedical PUs. This decision has profound implications for biocompatibility, degradation profile, and mechanical behavior.[6][7] Aromatic isocyanates are generally more reactive than their aliphatic counterparts, which can influence the synthesis process.[1][6]
A Comparative Analysis of Key Isocyanates in Biomedical Research
The selection of an isocyanate is a balancing act between desired mechanical properties, degradation kinetics, and, most critically, biocompatibility. Below, we compare the most prevalent isocyanates used in biomedical PU synthesis: Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI).
Aromatic Isocyanates: TDI and MDI
Aromatic isocyanates like TDI and MDI are widely used in the broader polyurethane industry due to their high reactivity and the rigid, strong polymers they produce.[8] However, their application in the biomedical field is approached with caution.
-
Toluene Diisocyanate (TDI): Historically used, TDI offers high mechanical strength. However, a significant drawback is the potential for its degradation products to be toxic.[6][7] Specifically, the degradation of TDI-based PUs can release aromatic diamines, which are a toxicological concern.[6] For this reason, the use of TDI in long-term implantable devices is now largely avoided in favor of more biocompatible alternatives.
-
Methylene Diphenyl Diisocyanate (MDI): MDI is another common aromatic isocyanate that imparts excellent mechanical properties to polyurethanes. While it is also susceptible to degradation into potentially toxic aromatic amines, some studies have explored its use in applications like biodegradable adhesives.[9] In a comparative study of isocyanate-functional adhesives, a formulation based on TDI (P2TT) showed better in vivo performance and less tissue reaction than an MDI-based formulation (P2MT) in a vascular closure application.[9]
The primary concern with aromatic isocyanates in biomedical applications is their biocompatibility. Polyurethanes based on aromatic diisocyanates are generally considered less biocompatible than those derived from aliphatic diisocyanates due to their toxic degradation byproducts.[6][7]
Aliphatic Isocyanates: HDI and IPDI
Aliphatic isocyanates are favored for many biomedical applications due to their superior biocompatibility and more benign degradation products.[6] They are also more resistant to photodegradation than aromatic isocyanates.[3][6]
-
Hexamethylene Diisocyanate (HDI): HDI is a linear aliphatic isocyanate that results in flexible and elastomeric polyurethanes. Its degradation products are considered less toxic than those of aromatic isocyanates, making it a more suitable choice for implantable devices.[10] HDI-based PUs are often explored for applications in soft tissue engineering where flexibility and biocompatibility are paramount.
-
Isophorone Diisocyanate (IPDI): IPDI is a cycloaliphatic isocyanate that provides a good balance of flexibility and toughness to polyurethanes. Similar to HDI, it is considered a safer alternative to aromatic isocyanates for biomedical uses.[10] The cyclic structure of IPDI can impart greater rigidity compared to linear aliphatic isocyanates like HDI.
The following diagram illustrates the chemical structures of these common isocyanates, highlighting the core structural differences that drive their performance characteristics.
Caption: Chemical classification of common isocyanates.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key performance metrics of polyurethanes synthesized from different isocyanates. The values presented are indicative and can vary based on the specific polyol, chain extender, and synthesis conditions used.
| Property | TDI-based PU | MDI-based PU | HDI-based PU | IPDI-based PU |
| Biocompatibility | Lower | Lower | Higher | Higher |
| Degradation Products | Potentially Toxic Aromatic Amines | Potentially Toxic Aromatic Amines | Aliphatic Diamines (Less Toxic) | Cycloaliphatic Diamines (Less Toxic) |
| Mechanical Strength | High | Very High | Moderate to High | High |
| Flexibility | Moderate | Low to Moderate | High | Moderate |
| UV Stability | Poor | Poor | Good | Good |
Experimental Protocols for Performance Evaluation
The following are standardized protocols for assessing the key performance characteristics of isocyanate-based polyurethanes.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a material.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Material Preparation: Prepare thin films of the polyurethane samples to be tested. Sterilize the films using an appropriate method, such as ethylene oxide or UV irradiation.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or primary cells relevant to the intended application) in a 96-well plate at a predetermined density and culture for 24 hours to allow for cell attachment.[13]
-
Direct Contact Test: Place the sterilized polyurethane films directly onto the cell monolayer in the wells. Include positive (e.g., polyurethane with 0.1% zinc diethyldithiocarbamate) and negative (e.g., high-density polyethylene) controls.[13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the culture medium and the polymer films. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14][15]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect of the material.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanical Property Characterization: Tensile Testing
Tensile testing is performed to determine the mechanical properties of the polyurethane, such as tensile strength, Young's modulus, and elongation at break.[4] These properties are crucial for applications in tissue engineering where the material must match the mechanical properties of the native tissue.[16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare dog-bone-shaped specimens of the polyurethane according to a standard such as ASTM D638.[17][18] Ensure the dimensions are precise and the samples are free of defects.
-
Instrumentation: Use a universal testing machine equipped with appropriate grips for holding the polymer specimens.
-
Test Execution:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and the corresponding extension of the specimen throughout the test.
-
-
Data Analysis:
-
From the load-extension curve, calculate the stress and strain.
-
Determine the tensile strength (the maximum stress the material can withstand).
-
Calculate Young's modulus (the slope of the initial linear portion of the stress-strain curve).
-
Determine the elongation at break (the percentage increase in length at the point of fracture).
-
These tests are typically performed following standards from organizations like ASTM or ISO to ensure comparability of results.[17][19]
Degradation Kinetics Evaluation
The degradation rate of a biomedical polyurethane is a critical parameter, especially in applications like drug delivery and tissue engineering scaffolds, where a controlled degradation profile is required.[20]
Step-by-Step Methodology for In Vitro Hydrolytic Degradation:
-
Sample Preparation: Prepare pre-weighed, sterilized samples of the polyurethane.
-
Incubation: Place the samples in vials containing a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions. For accelerated degradation studies, the incubation can be performed at an elevated temperature (e.g., 70°C).[21]
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a set of samples from the PBS solution.[21]
-
Analysis:
-
Rinse the samples with deionized water and dry them to a constant weight.
-
Calculate the percentage of mass loss.
-
The degradation products in the PBS solution can also be analyzed to understand the degradation mechanism.
-
The degradation rate is influenced by factors such as the chemical structure of the isocyanate and polyol, with polyurethanes containing hydrolytically labile ester groups degrading faster.[21]
Decision-Making Framework for Isocyanate Selection
The choice of isocyanate should be a systematic process based on the specific requirements of the biomedical application. The following flowchart provides a logical framework for this decision-making process.
Caption: A decision-making guide for isocyanate selection.
Conclusion
The performance of isocyanates in biomedical applications is a multifaceted subject where the choice of monomer has a cascading effect on the final properties of the polyurethane. While aromatic isocyanates like MDI and TDI can yield materials with high mechanical strength, concerns about the biocompatibility of their degradation products often limit their use in implantable devices. Aliphatic isocyanates, such as HDI and IPDI, have emerged as the preferred choice for many biomedical applications due to their enhanced biocompatibility and more favorable degradation profiles.
Ultimately, the selection of the optimal isocyanate requires a thorough understanding of the specific demands of the intended application, backed by rigorous experimental evaluation of the resulting polyurethane's performance. This guide provides a foundational framework for making informed decisions in this critical area of biomaterial design.
References
- Biodegradable Polyurethanes for Tissue Engineering: Influence of L-Lactide Content on Degradation and Mechanical Properties. (n.d.). MDPI.
- Triggerable Degradation of Polyurethanes for Tissue Engineering Applications. (n.d.). National Institutes of Health (NIH).
- Polyurethanes and Their Biomedical Applications. (n.d.). ACS Publications.
- Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. (n.d.). National Institutes of Health (NIH).
- (PDF) Biodegradable Polyurethanes for Tissue Engineering: Influence of L-Lactide Content on Degradation and Mechanical Properties. (n.d.). ResearchGate.
- Polyurethane-based drug delivery systems. (2013, June 25). PubMed.
- Mechanical Properties and In Vitro Evaluation of Thermoplastic Polyurethane and Polylactic Acid Blend for Fabrication of 3D Filaments for Tracheal Tissue Engineering. (n.d.). National Institutes of Health (NIH).
- Biomimetic Polyurethanes in Tissue Engineering. (n.d.). National Institutes of Health (NIH).
- The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. (n.d.). MDPI.
- Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. (n.d.). MDPI.
- Thermal degradation of biomedical polyurethanes—A kinetic study using high‐resolution thermogravimetry. (n.d.). ResearchGate.
- (PDF) Biomedical Polyurethane-Based Materials. (n.d.). ResearchGate.
- Biocompatibility of Polyurethanes. (n.d.). National Center for Biotechnology Information (NCBI).
- Polyurethane for biomedical applications: A review of recent developments. (n.d.). Semantic Scholar.
- High Modulus Biodegradable Polyurethanes for Vascular Stents: Evaluation of Accelerated in vitro Degradation and Cell Viability of Degradation Products. (n.d.). National Institutes of Health (NIH).
- Why To Use Polyurethane Materials in Medical Devices. (2013, September 11). YouTube.
- Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. (n.d.). National Institutes of Health (NIH).
- In vitro cytotoxicity test of polyurethane scaffolds and controls on... (n.d.). ResearchGate.
- Modeling Degradation Kinetics of Biomedical Polymers Used in Implantable Devices. (n.d.). Polymer Solutions.
- Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. (n.d.). ResearchGate.
- Sustained Release Drug Delivery Applications of Polyurethanes. (n.d.). National Center for Biotechnology Information (NCBI).
- In Vitro and In Silico Studies of Functionalized Polyurethane Surfaces toward Understanding Biologically Relevant Interactions. (2023, November 1). ACS Publications.
- Polymer Mechanical Testing. (n.d.). GPC.
- ELASTIC DEGRADABLE POLYURETHANES FOR BIOMEDICAL APPLICATIONS. (n.d.). Clemson University.
- Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). AIDIC.
- Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications. (2011, October). PubMed.
- MDI, TDI and the polyurethane industry. (n.d.). ResearchGate.
- Biomaterials: Mechanical Testing for Medical Devices. (2019, October 1). AZoM.com.
- Physical and Mechanical Testing of Polymer. (n.d.). SGS.
- Understanding ASTM Tests in Medical Device Biocompatibility: Scope, Application, and Limitations. (n.d.). North American Biomedical Institute.
- Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. (n.d.). MDPI.
- Materials Testing Standards for Additive Manufacturing of Polymer Materials. (n.d.). NIST.
- Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). ResearchGate.
- Cell viability of PU films by MTT assay for 1, 3, and 5 days at a significance level of 0.05%. (n.d.). ResearchGate.
- Challenges and recent advances in bio-based isocyanate production. (n.d.). ResearchGate.
- Biomedical applications of polyurethane materials and coatings. (2018, February 26). SciSpace.
- Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). My JoVE.
- MTT Assay Protocol. (n.d.). Cyrusbio.
- Innovations in isocyanate synthesis for a sustainable future. (n.d.). Royal Society of Chemistry.
- Occupational Exposure and Health Impact Assessment of Diisocyanates in Finland. (n.d.). MDPI.
- Hazards of Isocyanates (TDI, MDI, HDI) In Resins, Coatings and Paints. (2019, March 20). Atlantic Environmental.
- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020, July 3). MDPI.
- TDI vs MDI in Polyurethane | Key Differences Revealed. (2023, March 3). PSI Urethanes.
- Prioritised substance group: Diisocyanates. (n.d.). HBM4EU.
Sources
- 1. scispace.com [scispace.com]
- 2. Polyurethane-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Properties and In Vitro Evaluation of Thermoplastic Polyurethane and Polylactic Acid Blend for Fabrication of 3D Filaments for Tracheal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. atlenv.com [atlenv.com]
- 9. Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. polymersolutions.com [polymersolutions.com]
- 18. ASTM Tests in Medical Device Biocompatibility [nabi.bio]
- 19. globalpolymerconsulting.com [globalpolymerconsulting.com]
- 20. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Modulus Biodegradable Polyurethanes for Vascular Stents: Evaluation of Accelerated in vitro Degradation and Cell Viability of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Phenethyl Isocyanate for Laboratory Professionals
Phenethyl isocyanate (PEIC) is a valuable reagent in chemical synthesis, particularly in the development of novel pharmaceuticals and agricultural chemicals. However, its high reactivity, toxicity, and sensitizing properties demand meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety procedures and regulatory compliance.
Immediate Safety and Hazard Mitigation
This compound is classified as a toxic and corrosive substance.[1][2][3] Acute exposure can cause severe skin burns, eye damage, and respiratory irritation.[1][4][5] Furthermore, it is a potent respiratory sensitizer, meaning that repeated exposure can lead to asthma-like symptoms.[1][4] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
Core Principles of Isocyanate Disposal
The primary strategy for rendering this compound non-hazardous is through controlled neutralization.[6][7] Isocyanates react exothermically with nucleophiles such as water, amines, and alcohols.[8] The disposal procedures outlined below are designed to facilitate a safe and complete reaction, converting the volatile and reactive isocyanate into more stable, less hazardous compounds. A critical consideration during the neutralization of isocyanates is the evolution of carbon dioxide gas, which can lead to a dangerous pressure buildup if performed in a sealed container.[9][10][11]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory when handling and disposing of this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of both this compound and the neutralizing solutions, which can be corrosive.[12] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Check for any signs of degradation before use.[11] |
| Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Prevents accidental skin contact with spills or splashes.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially for larger quantities or in case of a spill. | Protects against the inhalation of harmful vapors.[1][11] |
Disposal Workflow for this compound
The appropriate disposal procedure for this compound depends on the quantity of waste. The following diagram illustrates the decision-making process for selecting the correct protocol.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Before beginning any disposal procedure, ensure that you have all the necessary materials and PPE readily available. Prepare the decontamination solution in a labeled container within the chemical fume hood.
Decontamination Solutions
Two primary decontamination solutions are recommended for neutralizing isocyanates.[9][10]
| Solution Component | Formulation 1 (Sodium Carbonate) | Formulation 2 (Ammonia) |
| Water | 90-95% | 90-95% |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-1% | 0.2-1% |
Note: The detergent aids in the emulsification of the isocyanate, increasing the surface area for reaction. If using the ammonia-based solution, ensure adequate ventilation due to the vapor pressure of ammonia.[9]
Protocol A: In-Situ Neutralization for Small Quantities and Spill Residues (<50 mL)
This protocol is suitable for neutralizing small amounts of this compound remaining in reaction vessels or for decontaminating small spills that have been absorbed onto an inert material.
-
Absorption of Spills: For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or dry sawdust.[9] Do not use reactive absorbents.
-
Transfer to Waste Container: Carefully scoop the absorbed material into a designated, open-top, and clearly labeled hazardous waste container.[9]
-
Application of Decontamination Solution: Slowly and carefully add one of the decontamination solutions to the absorbent material in the waste container. Add enough solution to thoroughly wet the material.
-
Reaction and Observation: The neutralization reaction will generate carbon dioxide, which may cause some foaming or bubbling.[8] Do not seal the container.[9][11] Allow the mixture to stand for at least 24 hours in the fume hood to ensure the reaction is complete.
-
Final Disposal: Once the reaction has ceased, the container should be loosely covered and disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous waste.
Protocol B: Controlled Addition for Larger Quantities (>50 mL)
This protocol is for the disposal of larger volumes of this compound waste. The principle is to slowly add the isocyanate to a larger volume of the neutralizing solution to control the exothermic reaction.
-
Prepare Neutralization Bath: In a large beaker or flask within a chemical fume hood, prepare a volume of decontamination solution that is at least 10 times the volume of the this compound waste.
-
Controlled Addition: With constant stirring, slowly add the this compound waste to the decontamination solution in a dropwise manner or in a thin stream. Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.
-
Reaction Time: After the addition is complete, continue to stir the mixture for at least one hour. Then, allow the container to stand open in the fume hood for at least 24 hours to ensure the complete neutralization of the isocyanate.
-
Final Disposal: The neutralized mixture should be transferred to a properly labeled hazardous waste container, which should be loosely covered and disposed of through your institution's EHS office.
The Chemistry of Neutralization
The disposal of this compound relies on its reaction with water and a base (sodium carbonate or ammonia) to form less hazardous products. The isocyanate group (-N=C=O) is highly electrophilic and readily attacked by nucleophiles.
In the presence of water, this compound hydrolyzes to form an unstable carbamic acid intermediate, which then decomposes to phenethylamine and carbon dioxide.[13] The phenethylamine can then react with another molecule of this compound to form a substituted urea.
The basic conditions provided by the sodium carbonate or ammonia in the decontamination solution catalyze the hydrolysis of the isocyanate and neutralize any acidic byproducts.
Regulatory Compliance
The disposal of this compound waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8][14] It is imperative that all disposal activities comply with federal, state, and local regulations.[6][15] This includes proper labeling of hazardous waste containers with the words "Hazardous Waste," the chemical constituents, and the date of accumulation.[12][15] Always consult your institution's EHS office for specific guidance on waste stream management and disposal procedures.
References
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: (S)-(-)-1-Phenylethyl isocyanate.
- Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management.
- Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Phenylethyl isocyanate.
- International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: this compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- Benchchem. (n.d.). Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ECHEMI. (n.d.). Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets.
- American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Phenylethyl isocyanate.
- Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: this compound.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: this compound.
- Transport Canada. (2025, August 11). Isocyanates – A family of chemicals.
- Castro, A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
- PubChem - NIH. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Isocyanates Profile: Autorefinishing Industry.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- PubMed. (2010, October). This compound is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. Archives of Toxicology, 84(10), 751-9.
- Al-Rawi, H., & Williams, A. (n.d.). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- Allen. (n.d.). Hydrolysis of phenyl isocyanide forms.
- ChemicalBook. (2025, September 25). This compound.
- Doubtnut. (2022, February 5). Hydrolysis of phenyl isocyanide forms.
Sources
- 1. This compound is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paint.org [paint.org]
- 3. epa.gov [epa.gov]
- 4. urgent.supply [urgent.supply]
- 5. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. epa.gov [epa.gov]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanchemistry.com [americanchemistry.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenethyl Isocyanate
As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. Phenethyl isocyanate (CAS 1943-82-4) is one such compound, valuable for its ability to form urea and carbamate linkages in the synthesis of novel therapeutics. However, its utility is matched by its significant hazardous potential. The isocyanate functional group (-N=C=O) is highly reactive, not just with your intended reagents, but also with biological molecules, making stringent safety protocols non-negotiable.[1]
This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the last and most critical line of defense: Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why"
This compound is classified as a hazardous substance that poses multiple threats upon exposure.[2][3] A thorough understanding of these risks is the foundation of a robust safety plan.
-
Acute Toxicity (Inhalation): The compound is toxic if inhaled.[2][3] Isocyanates, as a class, are potent irritants to the entire respiratory tract.[2][4] Inhalation can lead to chemical pneumonitis, pulmonary edema, and in severe cases, can be fatal.[2]
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[2][3] The high reactivity of the isocyanate group leads to rapid tissue damage.
-
Sensitization: A primary and insidious danger of isocyanates is their ability to act as sensitizers.[3][4] Initial exposure may cause mild irritation, but subsequent exposures, even at minuscule concentrations, can trigger severe allergic reactions, including occupational asthma, rashes, and anaphylaxis.[5] This sensitization can be permanent.
-
Reactivity: this compound is sensitive to moisture and reacts with water, alcohols, and amines.[1] It is incompatible with strong oxidizing agents, acids, and bases, which can lead to hazardous reactions, including polymerization.[1]
| Hazard Classification | Route of Exposure | Potential Health Effects |
| Acute Toxicity | Inhalation, Ingestion | Toxic, potentially fatal; severe irritation of respiratory and gastrointestinal tracts.[2][3] |
| Skin Corrosion | Dermal Contact | Causes severe chemical burns.[2][3] |
| Eye Damage | Eye Contact | Risk of serious, permanent eye damage.[2][3] |
| Sensitization | Inhalation, Dermal | May cause permanent respiratory and skin allergies (occupational asthma).[3][5] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before relying on PPE, more effective control measures must be implemented. PPE protects the individual, while higher-level controls protect the entire workspace.
-
Elimination/Substitution: The most effective control is to avoid using the hazardous substance. In drug development, this is often not feasible, but it should always be the first consideration.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling this compound, the following are mandatory:
-
Chemical Fume Hood: All work must be conducted in a properly functioning chemical fume hood to control vapor exposure.
-
Glove Box: For larger quantities or highly sensitive operations, a glove box provides an inert atmosphere and maximum containment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.[6]
-
-
Administrative Controls: These are procedural controls to limit exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the hazards, handling procedures, emergency response, and proper use of PPE.[7]
-
Restricted Access: Limit the areas where isocyanates are stored and used to essential, trained workers.[8]
-
-
Personal Protective Equipment (PPE): This is the final barrier between the user and the chemical. It is to be used in conjunction with, not as a replacement for, higher-level controls.[9][10]
Core PPE Protocol for Handling this compound
Given the compound's high toxicity and sensitization potential, a comprehensive PPE ensemble is required.
Respiratory Protection: A Critical, Non-Negotiable Requirement
Isocyanates possess poor warning properties, meaning their odor threshold is higher than the permissible exposure limit.[9] You cannot rely on your sense of smell to detect a dangerous concentration.[8] Therefore, respiratory protection is paramount.
-
For Routine, Small-Scale Operations (e.g., <10g in a certified fume hood):
-
A full-face respirator with organic vapor cartridges and N95 (or higher) pre-filters may be acceptable, but only with a strict cartridge change-out schedule in place.[10][11] This schedule must be based on objective data or manufacturer recommendations, as breakthrough cannot be detected by smell.[11] However, this is the minimum level of protection and is not the preferred method.
-
-
For Spills, Large-Scale Operations, or Inadequate Ventilation:
-
Supplied-Air Respirators (SARs) are the recommended and safest option.[8][11] These devices provide a clean air supply from an independent source, eliminating the risk of cartridge saturation and breakthrough.[4] Options include:
-
A full-face, positive-pressure airline respirator.
-
A Self-Contained Breathing Apparatus (SCBA), which is typically reserved for emergency response.[11]
-
-
The National Institute for Occupational Safety and Health (NIOSH) has not approved any air-purifying respirators specifically for isocyanates due to their poor warning properties.[9] Therefore, a supplied-air system is always the most protective choice.[12][13]
Hand Protection: Selecting a Chemical-Resistant Barrier
Not all gloves are created equal. Materials like latex offer virtually no protection against this compound.[8] The choice of glove material is critical to prevent dermal absorption and sensitization.
| Glove Material | Protection Level | Key Considerations |
| Butyl Rubber | Excellent | Often considered the best choice for protection against isocyanates, as well as many acids, bases, and ketones.[14][15] May offer longer breakthrough times. |
| Nitrile Rubber | Good | Provides good resistance and is a common, effective choice for many laboratory applications.[10][16] Standard disposable nitrile gloves are suitable for splash protection but should be doubled-gloved and changed immediately upon contact. |
| Neoprene | Good | Offers good pliability and tear resistance, providing a solid barrier against a range of chemicals.[16][17] |
| Latex | Poor/Not Recommended | Does not provide adequate protection against isocyanates and can cause allergic reactions.[8][14] |
Operational Plan:
-
Consult the Glove Manufacturer's Compatibility Chart: Always verify the specific glove model against this compound or the solvent system you are using.[18] A mixture of chemicals can drastically reduce breakthrough times.[19]
-
Double Gloving: Wear two pairs of nitrile or neoprene gloves for routine handling. The outer glove is considered contaminated and can be removed if needed, leaving a clean inner glove.
-
Immediate Replacement: If a glove is splashed or contact is suspected, remove and replace it immediately.[20]
-
Inspect Before Use: Always check gloves for pinholes, tears, or signs of degradation before use.[15]
Eye and Face Protection
Given that this compound causes severe eye damage, robust protection is mandatory.
-
If using a half-mask respirator: Wear chemical splash goggles that provide a full seal around the eyes. A face shield should be worn over the goggles to protect the rest of the face from splashes.[10]
-
If using a full-face respirator: The respirator's visor serves as both eye and face protection. This is the superior option as it provides a higher protection factor and prevents vapors from irritating the eyes.[16]
Body Protection
To prevent skin contact and absorption, full body coverage is necessary.
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., coated polyester) should be worn.
-
Disposable Coveralls: For larger-scale work or spill response, disposable suits (e.g., Tyvek® or microporous film garments) worn over normal lab attire provide excellent protection against splashes and vapors.[6][16]
-
Closed-toe shoes and long pants are a baseline requirement in any laboratory setting.
Procedural Guidance: Workflow and Protocols
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.
Caption: PPE selection decision tree.
Step-by-Step Donning and Doffing Protocol
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Outer Garments: Put on disposable coveralls (if required) and ensure they are properly secured.
-
Respirator: Perform a seal check on your respirator.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Put on the inner pair of gloves, then the outer pair, ensuring the outer glove cuff goes over the sleeve of your lab coat or coverall.
Doffing (Taking Off) Sequence - "Contaminated to Contaminated, Clean to Clean":
-
Outer Gloves: Remove the outer, most contaminated gloves without touching your bare skin. Peel one off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first. Dispose of them in a designated hazardous waste container.
-
Coverall/Lab Coat: Remove the garment by rolling it down and away from your body, turning it inside out as you go.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Respirator: Remove from the back of the head forward.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6][8]
Disposal and Emergency Plans
-
Disposal: All disposable PPE (gloves, suits) and any materials used for cleaning spills (e.g., vermiculite, sand) must be disposed of as hazardous waste.[21] Place them in a sealed, labeled container. Never dispose of them in the regular trash.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Don the highest level of PPE, including a supplied-air respirator.
-
Contain the spill using an inert absorbent material like dry sand, vermiculite, or dry lime.[21] DO NOT USE WATER. [21]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
-
Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[22]
-
Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open.[23]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention. [22]
-
By integrating this expert-level understanding of the risks and procedures into your daily workflow, you can handle this compound with the confidence that comes from a position of safety and control, ensuring that your focus remains on scientific advancement.
References
- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Government of Canada. (2018, October 11). Isocyanates: Control measures guideline. Canada.ca.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.
- SAFE Work Manitoba. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Respiratory Protection for Isocyanates.
- Liu, Y., et al. (2006). Respiratory Protection From Isocyanate Exposure in the Autobody Repair and Refinishing Industry. Journal of Occupational and Environmental Hygiene, 3(5), 234-249.
- PK Safety. (2010, December 2). Respirator Protection Against Isocyanates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.
- Oregon Occupational Safety and Health. (n.d.). Isocyanates.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - (S)-(-)-1-Phenylethyl isocyanate.
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CymitQuimica. (2024, December 19). Safety Data Sheet - this compound.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - this compound.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Possible Solutions.
- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing.
- American Chemistry Council. (n.d.). Protective Equipment.
- New Jersey Department of Health and Senior Services. (2000, November). Right to Know Hazardous Substance Fact Sheet - Phenyl Isocyanate.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
- Santa Cruz Biotechnology. (n.d.). Phenethyl isothiocyanate Safety Data Sheet.
- ECHEMI. (n.d.). Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Phenylethyl isocyanate.
- Safety Notes. (n.d.). Personal protective equipment for chemical handling.
- Apollo Scientific. (2022, September 16). Safety Data Sheet - Phenylethyl isocyanate.
- Centers for Disease Control and Prevention. (2019, October 30). Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - this compound.
- New Jersey Department of Health. (2000, November). HAZARDOUS SUBSTANCE FACT SHEET - PHENYL ISOCYANATE.
- National Oceanic and Atmospheric Administration. (n.d.). PHENYL ISOCYANATE. CAMEO Chemicals.
- Centers for Disease Control and Prevention. (2019, October 30).
- IRSST. (n.d.). Guide for Safe Use of Isocyanates.
- Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Centers for Disease Control and Prevention. (n.d.). Isocyanates. NIOSH.
- Safety+Health Magazine. (2013, October 28). Selecting the appropriate chemical-resistant glove.
- Karol, M. H., et al. (1996). Phenyl isocyanate is a potent chemical sensitizer. Toxicology Letters, 89(2), 125-131.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- University of California, Santa Barbara - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- MSC Industrial Supply. (2023, July 21). How to Select the Right Chemical Resistant Gloves.
- IOSH forums. (2015, August 4). Glove selection - isocyanates.
- European Diisocyanate & Polyol Producers Association. (n.d.). Safe Use of Di-Isocyanates.
- ChemicalBook. (2025, September 25). This compound Chemical Properties,Uses,Production.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
Sources
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pksafety.com [pksafety.com]
- 5. nj.gov [nj.gov]
- 6. lakeland.com [lakeland.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. canada.ca [canada.ca]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. safetyinnumbers.ca [safetyinnumbers.ca]
- 12. Isocyanates - Possible Solutions | Occupational Safety and Health Administration [osha.gov]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 16. compositesone.com [compositesone.com]
- 17. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 18. mjhughes.com [mjhughes.com]
- 19. Institution of Occupational Safety and Health | IOSH [iosh.com]
- 20. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 21. nj.gov [nj.gov]
- 22. tcichemicals.com [tcichemicals.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
